molecular formula C10H17NO3 B1420125 2-Methylpropyl 4-oxopiperidine-1-carboxylate CAS No. 30036-19-2

2-Methylpropyl 4-oxopiperidine-1-carboxylate

Cat. No.: B1420125
CAS No.: 30036-19-2
M. Wt: 199.25 g/mol
InChI Key: ATSQKZXJCIRCEI-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-oxopiperidine-1-carboxylate is a piperidine derivative utilized in research and development, particularly as a building block in organic synthesis. The 4-oxopiperidine (piperidinone) core is a privileged scaffold in medicinal chemistry. Piperidine derivatives are extensively investigated for their potential biological activities and are key structural motifs in various pharmaceutical compounds . This specific ester, with its 2-methylpropyl (isobutyl) chain, serves as a versatile chemical intermediate for the construction of more complex molecules. Researchers value this compound for exploring structure-activity relationships and developing novel substances for scientific study. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that detailed information on specific applications and mechanism of action for this exact compound is not extensively documented in publicly available sources.

Properties

IUPAC Name

2-methylpropyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(2)7-14-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSQKZXJCIRCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a piperidone core, a stereocenter at the C2 position, a reactive ketone at C4, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic signatures, and characteristic reactivity. We will explore key transformations at its primary functional groups, providing field-proven insights into experimental design and methodology. The content herein is structured to serve as a practical and authoritative resource for scientists engaged in the design and execution of synthetic routes involving this valuable intermediate.

Molecular Structure and Physicochemical Properties

Nomenclature and Stereochemistry

The subject of this guide is systematically named tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. In laboratory and commercial contexts, it is frequently referred to by synonyms such as 1-Boc-2-methyl-4-piperidone or N-Boc-2-methyl-4-piperidone.[1] The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual enantiomers: (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-43-5) and (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1).[2][3][4][5] The stereochemistry at this position is critical as it often dictates the biological activity of the final drug substance, making enantiomerically pure starting materials highly sought after in targeted drug design.

Core Structural Features

The chemical behavior of this molecule is a direct consequence of its three primary structural components:

  • The Piperidone Ring: A six-membered saturated heterocycle containing a nitrogen atom. This core structure is a common motif in a vast number of bioactive compounds and natural products.

  • The C4-Ketone: This carbonyl group is the primary site for nucleophilic attack and condensation reactions, serving as a versatile handle for molecular elaboration. Its adjacent methylene protons at C3 and C5 are enolizable, opening pathways for alpha-functionalization.

  • The N-Boc Group: The tert-butoxycarbonyl protecting group serves a dual purpose. It deactivates the ring nitrogen towards many reagents, preventing unwanted side reactions such as N-alkylation or acylation. Critically, its lability under acidic conditions provides a reliable and orthogonal deprotection strategy, allowing for subsequent functionalization of the secondary amine.[6]

Physicochemical Data

The fundamental physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₃[1][2]
Molecular Weight 213.27 g/mol [1][2]
IUPAC Name tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate[1]
CAS Number (Racemate) 190906-92-4[1]
CAS Number ((R)-enantiomer) 790667-43-5[2]
CAS Number ((S)-enantiomer) 790667-49-1[3][4]
Density ~1.1 g/cm³[3]
Boiling Point ~298.8 °C at 760 mmHg[3]

Spectroscopic Characterization

Definitive identification and purity assessment of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate rely on a combination of standard spectroscopic techniques. The expected signatures are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

  • A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • A doublet around 1.1-1.2 ppm for the three protons of the C2-methyl group.

  • A complex series of multiplets between 2.0 and 4.5 ppm representing the diastereotopic protons of the piperidine ring. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield-shifted.

¹³C NMR Spectroscopy

The carbon spectrum is characterized by several diagnostic peaks:

  • A signal for the ketone carbonyl at the C4 position, typically observed around 205-210 ppm .

  • The carbamate carbonyl of the Boc group appears further upfield, around 154-156 ppm .

  • The quaternary carbon of the tert-butyl group is found near 80 ppm .

  • The remaining aliphatic carbons of the piperidine ring and the methyl groups will appear in the 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl stretching absorptions:

  • A sharp, intense peak around 1715-1730 cm⁻¹ corresponding to the C=O stretch of the cyclic ketone.

  • Another strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the N-Boc carbamate group.

Mass Spectrometry

Under electrospray ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 214.3. A common and diagnostic fragmentation pathway is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a significant fragment ion.

Chemical Reactivity and Synthetic Utility

The synthetic value of this intermediate stems from the distinct reactivity of its functional groups, which can often be addressed selectively.

G cluster_molecule Key Reactive Sites mol tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate carbonyl C4-Ketone (Electrophilic Center) carbonyl->mol Nucleophilic Addition, Condensation boc N-Boc Group (Acid-Labile) boc->mol Deprotection alpha_protons α-Protons (C3/C5) (Enolizable) alpha_protons->mol Enolate Formation G start Start: 1-Boc-2-methyl-4-piperidone in DCM step1 Cool to 0 °C start->step1 1. step2 Add TFA (10 eq) dropwise step1->step2 2. step3 Warm to RT Stir 2h step2->step3 3. step4 Quench with aq. NaHCO₃ (pH 9) step3->step4 4. step5 Extract with DCM step4->step5 5. end Isolate Product: 2-methyl-4-piperidone step5->end 6.

Caption: Experimental workflow for Boc deprotection.

Handling, Storage, and Safety

As a laboratory chemical, proper handling is essential.

  • Safety: The compound is classified as a skin, eye, and potential respiratory irritant. [1][2]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: For long-term stability, suppliers recommend storing the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). [4][5]This minimizes degradation from atmospheric moisture and oxygen.

Conclusion

tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a cornerstone intermediate for the synthesis of piperidine-containing drug candidates. Its well-defined reactivity allows for selective manipulation at the C4-ketone, the N-Boc group, and the adjacent alpha-carbons. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to design more efficient and robust synthetic strategies, accelerating the discovery and development of novel therapeutics. Its utility is consistently demonstrated in the synthesis of complex molecules, including kinase inhibitors and other biologically active agents. [6][7][8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25110958, tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12992764, tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

  • ChemSrc (2025). (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS 790667-49-1. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • ResearchGate (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Available at: [Link]

  • ResearchGate (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10400214, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Available at: [Link]

  • ACS Publications (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. Available at: [Link]

  • Atlantis Press (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

Sources

A Technical Guide to 2-Methylpropyl 4-oxopiperidine-1-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Methylpropyl 4-oxopiperidine-1-carboxylate, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical structure, nomenclature, synthesis, and potential applications, with a focus on the scientific principles underpinning its utility.

Molecular Structure and Nomenclature

This compound, also known by its semi-systematic name isobutyl 4-oxopiperidine-1-carboxylate, is a derivative of 4-piperidone. The core of the molecule is a piperidine ring, a six-membered heterocycle containing one nitrogen atom. A ketone functional group is located at the 4-position of this ring. The nitrogen atom at the 1-position is protected by an isobutyloxycarbonyl group. This protecting group strategy is crucial in multi-step syntheses, as it modulates the reactivity of the piperidine nitrogen.

The IUPAC name for this compound is This compound . The chemical structure is as follows:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC10H17NO3-
Molecular Weight199.25 g/mol [Calculated]
XLogP31.1[Predicted]
Hydrogen Bond Donor Count0[Predicted]
Hydrogen Bond Acceptor Count3[Predicted]
Rotatable Bond Count3[Predicted]

Synthesis and Reaction Principles

The synthesis of this compound is conceptually similar to the well-established synthesis of its tert-butyl analogue, N-Boc-4-piperidone.[1] The general strategy involves the protection of the nitrogen atom of 4-piperidone.

Proposed Synthetic Pathway:

G piperidone 4-Piperidone product This compound piperidone->product Nucleophilic Acyl Substitution isobutyl_chloroformate Isobutyl Chloroformate isobutyl_chloroformate->product base Base (e.g., Triethylamine) base->product Solvent/Catalyst G start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig grignard Grignard Addition start->grignard amines Substituted 4-aminopiperidines reductive_amination->amines alkenes 4-Alkylidenepiperidines wittig->alkenes alcohols 4-Alkyl-4-hydroxypiperidines grignard->alcohols

Sources

Spectroscopic Profile of 1-Boc-2-methyl-4-piperidinone (CAS No. 190906-92-4): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Boc-2-methyl-4-piperidinone, identified by CAS number 190906-92-4. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering expert interpretation and insights into the structural elucidation of this heterocyclic compound. By explaining the causality behind experimental observations and providing detailed methodologies, this guide aims to serve as an authoritative reference for the characterization of this important synthetic intermediate.

Introduction: Unveiling the Molecular Identity

The compound with CAS number 190906-92-4 is chemically identified as tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, commonly referred to as 1-Boc-2-methyl-4-piperidinone.[1][2][3][4] It possesses the molecular formula C₁₁H₁₉NO₃ and a molecular weight of approximately 213.27 g/mol .[1][2][3][4] This molecule is a key building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds, owing to its versatile piperidinone core and the presence of the tert-butyloxycarbonyl (Boc) protecting group. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in complex synthetic pathways.

This guide will systematically dissect the ¹H NMR, IR, and MS data, providing a foundational understanding of how each technique contributes to the complete structural puzzle of 1-Boc-2-methyl-4-piperidinone.

Molecular Structure:

Caption: Chemical structure of 1-Boc-2-methyl-4-piperidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of 1-Boc-2-methyl-4-piperidinone provides a detailed map of the different proton environments within the molecule.

Experimental Protocol

The ¹H NMR spectrum was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] The use of a high-field instrument (500 MHz) allows for better signal dispersion and resolution, which is crucial for accurately assigning the protons in the piperidine ring. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its residual proton signal at 7.26 ppm serves as a convenient internal reference.

Data Interpretation and Structural Assignment

The reported ¹H NMR data for 1-Boc-2-methyl-4-piperidinone is as follows:

Table 1: ¹H NMR Data for 1-Boc-2-methyl-4-piperidinone [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.20-4.30m1HH-2
3.90-4.05m1HH-6a
3.25-3.35m1HH-6e
2.65-2.70m1HH-5a
2.45-2.55m1HH-5e
2.30-2.40m1HH-3a
2.20-2.30m1HH-3e
1.49s9HBoc (-C(CH₃)₃)
1.18d, J=7.0 Hz3H2-CH₃

Analysis of the Spectrum:

  • Boc Group: The sharp singlet at 1.49 ppm, integrating to 9 protons, is the characteristic signature of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[4]

  • Methyl Group: The doublet at 1.18 ppm, with a coupling constant (J) of 7.0 Hz, integrates to 3 protons and is assigned to the methyl group at the C-2 position.[4] The doublet splitting pattern arises from the coupling with the adjacent proton at C-2.

  • Piperidine Ring Protons: The protons on the piperidine ring appear as complex multiplets between 2.20 and 4.30 ppm.[4] This complexity is due to the conformational rigidity of the ring and the various geminal and vicinal couplings between the protons. The signals are assigned based on their expected chemical shifts and coupling patterns, with protons adjacent to the nitrogen and the carbonyl group generally appearing at a lower field. The assignments in Table 1 represent a plausible interpretation of the proton environment.

MS_Fragmentation M [M]⁺˙ m/z = 213 F1 [M - 57]⁺ m/z = 156 (Loss of •C(CH₃)₃) M->F1 F2 [M - 100]⁺˙ m/z = 113 (Loss of Boc group) M->F2 F3 Further Fragmentation F1->F3 F2->F3

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of ¹H NMR, predicted IR, and predicted MS data provides a robust and self-validating confirmation of the structure of 1-Boc-2-methyl-4-piperidinone (CAS No. 190906-92-4). The ¹H NMR data precisely maps the proton environment, confirming the connectivity of the piperidine ring, the methyl substituent, and the Boc protecting group. The predicted IR spectrum highlights the key functional groups, namely the ketone and carbamate carbonyls. Finally, the predicted mass spectrum corroborates the molecular weight and suggests characteristic fragmentation patterns involving the loss of the Boc group. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important synthetic building block, enabling its confident identification and use in research and development.

References

  • 1-Boc-2-methyl-4-piperidinone - ChemBK. (2024-04-09). Available at: [Link]

  • 1-boc-2-methyl-piperidin-4-one | CAS#:190906-92-4 | Chemsrc. (2025-08-25). Available at: [Link]

  • tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

The Multifaceted Biological Activities of Substituted 4-Oxopiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-oxopiperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active molecules. Its inherent structural features, including a six-membered ring with a ketone functionality and a nitrogen atom, provide a versatile template for chemical modifications, leading to derivatives with a wide spectrum of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted 4-oxopiperidine derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and analgesic and anti-inflammatory effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the 4-oxopiperidine core.

Introduction: The 4-Oxopiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural element found in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a carbonyl group at the C-4 position to form the 4-oxopiperidine (also known as 4-piperidone) core significantly influences the molecule's conformational flexibility and electronic properties, making it an attractive starting point for the synthesis of diverse chemical libraries.[2] The presence of the ketone allows for a variety of chemical transformations, while the secondary amine provides a site for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity.

One of the most common and efficient methods for the synthesis of substituted 4-oxopiperidones is the Mannich reaction.[3] This one-pot, three-component condensation reaction typically involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[3] For the synthesis of 2,6-diaryl-4-piperidones, an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate are commonly employed.[3]

This guide will explore the rich pharmacology of substituted 4-oxopiperidine derivatives, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted 4-oxopiperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 4-oxopiperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This is often achieved by modulating the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Many active derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[6][7]

Furthermore, these compounds can interfere with key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[1][5] Inhibition of these pathways can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[1] Some derivatives have also been found to inhibit the activity of crucial enzymes like PARP-1, which is involved in DNA repair, making cancer cells more susceptible to DNA-damaging agents.[6]

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anticancer_pathway 4-Oxopiperidine Derivative 4-Oxopiperidine Derivative PI3K/Akt Pathway PI3K/Akt Pathway 4-Oxopiperidine Derivative->PI3K/Akt Pathway Inhibits NF-κB Pathway NF-κB Pathway 4-Oxopiperidine Derivative->NF-κB Pathway Inhibits Bax Bax 4-Oxopiperidine Derivative->Bax Upregulates Bcl-2 Bcl-2 4-Oxopiperidine Derivative->Bcl-2 Downregulates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Promotes NF-κB Pathway->Cell Proliferation & Survival Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Induces

Caption: Anticancer mechanism of 4-oxopiperidine derivatives.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of substituted 4-oxopiperidine derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for assessing potency.

Compound TypeCancer Cell LineIC50 (µM)Reference
Furfurylidene 4-piperidone analogsMolt-4 (Leukemia)Varies[4]
3,5-Bis(benzylidene)-4-piperidonesL1210 (Murine Leukemia)Varies[8]
Tetramethylpiperidine-phenazinesWHCO3 (Esophageal Cancer)0.36 - 0.48[9]
Tetramethylpiperidine-phenazinesPLC, HepG2 (Hepatocellular Carcinoma)0.36 - 0.48[9]
Tetramethylpiperidine-phenazinesCaCo2, COLO 320DM, HT29 (Colon Cancer)0.36 - 0.48[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of substituted 4-oxopiperidine derivatives on a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Substituted 4-oxopiperidine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-oxopiperidine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains poses a significant threat to public health, necessitating the development of novel antimicrobial agents. Substituted 4-oxopiperidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12][13]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial mechanism of 4-oxopiperidine derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilicity of these compounds, often enhanced by specific substitutions, allows them to penetrate the microbial cell wall and membrane.[13] Once inside, they may interfere with key enzymes involved in vital metabolic pathways or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death. The addition of moieties like thiosemicarbazone to the 4-oxopiperidone core has been shown to enhance antifungal activity.[10]

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antimicrobial_workflow A Bacterial/Fungal Culture Preparation C Inoculation into 96-well Plate A->C B Preparation of 4-Oxopiperidine Derivative Dilutions B->C D Incubation C->D E Visual/Spectrophotometric Assessment of Growth D->E F Determination of MIC E->F

Caption: Workflow for antimicrobial susceptibility testing.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
Piperidine derivativesStaphylococcus aureus32-512[14]
Piperidine derivativesBacillus subtilis32-512[14]
N-Methyl 4-piperidone-derived curcuminoidsStreptococcus mutans250-500[13]
N-Methyl 4-piperidone-derived curcuminoidsStreptococcus salivarius250[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of substituted 4-oxopiperidine derivatives against a specific microbial strain.[15][16][17][18]

Materials:

  • Microbial strain of interest (bacterial or fungal)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted 4-oxopiperidine derivatives

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the 4-oxopiperidine derivatives in the appropriate broth medium directly in the 96-well plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, ensuring a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Substituted 4-oxopiperidine derivatives have shown promise as neuroprotective agents by combating oxidative stress, inflammation, and apoptosis in neuronal cells.[19][20]

Mechanism of Action: A Multifaceted Defense

The neuroprotective effects of these compounds are attributed to their ability to:

  • Reduce Oxidative Stress: They can scavenge reactive oxygen species (ROS) and reduce oxidative damage to neurons.[19]

  • Mitigate Neuroinflammation: They can suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory cytokines like IL-1β.[19]

  • Inhibit Apoptosis: Similar to their anticancer mechanism, they can modulate the Bcl-2 family of proteins to prevent neuronal apoptosis.[19]

dot

neuroprotective_mechanism Neurotoxic Insult (e.g., MPTP, Aβ) Neurotoxic Insult (e.g., MPTP, Aβ) Oxidative Stress Oxidative Stress Neurotoxic Insult (e.g., MPTP, Aβ)->Oxidative Stress Neuroinflammation Neuroinflammation Neurotoxic Insult (e.g., MPTP, Aβ)->Neuroinflammation Apoptosis Apoptosis Neurotoxic Insult (e.g., MPTP, Aβ)->Apoptosis Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Neuroinflammation->Neuronal Survival Apoptosis->Neuronal Survival 4-Oxopiperidine Derivative 4-Oxopiperidine Derivative 4-Oxopiperidine Derivative->Oxidative Stress Inhibits 4-Oxopiperidine Derivative->Neuroinflammation Inhibits 4-Oxopiperidine Derivative->Apoptosis Inhibits

Caption: Neuroprotective mechanisms of 4-oxopiperidine derivatives.

Analgesic and Anti-inflammatory Activities: Targeting Pain and Inflammation

Pain and inflammation are common symptoms of many diseases. Substituted 4-oxopiperidine derivatives have demonstrated both analgesic (pain-relieving) and anti-inflammatory properties in various preclinical models.[2][3][21]

Mechanism of Action: Opioid Receptor Agonism and Inhibition of Inflammatory Mediators

The analgesic effects of some 4-oxopiperidine derivatives are mediated through their interaction with opioid receptors, particularly the µ-opioid receptor.[22][23] By acting as agonists at these receptors, they can modulate pain perception in the central nervous system.

Their anti-inflammatory activity is often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can involve reducing the migration of inflammatory cells to the site of inflammation and decreasing the levels of inflammatory cytokines.[21][24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of substituted 4-oxopiperidine derivatives.[25][26][27][28][29]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Substituted 4-oxopiperidine derivatives

  • Vehicle (e.g., saline, Tween 80 solution)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 4-oxopiperidine derivative or the vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume or thickness of the carrageenan-injected paw at various time points after the injection (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the vehicle-treated group at each time point.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 4-oxopiperidine derivatives.[30]

  • Anticancer Activity: The nature and position of substituents on the aryl rings at the C-2 and C-6 positions significantly influence cytotoxicity. Electron-withdrawing or bulky groups can enhance activity.[30]

  • Antimicrobial Activity: The lipophilicity of the molecule plays a key role. Increasing the lipophilicity through appropriate substitutions can improve antimicrobial potency.[13]

  • Analgesic Activity: The substituent on the piperidine nitrogen is critical for opioid receptor affinity and agonist activity.[31][32]

Conclusion and Future Perspectives

Substituted 4-oxopiperidine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their synthetic accessibility via the Mannich reaction and the potential for diverse chemical modifications make them attractive candidates for drug discovery programs. Further research focusing on elucidating their precise mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and exploring their efficacy in in vivo disease models will be crucial for translating their therapeutic potential into clinical applications. The continued exploration of the chemical space around the 4-oxopiperidine scaffold holds great promise for the development of novel and effective treatments for cancer, infectious diseases, neurodegenerative disorders, and pain and inflammation.

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The Pivotal Role of 2-Methyl-4-oxopiperidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-4-oxopiperidine Core

In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and privileged scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with a diverse range of biological targets. Within this important class of heterocycles, the 2-methyl-4-oxopiperidine scaffold has emerged as a particularly valuable building block in medicinal chemistry. The strategic placement of a methyl group at the 2-position introduces a chiral center, allowing for stereospecific interactions with biological macromolecules, while the ketone at the 4-position offers a versatile handle for further chemical modifications and can act as a key pharmacophoric element.

This technical guide provides an in-depth exploration of the 2-methyl-4-oxopiperidine core, from its synthesis to its diverse applications in the development of novel therapeutic agents. We will delve into the synthetic strategies for accessing this scaffold, explore its role in shaping the pharmacological profile of various drug candidates, and provide detailed protocols for the synthesis and biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their own research endeavors.

Synthetic Strategies for Accessing the 2-Methyl-4-oxopiperidine Core

The efficient and stereocontrolled synthesis of the 2-methyl-4-oxopiperidine scaffold is a critical first step in its utilization for drug discovery. A common and effective strategy involves a multi-step sequence starting from readily available precursors, often employing a protecting group strategy to selectively manipulate the piperidine nitrogen. A representative synthesis of the key intermediate, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, is outlined below.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

This protocol describes a common synthetic route to access the N-Boc protected 2-methyl-4-oxopiperidine core.

Step 1: N-Boc Protection of 2-Methylpiperidine

  • To a solution of (S)-2-methylpiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv.) at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-1-Boc-2-methylpiperidine.

Step 2: Oxidation to (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

  • A variety of oxidation methods can be employed for this transformation. A common method involves the use of a chromium-based oxidant like pyridinium chlorochromate (PCC) or a milder, more modern oxidant.

  • Dissolve (S)-1-Boc-2-methylpiperidine (1.0 equiv.) in an appropriate solvent (e.g., DCM).

  • Add the chosen oxidizing agent (e.g., PCC, 1.5 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired product, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.[2][3]

Step 3: N-Boc Deprotection to Yield 2-Methyl-4-oxopiperidine Hydrochloride

  • Dissolve the N-Boc protected piperidone (1.0 equiv.) in a suitable solvent such as methanol or dioxane.[4]

  • Add a solution of hydrochloric acid (HCl) in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 1-4 hours.[4]

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[4]

  • The product can be collected by filtration or by removing the solvent under reduced pressure.

Diagram: Synthetic Pathway to 2-Methyl-4-oxopiperidine

Synthetic_Pathway A (S)-2-Methylpiperidine B (S)-1-Boc-2-methylpiperidine A->B (Boc)2O, DCM C (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate B->C Oxidation (e.g., PCC) D 2-Methyl-4-oxopiperidine Hydrochloride C->D HCl/Dioxane

Caption: A general synthetic route to the 2-methyl-4-oxopiperidine core.

Therapeutic Applications of 2-Methyl-4-oxopiperidine Derivatives

The 2-methyl-4-oxopiperidine scaffold has been incorporated into a wide array of molecules with diverse pharmacological activities, demonstrating its versatility in medicinal chemistry.

Anticancer Agents

The piperidine moiety is a common feature in many anticancer drugs. The 2-methyl-4-oxopiperidine scaffold provides a rigid framework for the development of potent and selective inhibitors of various cancer-related targets. For instance, derivatives of this scaffold have been investigated as inhibitors of protein kinases, enzymes that are often dysregulated in cancer. The methyl group can provide beneficial hydrophobic interactions within the kinase active site, while the ketone can be a key hydrogen bond acceptor or a point for further derivatization to enhance potency and selectivity. While specific IC50 values for 2-methyl-4-oxopiperidine derivatives are not extensively reported in publicly available literature, related piperidine-containing compounds have shown significant promise. For example, certain piperidine derivatives have demonstrated potent cytotoxicity against various cancer cell lines.

Table 1: Representative Anticancer Activity of Piperidine-Containing Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole-Piperazine DerivativesHUH-7 (Hepatocellular)1.23[5]
MCF-7 (Breast)0.98[5]
HCT-116 (Colorectal)1.54[5]
1,8-Diazaphenothiazine DerivativesSW-948 (Colon Carcinoma)~5 µg/ml (for compound 4)[1]
L-1210 (Leukemia)~10 µg/ml (for compound 4)[1]
Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The 2-methyl-4-oxopiperidine scaffold has been explored for the development of neuroprotective agents. The ability of the piperidine ring to cross the blood-brain barrier is a key advantage in this therapeutic area. Derivatives of this scaffold have been designed to modulate the activity of targets implicated in neurodegeneration, such as certain G-protein coupled receptors (GPCRs) and enzymes. For example, analogues of the D2/D3 receptor agonist S32504, which contains a piperidine-like moiety, have shown robust neuroprotective effects against MPP+-induced cell death in vitro and against MPTP-induced neuronal death in vivo.[6] The stereochemistry introduced by the 2-methyl group can be crucial for achieving high affinity and selectivity for specific receptor subtypes, thereby minimizing off-target effects.

Anti-inflammatory Agents

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 2-methyl-4-oxopiperidine scaffold has provided valuable insights into the structural requirements for biological activity.

  • Stereochemistry at the 2-position: The chirality introduced by the methyl group is often critical for potency and selectivity. The (S) or (R) configuration can lead to vastly different pharmacological profiles, highlighting the importance of stereocontrolled synthesis.

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a pivotal role in modulating the physicochemical properties and biological activity of the molecule. Large, lipophilic groups can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.

  • Modification of the 4-oxo Group: The ketone at the 4-position is a versatile functional group for further elaboration. It can be reduced to a hydroxyl group, which can act as a hydrogen bond donor, or converted to other functional groups to explore different interactions with the target.

  • Substitution on the Piperidine Ring: The introduction of additional substituents on the carbon framework of the piperidine ring can be used to fine-tune the conformational preferences of the scaffold and to introduce additional points of interaction with the biological target.

Diagram: Key Areas for SAR Exploration

Caption: Key structural features of the 2-methyl-4-oxopiperidine scaffold for SAR studies.

Experimental Protocol: In Vitro Cytotoxicity Assay

Evaluating the cytotoxic potential of novel compounds is a fundamental step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methyl-4-oxopiperidine derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Treat with 2-Methyl-4-oxopiperidine Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion and Future Perspectives

The 2-methyl-4-oxopiperidine scaffold represents a privileged and highly versatile core in medicinal chemistry. Its unique structural features, including a chiral center and a modifiable ketone, provide a rich platform for the design and synthesis of novel therapeutic agents with diverse pharmacological activities. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its properties through systematic SAR studies, ensures its continued relevance in the pursuit of new treatments for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. As our understanding of the molecular basis of disease continues to grow, the strategic application of well-defined and adaptable scaffolds like the 2-methyl-4-oxopiperidine core will undoubtedly play a central role in the future of drug discovery.

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Literature review on the therapeutic potential of 4-oxopiperidine-1-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4-Oxopiperidine-1-carboxylates

Authored by Gemini, Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile foundation for drug discovery. The 4-oxopiperidine-1-carboxylate scaffold is a paramount example of such a structure. Its synthetic tractability, coupled with its conformational pre-organization, makes it an exceptionally valuable core for constructing diverse libraries of bioactive compounds. This guide provides a deep dive into the burgeoning therapeutic potential of this scaffold, synthesizing data from seminal studies to offer researchers and drug development professionals a comprehensive resource on its applications, from fighting drug-resistant microbes to inhibiting viral replication and combating cancer.

Section 1: Synthesis and Structural Fundamentals

The therapeutic journey of any scaffold begins with its synthesis. The 4-oxopiperidine-1-carboxylate core is synthetically accessible, allowing for systematic structural modifications to optimize biological activity. A foundational understanding of its synthesis is crucial for appreciating the structure-activity relationship (SAR) studies that follow.

General Synthetic Strategy

A common and efficient route to key intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, often starts from 1-benzylpiperidin-4-one.[1] A Strecker-type condensation of the piperidone with an aniline and hydrogen cyanide yields an anilino-nitrile, which can then be selectively hydrolyzed to the corresponding anilino-amide.[1] Further chemical transformations can then be employed to arrive at the desired carboxylate derivative. This multi-step synthesis allows for diversification at multiple points, a critical feature for building compound libraries for high-throughput screening.

Another key precursor, ethyl 4-oxopiperidine-1-carboxylate, serves as a versatile starting material for a wide range of derivatives.[2][3] Its synthesis is well-established, making it a commercially available and cost-effective entry point for many research programs.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Key Intermediate cluster_diversification Diversification Reactions cluster_final Final Product A 1-Benzylpiperidin-4-one / N-Boc-piperidin-4-one D Strecker-type Condensation / Reductive Amination A->D B Primary Amine / Aniline B->D C Cyanide Source / Other Reagents C->D E Substituted 4-aminopiperidine derivative D->E Formation of Core Structure F Acylation / Carboxylation / Cyclization E->F Introduction of Diversity G Therapeutically Active 4-Oxopiperidine-1-carboxylate Analog F->G Final Modification

Caption: Generalized workflow for the synthesis of 4-oxopiperidine-1-carboxylate derivatives.

Section 2: Antimicrobial Applications: A New Frontier Against Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The 4-oxopiperidine-1-carboxylate scaffold has emerged as a promising framework for developing new compounds to combat these challenging pathogens.

Antibacterial Activity

Research into substituted arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids has revealed significant activity against Gram-positive bacteria.[4] Studies have shown that these compounds effectively inhibit the growth of Staphylococcus aureus and Bacillus subtilis.[4] The structure-activity relationship analysis demonstrated that the presence of electron-donating substituents at specific positions on the quinazolin-4-one ring and the aromatic fragment of the urea moiety enhances antibacterial efficacy.[4] This finding is critical as it provides a clear vector for medicinal chemists to optimize the potency of this compound class for potential development into narrow-spectrum antibiotics.[4]

Furthermore, metal complexes of ligands derived from 4-oxopiperidine-1-carbohydrazide have shown potent antimicrobial properties.[2] These complexes have demonstrated a good binding score with essential bacterial enzymes like adenylate kinase and peptide deformylase, as confirmed by docking simulations, suggesting a plausible mechanism of action.[2]

Antifungal Potential

In addition to antibacterial effects, derivatives of this scaffold are being explored for antifungal applications. Inspired by established antifungals like fenpropidin and amorolfine, which contain piperidine or morpholine rings, researchers have synthesized and evaluated 4-aminopiperidines.[5] Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have been identified as promising candidates due to their significant in vitro activity against clinically relevant Candida and Aspergillus species.[5] Mechanistic studies suggest that these compounds may act by inhibiting sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway, a well-validated antifungal target.[5]

Table 1: Summary of Antimicrobial Activity
Compound ClassTarget OrganismsKey FindingsReference
Arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acidsStaphylococcus aureus, Bacillus subtilisElectron-donating groups enhance activity against Gram-positive bacteria.[4]
Metal complexes of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazideVarious bacteria and fungiGood binding scores to bacterial adenylate kinase and peptide deformylase.[2]
4-Aminopiperidines (e.g., 1-benzyl-N-dodecylpiperidin-4-amine)Candida spp., Aspergillus spp.Inhibition of ergosterol biosynthesis enzymes (sterol C14-reductase and sterol C8-isomerase).[5]
Fluoroquinolones with 4-(1H-1,2,3-triazol-1-yl)piperidine moietyQuinolone-susceptible and multidrug-resistant strains, especially S. aureus and S. epidermidisA specific derivative showed antibacterial activity comparable to ciprofloxacin and vancomycin.[6]

Section 3: Antiviral Therapeutics: Targeting Key Viral Proteins

The versatility of the 4-oxopiperidine-1-carboxylate scaffold extends to the development of antiviral agents, a field of critical importance in the face of global pandemics.

Inhibition of SARS-CoV-2 Proteases

The SARS-CoV-2 papain-like protease (PLpro) is essential for viral replication and is a prime target for antiviral drug development.[7] A fragment-based screening approach successfully identified hits that bind to SARS-CoV-2 PLpro.[7] Through structure-based design and extensive medicinal chemistry, these initial fragments were optimized into potent inhibitors.[7] The synthesis of the core spiro-chromanone structures utilized tert-butyl 4-oxopiperidine-1-carboxylate as a key building block.[7] The resulting lead compounds demonstrated nanomolar affinity for PLpro and robust cellular antiviral activity, highlighting the potential of this scaffold to generate inhibitors for combating current and future coronavirus outbreaks.[7]

Similarly, a class of 1,4,4-trisubstituted piperidines, synthesized via the Ugi four-component reaction, has shown promising activity against coronaviruses, including SARS-CoV-2.[8] Mechanistic studies revealed that these compounds act as non-covalent inhibitors of the viral main protease (Mpro or 3CLpro), another crucial enzyme in the viral life cycle.[8] In silico docking studies supported the binding of these compounds to the catalytic site of Mpro.[8]

Influenza Virus Entry Inhibition

Derivatives of 4-aminopiperidines have also been identified as potent inhibitors of influenza A virus entry.[9] These compounds are believed to target the viral hemagglutinin (HA) protein, which mediates the fusion of the viral and host cell membranes. One lead compound exhibited a significant reduction in viral titer against both H1N1 and H5N1 strains, including an oseltamivir-resistant variant.[9] Notably, this compound demonstrated synergistic activity with oseltamivir, suggesting a potential for combination therapy to enhance treatment efficacy and combat drug resistance.[9]

Diagram: Viral Protease Inhibition Workflow

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_testing Preclinical Testing cluster_outcome Outcome A Fragment-Based Screening / High-Throughput Screening B Identify 'Hit' Compounds with 4-Oxopiperidine Core A->B Screening C Structure-Based Design (X-ray Crystallography) B->C Structural Analysis D Medicinal Chemistry (SAR Studies) C->D Guided Synthesis D->C E Enzymatic Assays (e.g., PLpro, Mpro) D->E In Vitro Validation F Cell-Based Antiviral Assays E->F Cellular Efficacy G Potent & Selective Viral Protease Inhibitor F->G Lead Candidate

Caption: Workflow for developing viral protease inhibitors from a 4-oxopiperidine core.

Section 4: Anticancer Potential: Disrupting Cellular Proliferation

The 4-oxopiperidine-1-carboxylate scaffold has also been successfully employed in the development of novel anticancer agents.

Tubulin Inhibition in Prostate Cancer

A class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a new chemotype of tubulin inhibitors with antiproliferative activity against the DU-145 human prostate cancer cell line.[10] The initial discovery came from a high-throughput screen which indicated that the 1-carboxamide fragment was essential for activity.[10] A systematic SAR optimization led to a more than tenfold improvement in potency, with the most active compound showing a GI50 value of 120 nM.[10] This study also underscored the importance of the scaffold's geometry; the 1,4-piperidine linker was found to be optimal, as altering the linker to a 1,2- or 1,3-substitution pattern drastically reduced or eliminated activity.[10] This highlights the precise structural requirements for effective interaction with the biological target.

The piperidine scaffold itself is a component of many molecules with anticancer properties.[11] For instance, piperine, an alkaloid containing a piperidine ring, has been shown to induce apoptosis and inhibit cancer cell migration.[12] Derivatives of piperidine have been found to inhibit cell proliferation in both estrogen receptor (ER) positive and ER negative breast cancer cells by arresting the cell cycle and inducing the generation of reactive oxygen species (ROS).[11]

Table 2: Antiproliferative Activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides
Compound IDLinker GeometryTarget Cell LineGI50 Value (nM)Key Structural FeatureReference
12a 1,4-piperidineDU-145120Optimized lead compound with high potency[10]
15 2-piperidineDU-145> 2000Activity drastically reduced with non-linear geometry[10]
1, 2, 3 1,4-piperidineDU-145Low µM rangeInitial hits from high-throughput screening[10]

Section 5: Applications in Neurodegenerative Diseases: A Future Horizon

While direct clinical applications are still emerging, the 4-oxopiperidine scaffold is highly relevant to the development of therapies for neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's disease. The pathophysiology of these diseases is complex, often involving oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[13][14][15][16]

The chemical versatility of the 4-oxopiperidine-1-carboxylate core makes it an ideal starting point for designing molecules that can modulate the pathways implicated in neurodegeneration. For example, compounds could be designed to:

  • Inhibit enzymes that contribute to oxidative stress, such as NADPH oxidases.[15]

  • Act as ligands for receptors involved in neuroinflammation, such as chemokine or cytokine receptors.

  • Interfere with protein aggregation processes, a hallmark of many neurodegenerative disorders.[17]

The ability to synthesize large, diverse libraries of these compounds is crucial for screening and identifying new leads for these incredibly challenging diseases. The established synthetic routes for this scaffold provide a solid foundation for such exploratory research.[1][18]

Section 6: Experimental Protocols

To translate the potential of this scaffold into tangible results, robust and reproducible experimental protocols are essential. The following sections detail a representative synthetic procedure and a standard biological assay.

Synthesis of a Key Intermediate: tert-butyl 4-oxospiro-[chromane-2,4′-piperidine]-1′-carboxylate

This protocol is adapted from the synthesis of intermediates used in the development of SARS-CoV-2 PLpro inhibitors.[7] The rationale for this multi-step synthesis is to build the complex spirocyclic core required for potent enzyme inhibition.

Step 1: Acylation of Phenol

  • Dissolve the starting phenol (e.g., 2,3-dimethylphenol) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.0 equivalents) followed by acetyl chloride (1.5 equivalents).

  • Stir the reaction at room temperature for 3 hours.

  • Perform an aqueous workup by diluting with water and extracting with DCM. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

Step 2: Fries Rearrangement

  • The product from Step 1 is subjected to a Fries rearrangement using aluminum trichloride to generate the corresponding hydroxy-acetophenone.

Step 3: Cyclization

  • Dissolve the hydroxy-acetophenone (1.0 equivalent) and tert-butyl 4-oxopiperidine-1-carboxylate (1.1 equivalents) in methanol and cool to 0 °C.

  • Add pyrrolidine (1.5 equivalents) and stir for 5 minutes.

  • Heat the reaction to 80 °C and maintain for 3 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography to obtain the final spiro-chromanone intermediate.

Biological Assay: Antibacterial Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a novel compound against a bacterial strain, a standard method for assessing antibacterial activity.[6]

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare a bacterial inoculum and dilute it in CAMHB to a final concentration of ~5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity.

Section 7: Future Perspectives and Conclusion

The 4-oxopiperidine-1-carboxylate scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its synthetic accessibility allows for extensive exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets.

Future Directions:

  • Expansion to New Targets: The application of this scaffold should be expanded to other therapeutic areas, such as inflammatory diseases and metabolic disorders.

  • Pharmacokinetic Optimization: A critical challenge will be to optimize the ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of lead compounds to ensure their suitability for clinical development.

References

  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... | Download Scientific Diagram - ResearchGate. Available from: [Link]

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A Comprehensive Technical Guide to the Safety, Handling, and Storage of 2-Methylpropyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for 2-Methylpropyl 4-oxopiperidine-1-carboxylate (also known as isobutyl 4-oxopiperidine-1-carboxylate). As a member of the N-alkoxycarbonyl-4-piperidone family, this compound is a valuable intermediate in pharmaceutical and specialty chemical synthesis.[1] Due to the limited availability of specific safety data for this exact molecule, this guide synthesizes information from closely related structural analogs, such as tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and ethyl 4-oxopiperidine-1-carboxylate, to establish a robust framework for its safe utilization in a research and development setting.[2][3] The protocols herein are designed for researchers, chemists, and drug development professionals to mitigate risks and ensure laboratory safety and experimental integrity.

Introduction and Scientific Context

This compound belongs to a class of heterocyclic compounds widely employed as versatile building blocks in organic synthesis. The core structure, a piperidine ring with a ketone at the 4-position and a carbamate-protected nitrogen, offers multiple reactive sites for chemical modification. The "Boc" (tert-butyloxycarbonyl) analog, N-Boc-4-piperidone, is a well-established precursor in the synthesis of complex pharmaceutical agents and specialty chemicals, including agrochemicals and advanced materials.[1]

The causality behind its utility lies in its dual functionality:

  • The ketone group is susceptible to nucleophilic additions and reductions, allowing for the introduction of diverse substituents at the 4-position.

  • The N-alkoxycarbonyl group (in this case, an isobutyloxycarbonyl group) serves as a protecting group for the piperidine nitrogen. This group can be removed under specific conditions to allow for subsequent functionalization of the nitrogen atom.

Given its structural similarity to compounds with known biological and chemical reactivity, a rigorous and informed approach to its handling and storage is paramount. This guide is predicated on the principle of chemical analogy, a cornerstone of laboratory safety for novel or sparsely documented compounds.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred)

Based on data from tert-butyl and ethyl 4-oxopiperidine-1-carboxylate, the following GHS classifications are anticipated.[2][3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Expert Analysis of Risks:

  • Skin and Eye Irritation: The presence of the ketone and carbamate functionalities suggests that direct contact with skin and eyes is likely to cause irritation. Prolonged or repeated exposure could lead to more severe effects.[3][5]

  • Respiratory Irritation: As with many fine organic chemicals, inhalation of dusts or aerosols may irritate the respiratory tract.[2] Work should always be conducted in a well-ventilated area.

  • Ingestion: The compound is predicted to be harmful if swallowed, potentially causing gastrointestinal irritation.[5]

  • Chemical Stability: N-alkoxycarbonyl piperidones can be sensitive to strong acids or bases, which may cleave the protecting group. They are also incompatible with strong oxidizing agents.[3] Elevated temperatures can also promote degradation.

Physicochemical and Stability Data

The following table summarizes key physicochemical data, primarily drawn from the close structural analog, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), as a reliable proxy.[2][6]

PropertyValue (for tert-butyl analog)Rationale for Analogy
Molecular Formula C₁₁H₁₉NO₃ (for isobutyl ester)Direct calculation
Molecular Weight 213.27 g/mol Direct calculation
Appearance Likely a white to off-white solid or oilCommon for this class of compounds
InChIKey Not availableNot registered
CAS Number Not availableNot registered
Stability Stable under recommended storage conditions. Sensitive to strong acids, bases, and oxidizing agents.[3]The core reactive moieties are identical.
Conditions to Avoid High temperatures, moisture, and contact with incompatible materials.[3]General principle for carbamate-protected amines.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3]These can react with the carbamate or ketone.
Hazardous Decomposition Combustion may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[5]Typical for nitrogen-containing organic compounds.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols ensures that risks are minimized at every step. The causality for these measures is grounded in preventing exposure via all potential routes: dermal, ocular, inhalation, and ingestion.

4.1 Engineering Controls

  • Primary Handling: All weighing and handling of the solid or solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour.

  • Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the handling area.[3][5]

4.2 Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Not typically required when work is performed within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

4.3 Hygiene Practices

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]

  • Remove any contaminated clothing immediately and launder it before reuse.

Experimental Protocols: Handling and Storage Workflows

5.1 Protocol for Weighing and Solution Preparation

  • Preparation: Don the required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate height.

  • Tare: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula.

  • Closure: Tightly seal the main stock container immediately after dispensing to minimize exposure to air and moisture.

  • Dissolution: Add the weighed solid to the reaction vessel containing the desired solvent inside the fume hood.

  • Decontamination: Clean the spatula and any affected surfaces with an appropriate solvent-dampened wipe. Dispose of the wipe as chemical waste.

  • Hand Washing: Remove gloves and wash hands thoroughly.

5.2 Protocol for Long-Term Storage

  • Container: Ensure the compound is stored in its original, tightly sealed container or a suitable, clearly labeled alternative.

  • Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3]

  • Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]

  • Temperature: Avoid exposure to high temperatures or direct sunlight. Refrigeration (2-8°C) may be appropriate for enhanced stability.

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

6.1 Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[8]

  • Clean: Wipe the spill area with a solvent-dampened cloth, and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

6.2 Fire Fighting

  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. A water spray can be used to cool containers.[3]

  • Hazards: Thermal decomposition can release toxic fumes, including nitrogen oxides and carbon monoxide.[5]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Visualization of Key Workflows

The following diagrams illustrate critical decision-making processes for handling and emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Compound in Hood prep_hood->weigh dissolve Prepare Solution in Hood weigh->dissolve seal Tightly Seal Stock Container dissolve->seal decon Decontaminate Work Area & Tools seal->decon store Store Properly (Cool, Dry, Segregated) decon->store dispose Dispose of Waste store->dispose wash Remove PPE & Wash Hands dispose->wash

Caption: Standard workflow for safe handling of this compound.

Caption: Decision tree for first aid response to chemical exposure.

Disposal Considerations

All waste materials, including empty containers, absorbent materials from spills, and unused quantities of the chemical, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not discharge into drains or the environment.[3]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

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  • Pike, V. W., et al. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids." Molecules, via PMC. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Chemsrc. (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. [Link]

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  • ChemBK. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. [Link]

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A Technical Guide to the Physicochemical Characteristics of 1-Boc-2-methyl-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Piperidine Building Block

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the architecture of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its conformational rigidity and ability to project substituents into well-defined three-dimensional space make it an invaluable component in drug design for optimizing potency, selectivity, and pharmacokinetic properties.[2]

This guide focuses on a key derivative, 1-Boc-2-methyl-4-oxopiperidine (also known as tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate). This molecule is a trifunctional synthetic intermediate of significant interest. The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protection for the piperidine nitrogen, enabling selective transformations at other positions. The ketone at the C4 position serves as a versatile chemical handle for a wide array of synthetic manipulations, including nucleophilic additions and reductive aminations. Finally, the methyl group at the C2 position introduces a chiral center (in its enantiomerically pure forms) or a point of steric definition, allowing for the synthesis of more complex and specific molecular targets.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties, analytical characterization protocols, chemical reactivity, and safe handling of 1-Boc-2-methyl-4-oxopiperidine, grounded in established scientific principles and data.

Section 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

start Sample of 1-Boc-2-methyl-4-oxopiperidine nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (LC-MS or GC-MS) start->ms structure Structural Confirmation (Functional Groups, Connectivity) nmr->structure Proton/Carbon Environment purity Purity Assessment (Presence of Impurities) nmr->purity ir->structure Key Functional Groups ms->structure Molecular Weight ms->purity result Verified Compound Identity & Purity structure->result purity->result

Caption: A typical analytical workflow for compound verification.

Experimental Protocols & Expected Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule, making it indispensable for structural confirmation.

  • Protocol (¹H NMR):

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Process the data, referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Expected ¹H NMR Signals (in CDCl₃):

    • δ ~4.0-4.5 ppm: A multiplet corresponding to the proton at the C2 position, adjacent to the nitrogen and the methyl group.

    • δ ~2.0-3.5 ppm: A series of complex multiplets for the protons on the piperidine ring (C3, C5, C6).

    • δ ~1.48 ppm: A sharp singlet, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.

    • δ ~1.2 ppm: A doublet corresponding to the 3 protons of the methyl group at the C2 position.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • δ ~208 ppm: Carbonyl carbon of the ketone (C4).

    • δ ~155 ppm: Carbonyl carbon of the Boc carbamate.

    • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~50-60 ppm: Piperidine ring carbons adjacent to the nitrogen (C2, C6).

    • δ ~40-50 ppm: Other piperidine ring carbons (C3, C5).

    • δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

    • δ ~15-20 ppm: Methyl carbon at the C2 position.

B. Infrared (IR) Spectroscopy Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

  • Protocol (ATR):

    • Place a small amount of the neat sample (if an oil) or solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~2975-2850 cm⁻¹: C-H stretching from the aliphatic methyl and methylene groups.

    • ~1715 cm⁻¹: A strong C=O stretch from the ketone at the C4 position.

    • ~1690 cm⁻¹: A strong C=O stretch from the carbamate of the Boc group.

    • ~1160 cm⁻¹: C-N stretching.

C. Mass Spectrometry (MS) Causality: MS provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns, confirming the molecular formula.

  • Protocol (LC-MS with ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the solution into an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • Acquire data in positive ion mode.

  • Expected Observations:

    • Molecular Ion Peak: [M+H]⁺ at m/z 214.14, corresponding to the protonated molecule (C₁₁H₂₀NO₃⁺).

    • Common Fragments: Look for characteristic losses, such as the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺).

Section 3: Synthesis and Chemical Reactivity

1-Boc-2-methyl-4-oxopiperidine is not just characterized by its static properties but also by its dynamic chemical reactivity, which defines its utility as a synthetic intermediate.

Synthetic Strategy

The synthesis of N-Boc protected piperidines generally involves the protection of a pre-existing piperidine ring. For instance, a common method is the reaction of the corresponding piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane. [3]

Key Chemical Reactivity

The utility of this building block stems from the orthogonal reactivity of its two main functional groups: the Boc-protected amine and the C4-ketone.

  • Boc Group Deprotection: The Boc group is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions. This unmasks the secondary amine, allowing for subsequent functionalization (e.g., acylation, alkylation, or use in reductive amination).

    • Typical Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol). [4]

  • Reactions at the C4-Ketone: The ketone is an electrophilic center, making it a prime site for introducing new substituents and building molecular complexity.

    • Reductive Amination: Reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) to form a C-N bond at the C4 position.

    • Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

    • Wittig Reaction: Conversion of the ketone to an alkene, providing a scaffold for further modifications. [1]

start 1-Boc-2-methyl-4-oxopiperidine deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection Acid ketone_reaction Ketone Reaction (e.g., Reductive Amination) start->ketone_reaction Amine, Reducing Agent product_deprotection 2-Methyl-4-oxopiperidine (Secondary Amine) deprotection->product_deprotection product_ketone 1-Boc-2-methyl-4-aminopiperidine (Substituted Piperidine) ketone_reaction->product_ketone

Caption: Key reactivity pathways of the title compound.

Section 4: Applications in Medicinal Chemistry

The structural features of 1-Boc-2-methyl-4-oxopiperidine make it a valuable precursor in the synthesis of complex molecules for drug discovery. Piperidine derivatives are central to drugs targeting a wide range of conditions, from cancer to neurological disorders. [1][4]

  • Scaffold for Complex Synthesis: This compound provides a ready-made, protected piperidine core. The ketone allows for the attachment of various side chains and pharmacophoric elements. For example, it is a key intermediate in the synthesis of spiro-chromanone cores used in the development of inhibitors for viral proteases like SARS-CoV-2 PLpro. [4]* Introduction of Chirality: When used in its enantiomerically pure form ((R) or (S)), it allows for the stereospecific synthesis of drug candidates, which is critical for optimizing target engagement and reducing off-target effects.

  • Precursor for Fentanyl Analogues: The broader class of N-Boc-4-piperidone derivatives are known precursors in the synthesis of potent opioid analgesics, including fentanyl and its analogues, highlighting the importance of this chemical scaffold in both legal pharmaceutical development and controlled substance monitoring. [5][6]

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [7][8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [9][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids. [9][11]* Hazards: While specific data for this compound is limited, related chemicals may cause skin irritation, serious eye irritation, and respiratory tract irritation. [12][13]Treat with appropriate caution.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][8]

Conclusion

1-Boc-2-methyl-4-oxopiperidine is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile platform for innovation. Its combination of a protected amine, a reactive ketone, and a defined stereocenter provides multiple avenues for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, analytical profile, and chemical reactivity, as outlined in this guide, is fundamental to leveraging its full potential in the synthesis of the next generation of therapeutic agents.

References

  • Chemsrc. (2025). CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Nath, M., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • PubChem. (n.d.). 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. [Link]

  • PubChem. (n.d.). 1-Boc-4-Methylpiperidine. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]

  • PubChem. (n.d.). tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylpropyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methylpropyl 4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization is of significant interest.[1] This protocol details a robust and efficient N-acylation of 4-piperidone using isobutyl chloroformate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions. The information herein is designed to be self-validating, enabling researchers to confidently replicate and adapt this synthesis for their specific needs.

Introduction: The Significance of N-Acylated Piperidones

The 4-oxopiperidine moiety is a versatile synthetic intermediate. The ketone functionality allows for a wide range of subsequent chemical transformations, while the nitrogen atom provides a handle for introducing diverse substituents that can modulate the pharmacological properties of the final molecule. N-acylation, specifically the introduction of a carbamate group as in the target molecule, is a common strategy to create key intermediates for more complex molecular architectures. This particular N-alkoxycarbonyl-4-piperidone serves as a precursor for compounds with potential applications in various therapeutic areas. The synthesis of such derivatives is a cornerstone in the construction of combinatorial libraries for high-throughput screening.

The presented synthesis follows a well-established chemical transformation: the Schotten-Baumann reaction, where an amine is acylated by an acyl halide (in this case, a chloroformate) under basic conditions. The choice of isobutyl chloroformate allows for the introduction of the 2-methylpropyl (isobutyl) carbamate group, which can influence the lipophilicity and metabolic stability of derivative compounds.

Reaction Scheme

The synthesis of this compound from 4-piperidone monohydrate hydrochloride is a one-step process. The hydrochloride salt of 4-piperidone is first neutralized in situ by a tertiary amine base, typically triethylamine, to liberate the free secondary amine. This is immediately followed by nucleophilic attack on the electrophilic carbonyl carbon of isobutyl chloroformate to form the desired N-acylated product.

reaction_scheme cluster_reactants Reactants cluster_products Products 4-Piperidone_HCl 4-Piperidone Monohydrate Hydrochloride Reaction N-Acylation 4-Piperidone_HCl->Reaction Isobutyl_Chloroformate 2-Methylpropyl Chloroformate (Isobutyl Chloroformate) Isobutyl_Chloroformate->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Target_Molecule This compound Triethylamine_HCl Triethylamine Hydrochloride Reaction->Target_Molecule Reaction->Triethylamine_HCl Byproduct

Caption: Reaction scheme for the synthesis of the target molecule.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
4-Piperidone monohydrate hydrochloride40064-34-4C₅H₁₀ClNO · H₂O153.61Sigma-Aldrich
2-Methylpropyl chloroformate543-27-1C₅H₉ClO₂136.58Thermo Fisher
Triethylamine121-44-8C₆H₁₅N101.19Merck
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93VWR
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃ (aq)N/ALab-prepared
Brine (Saturated NaCl Solution)N/ANaCl (aq)N/ALab-prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Acros Organics

Safety and Handling Precautions

This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Methylpropyl Chloroformate (Isobutyl Chloroformate): Highly corrosive, flammable, and toxic upon inhalation.[2][3] It is a lachrymator and moisture-sensitive. Handle with extreme care under an inert atmosphere if possible. Avoid contact with skin, eyes, and clothing.

  • 4-Piperidone monohydrate hydrochloride: May cause skin and eye irritation.[4] Avoid inhalation of dust.

  • Triethylamine: Highly flammable liquid and vapor. It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[5][6][7]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.[2][3][4][5][6][7]

Experimental Protocol

This procedure is based on analogous N-acylation reactions of piperidones.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine 4-piperidone HCl and DCM B 2. Cool the mixture to 0 °C A->B C 3. Add triethylamine dropwise B->C D 4. Add isobutyl chloroformate dropwise C->D E 5. Warm to room temperature and stir D->E F 6. Quench with water E->F G 7. Separate organic layer F->G H 8. Wash with NaHCO₃ and brine G->H I 9. Dry with MgSO₄ and filter H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by column chromatography (optional) J->K L 12. Characterize the product K->L

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-piperidone monohydrate hydrochloride (1.0 eq). Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: While stirring, slowly add triethylamine (2.2 eq) dropwise to the slurry. The addition should be controlled to maintain the temperature below 5 °C. Stir for an additional 15-20 minutes at 0 °C. The slurry should become a clearer solution as the free base of 4-piperidone is formed.

  • Acylation: Add isobutyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the drying agent with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, if necessary.

  • Characterization: The final product, this compound, should be a colorless to pale yellow oil or a low-melting solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Characterization

ParameterExpected Value
Appearance Colorless to pale yellow oil or low-melting solid
Yield 85-95% (based on analogous reactions)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.1 (t, 4H), ~2.5 (t, 4H), ~3.9 (d, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H). Note: These are predicted shifts and may vary.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~207 (C=O), ~155 (N-COO-), ~72 (-O-CH₂-), ~45 (-N-CH₂-), ~41 (-CH₂-C=O), ~28 (-CH(CH₃)₂), ~19 (-CH(CH₃)₂). Note: These are predicted shifts and may vary.
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₇NO₃: 199.12.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete neutralization of 4-piperidone HCl; moisture in reagents or solvent; degraded isobutyl chloroformate.Ensure anhydrous conditions. Use freshly opened or distilled reagents. Verify the quality of the triethylamine and isobutyl chloroformate.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently warm to 30-40 °C. Monitor by TLC until the starting material is consumed.
Presence of Multiple Byproducts Reaction temperature was too high during the addition of isobutyl chloroformate, leading to side reactions.Maintain a low temperature (0-5 °C) during the addition of the chloroformate. Add the reagent slowly and dropwise.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature and stoichiometry, high yields of the desired product can be achieved. This intermediate is a valuable tool for medicinal chemists, enabling the development of novel piperidine-based compounds for drug discovery programs. The detailed steps and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a research setting.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Redox. (2023). Triethylamine Safety Data Sheet. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Industrial Scale-Up of tert-Butyl 4-oxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

tert-Butyl 4-oxopiperidine-1-carboxylate, commonly referred to as N-Boc-4-piperidone, is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its piperidine core is a prevalent scaffold in medicinal chemistry, and the presence of the tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses. The Boc group effectively "masks" the reactivity of the piperidine nitrogen, allowing for selective transformations at the C4-carbonyl position.[1] This robust protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal choice for complex molecular construction.[2] The significant demand for pharmaceuticals containing the 4-oxopiperidine moiety necessitates a scalable, cost-effective, and safe industrial synthesis of this key building block.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the industrial scale-up of tert-butyl 4-oxopiperidine-1-carboxylate synthesis. We will delve into the rationale behind the selected synthetic strategy, provide a detailed step-by-step protocol suitable for large-scale production, discuss critical process parameters for optimization, and outline essential safety and handling procedures.

Strategic Synthesis Route Selection for Industrial Production

For the industrial-scale synthesis of tert-butyl 4-oxopiperidine-1-carboxylate, a one-step N-protection of a readily available starting material is the most economically viable and efficient approach. The chosen route, starting from 4-piperidone hydrochloride hydrate, offers several advantages:

  • Cost-Effectiveness: 4-Piperidone hydrochloride hydrate is a commercially available and relatively inexpensive starting material.

  • High Atom Economy: The direct N-Boc protection is a high-yielding reaction with minimal byproducts.

  • Process Simplicity: A one-step synthesis reduces the number of unit operations, leading to lower manufacturing costs and a shorter production cycle.

  • Scalability: The reaction conditions are amenable to large-scale reactors and standard industrial equipment.

While other multi-step routes exist, they often involve more complex transformations, hazardous reagents, and lower overall yields, making them less suitable for industrial production.[3]

Visualizing the Synthetic Pathway

Synthetic_Pathway 4-Piperidone_Hydrochloride_Hydrate 4-Piperidone Hydrochloride Hydrate Free_Base_Generation Free Base Generation (e.g., aq. base) 4-Piperidone_Hydrochloride_Hydrate->Free_Base_Generation Step 1 4-Piperidone 4-Piperidone Free_Base_Generation->4-Piperidone Boc_Protection N-Boc Protection (Boc)2O, Base 4-Piperidone->Boc_Protection Step 2 Product tert-Butyl 4-oxopiperidine-1-carboxylate Boc_Protection->Product

Caption: Synthetic pathway for tert-butyl 4-oxopiperidine-1-carboxylate.

Industrial Scale-Up Protocol

This protocol is designed for a nominal 100 kg batch size and can be scaled proportionally. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Part 1: Generation of 4-Piperidone Free Base

Rationale: The starting material, 4-piperidone hydrochloride hydrate, is a salt. To facilitate the subsequent N-protection reaction, it must first be converted to its free base form. This is achieved by neutralization with a suitable base.

Materials and Equipment:

Material/EquipmentSpecificationQuantity
Glass-lined Reactor1000 L, with overhead stirrer, temperature control, and reflux condenser1
4-Piperidone Hydrochloride Hydrate>98% purity100 kg
TolueneIndustrial Grade400 L
Sodium Hydroxide (50% w/w aq.)As required (approx. 52 L)
Water, Deionized200 L
Anhydrous Magnesium Sulfate20 kg

Procedure:

  • Charge the 1000 L reactor with 100 kg of 4-piperidone hydrochloride hydrate and 200 L of deionized water.

  • Stir the mixture at 20-25 °C until all solids are dissolved.

  • Slowly add 50% aqueous sodium hydroxide solution to the reactor. Monitor the pH of the aqueous layer. Continue addition until the pH is stable between 10-11. This step is exothermic; maintain the temperature below 35 °C.

  • Charge 400 L of toluene to the reactor and stir vigorously for 30 minutes.

  • Stop stirring and allow the layers to separate for at least 1 hour.

  • Transfer the lower aqueous layer to a suitable container for waste disposal.

  • Add 20 kg of anhydrous magnesium sulfate to the toluene layer in the reactor and stir for at least 2 hours to dry the organic phase.

  • Filter the mixture through a pressure filter to remove the magnesium sulfate. The resulting toluene solution containing 4-piperidone free base is used directly in the next step.

Part 2: N-Boc Protection

Rationale: This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-piperidone using di-tert-butyl dicarbonate (Boc anhydride). A base is used to neutralize the acid byproduct of the reaction.

Materials and Equipment:

Material/EquipmentSpecificationQuantity
Glass-lined Reactor1000 L, with overhead stirrer, temperature control, and addition funnel1
Toluene solution of 4-PiperidoneFrom Part 1~400 L
Di-tert-butyl dicarbonate ((Boc)₂O)>97% purity150 kg
Triethylamine (TEA)>99% purity80 L
Water, Deionized200 L
Brine (saturate aq. NaCl)100 L

Procedure:

  • Ensure the toluene solution of 4-piperidone from Part 1 is in the 1000 L reactor.

  • Add 80 L of triethylamine to the reactor and stir.

  • Slowly add 150 kg of di-tert-butyl dicarbonate to the reactor over a period of 1-2 hours. The reaction is exothermic; maintain the temperature between 20-30 °C.

  • Stir the reaction mixture at 25 °C for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.

  • Once the reaction is complete, add 200 L of deionized water to the reactor and stir for 30 minutes.

  • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with 100 L of brine.

  • Concentrate the organic layer under reduced pressure to a volume of approximately 200 L.

Part 3: Product Isolation and Purification

Rationale: The product is isolated from the concentrated reaction mixture by crystallization. This method is highly effective for purification on an industrial scale, yielding a high-purity product.[4]

Materials and Equipment:

Material/EquipmentSpecificationQuantity
Crystallization Reactor500 L, with jacketed cooling and filtration capabilities1
n-HeptaneIndustrial Grade300 L
Centrifuge or Filter Dryer1
Vacuum Oven1

Procedure:

  • Transfer the concentrated toluene solution to the 500 L crystallization reactor.

  • Slowly add 300 L of n-heptane to the reactor while stirring. The product will begin to precipitate.

  • Cool the mixture to 0-5 °C and hold for at least 4 hours to ensure complete crystallization.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the filter cake with cold n-heptane (2 x 50 L).

  • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

  • The expected yield of tert-butyl 4-oxopiperidine-1-carboxylate is 120-135 kg (80-90% overall yield) with a purity of >99%.

Process Optimization and Scale-Up Considerations

ParameterLaboratory ScaleIndustrial ScaleRationale for Change
Solvent for Extraction DichloromethaneTolueneToluene is less volatile, has a higher flash point, and is generally preferred for industrial safety and environmental reasons.
Base for Boc Protection TriethylamineTriethylamineTriethylamine is a cost-effective and efficient base for this transformation at scale.
Reaction Monitoring TLCGC/HPLCGC/HPLC provides more accurate and quantitative monitoring of reaction progress, which is critical for process control in a manufacturing environment.
Purification Column ChromatographyCrystallizationCrystallization is a more scalable, economical, and efficient method for purification of large quantities of solid product compared to chromatography.[4]
Drying Air drying or small vacuum ovenLarge-scale vacuum oven or filter dryerEnsures efficient and uniform drying of large batches of product.

Safety, Handling, and Regulatory Information

The industrial synthesis of tert-butyl 4-oxopiperidine-1-carboxylate involves the handling of hazardous materials and requires strict adherence to safety protocols.

  • 4-Piperidone Hydrochloride Hydrate: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. May cause damage to organs through prolonged or repeated exposure. Use in a well-ventilated area with explosion-proof equipment.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid. Causes skin irritation. May cause an allergic skin reaction. Handle in a well-ventilated area and avoid creating dust.

  • Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Handle in a closed system or with appropriate local exhaust ventilation.

  • tert-Butyl 4-oxopiperidine-1-carboxylate: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[5]

Regulatory Status: tert-Butyl 4-oxopiperidine-1-carboxylate is a regulated chemical in some jurisdictions due to its use as a precursor in the illicit synthesis of fentanyl and its analogs. All handling, storage, and transport must comply with local and international regulations.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Part 1: Free Base Generation cluster_1 Part 2: N-Boc Protection cluster_2 Part 3: Isolation and Purification Start Start: Charge Reactor with 4-Piperidone HCl and Water Neutralization Neutralization with NaOH (pH 10-11) Start->Neutralization Extraction Extraction with Toluene Neutralization->Extraction Drying Drying with MgSO4 Extraction->Drying Filtration_1 Filtration Drying->Filtration_1 Boc_Addition Addition of TEA and (Boc)2O Filtration_1->Boc_Addition Reaction Reaction at 25°C for 12-16h Boc_Addition->Reaction Workup Aqueous Workup and Brine Wash Reaction->Workup Concentration Concentration under Vacuum Workup->Concentration Crystallization Crystallization from Toluene/n-Heptane Concentration->Crystallization Filtration_2 Filtration and Washing Crystallization->Filtration_2 Drying_2 Vacuum Drying Filtration_2->Drying_2 Final_Product Final Product: tert-Butyl 4-oxopiperidine-1-carboxylate Drying_2->Final_Product

Caption: Overall experimental workflow for the industrial synthesis.

Conclusion

The protocol outlined in these application notes provides a robust, scalable, and economically viable method for the industrial production of tert-butyl 4-oxopiperidine-1-carboxylate. By starting with a cost-effective raw material and employing a straightforward, one-pot protection strategy, this process is optimized for large-scale manufacturing. Adherence to the detailed procedural steps, process controls, and safety guidelines is paramount to ensure a high-yielding, high-purity, and safe production process. This versatile building block, produced efficiently and safely, will continue to play a crucial role in the development of innovative pharmaceuticals.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2023, November 28). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs on. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Federal Register. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2022, April 6). News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

  • Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

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Application Notes: 2-Methylpropyl 4-oxopiperidine-1-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2][3] Functionalization of this heterocycle, particularly at the 4-position, is a cornerstone of modern drug design. 2-Methylpropyl 4-oxopiperidine-1-carboxylate, also known as isobutyl 4-oxopiperidine-1-carboxylate or N-isobutoxycarbonyl-4-piperidone, serves as a critical synthetic intermediate for accessing diverse libraries of 4-substituted piperidines. Its structure is analogous to the more common N-Boc-4-piperidone, featuring an isobutoxycarbonyl protecting group on the piperidine nitrogen.

This protecting group offers a balance of stability under various reaction conditions while allowing for facile deprotection when required. The ketone at the C4 position is the key reactive handle, enabling a wide array of synthetic transformations. This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of this valuable building block, with a focus on reductive amination protocols.

Physicochemical Properties & Handling

A summary of key properties for this compound is presented below. While structurally similar to N-Boc-4-piperidone, slight differences in properties can be expected due to the isobutyl group.

PropertyValueSource/Analogy
Molecular Formula C₁₀H₁₇NO₃Calculated
Molecular Weight 199.25 g/mol Calculated
Appearance Expected to be a solid or oilAnalogy to[4]
Solubility Soluble in organic solvents (DCM, THF, EtOAc)General chemical principles
CAS Number 161498-35-9Supplier Information

Safety & Handling: Like its analogue N-Boc-4-piperidone, this compound should be handled with care. It is classified as a regulated chemical precursor in some jurisdictions due to its potential use in the illicit synthesis of controlled substances like fentanyl and its analogues.[5][6] Researchers must comply with all local and national regulations. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis of the Intermediate

The most direct method for preparing this compound is through the N-protection of piperidin-4-one using isobutyl chloroformate. This reaction installs the isobutoxycarbonyl group, rendering the piperidine nitrogen less nucleophilic and preventing side reactions in subsequent steps.

Diagram: Synthesis Workflow

Synthesis cluster_synthesis Protocol 1: Synthesis of the Intermediate P4one Piperidin-4-one (as HCl salt) Reaction N-Acylation P4one->Reaction IsoChloro Isobutyl Chloroformate IsoChloro->Reaction Base Triethylamine (TEA) or similar base Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product 2-Methylpropyl 4-oxopiperidine-1-carboxylate Workup Workup Reaction->Workup Aqueous Wash & Extraction Purification Purification Workup->Purification Column Chromatography (Optional) Purification->Product

Caption: Workflow for the N-protection of piperidin-4-one.

Protocol 1: Synthesis of this compound

This protocol is based on standard procedures for the N-acylation of amines using chloroformates.[7][8][9]

Materials:

  • Piperidin-4-one monohydrate hydrochloride

  • Isobutyl chloroformate

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one monohydrate hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (TEA, 2.2 eq) dropwise via syringe. The reaction mixture may become a thicker slurry. Stir for 15-20 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt and formation of the free amine.

  • Acylation: Add isobutyl chloroformate (1.1 eq) dropwise to the cold suspension over 15-30 minutes, maintaining the internal temperature below 5 °C. The use of an addition funnel is recommended for larger scale reactions.

    • Causality Insight: Slow addition is crucial to control the exothermicity of the acylation reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine.

    • Self-Validation: The washing steps are critical to remove unreacted reagents and salts. A neutral pH of the final brine wash (checked with pH paper) indicates successful removal of acidic and basic impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

Application in Reductive Amination

Reductive amination is a powerful and widely used transformation for forming carbon-nitrogen bonds.[5][10] The ketone of this compound can be efficiently converted into a primary, secondary, or tertiary amine, providing access to a vast chemical space of 4-aminopiperidine derivatives. The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion intermediate and can be used in a one-pot procedure.

Diagram: Reductive Amination Workflow

ReductiveAmination cluster_protocol Protocol 2: Reductive Amination Intermediate 2-Methylpropyl 4-oxopiperidine-1-carboxylate Reaction One-Pot Reductive Amination Intermediate->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) Solvent->Reaction Product N-Isobutoxycarbonyl- 4-(R¹,R²-amino)piperidine Workup Workup Reaction->Workup Aqueous Basic Wash Purification Purification Workup->Purification Extraction & Chromatography Purification->Product

Caption: One-pot reductive amination of the intermediate.

Protocol 2: One-Pot Reductive Amination with a Primary Amine

This protocol is adapted from a validated procedure for the synthesis of fentanyl precursors using the analogous N-Boc-4-piperidone.

Materials:

  • This compound (from Protocol 1)

  • Primary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM (approx. 0.5 M).

  • Iminium Formation: If the amine is a weak nucleophile (e.g., aniline), a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1 hour.

    • Expertise Insight: The formation of the iminium ion is the rate-limiting step. For less reactive amines, gentle heating or allowing for a longer pre-incubation period before adding the reducing agent can improve yields.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10-15 minutes. A slight effervescence may be observed.

    • Causality Insight: STAB is less basic and more selective than other hydrides like NaBH₄ or NaCNBH₃, reducing the risk of side reactions and allowing for a one-pot procedure without precise pH control.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ or 1M NaOH solution until the pH is basic (>8). Stir vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aminopiperidine derivative.

Conclusion

This compound is a highly valuable and adaptable intermediate for the synthesis of complex piperidine-containing molecules. The isobutoxycarbonyl protecting group provides a robust alternative to the more common Boc group, and the C4-ketone allows for straightforward elaboration into diverse functionalities. The detailed protocols provided herein for its synthesis and subsequent reductive amination offer a reliable foundation for researchers in medicinal chemistry and organic synthesis to generate novel scaffolds for drug discovery programs.

References

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Journal of the Chemical Society, Chemical Communications. Mild general synthesis of 4-substituted piperidines. RSC Publishing. [Link]

  • Mijin, D. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. U.S. ARMY COMBAT CAPABILITIES DEVELOPMENT COMMAND CHEMICAL BIOLOGICAL CENTER. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • SciSpace. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Google Patents.
  • Wang, M. et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Hammarström, L. G. J. et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Csoergei, R. et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Ivanik, M. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • EUR-Lex. Explanatory memorandum. [Link]

  • Federal Register. Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical. [Link]

  • Matassini, C. et al. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Current Organic Chemistry. [Link]

  • United Nations Economic and Social Council. (2023). Note by the Secretariat. [Link]

  • Kwon, K. et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]

  • Google Patents. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
  • Kamal, A. et al. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]

  • Chen, Y. K. et al. (2001). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Journal of Peptide Research. [Link]

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Application Notes & Protocols: N-Boc Deprotection Methods for 4-Oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Boc-4-Oxopiperidine

In the landscape of modern pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone, appearing in a vast number of approved drugs due to its favorable pharmacokinetic properties.[1] Among its many derivatives, N-Boc-4-oxopiperidine stands out as a particularly versatile and critical building block. The tert-butoxycarbonyl (Boc) protecting group serves as a reliable guardian of the piperidine nitrogen, effectively reducing its nucleophilicity and basicity, thereby allowing for precise chemical modifications at other positions.[2] The ketone at the 4-position is a synthetic linchpin, opening pathways to a multitude of transformations, including reductive aminations and nucleophilic additions.

The removal, or "deprotection," of the N-Boc group is a pivotal step, unmasking the secondary amine for subsequent functionalization. While conceptually straightforward, this acid-labile cleavage can present significant challenges, especially with a reactive ketone in the molecule. The choice of deprotection method is therefore a critical decision, dictated by the substrate's overall stability, the presence of other sensitive functional groups, and the desired final salt form. This guide provides an in-depth analysis of common and alternative N-Boc deprotection methods for 4-oxopiperidine derivatives, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The facile removal of the Boc group under acidic conditions is the cornerstone of its utility.[2] The process is a clean, multi-step electrophilic cleavage that ultimately liberates the free amine, carbon dioxide, and a stable carbocation.

The mechanism proceeds as follows:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the group for cleavage.[3][4]

  • Carbocation Formation: The protonated intermediate fragments, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂).[3] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated piperidine nitrogen is protonated by the acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3]

N-Boc Deprotection Mechanism sub N-Boc-4-oxopiperidine protonated Protonated Intermediate sub->protonated 1. Protonation h_plus + H⁺ inv1 protonated->inv1 carbamic_acid Carbamic Acid Intermediate amine_salt Piperidin-4-one Salt carbamic_acid->amine_salt 3. Decarboxylation co2 + CO₂ ↑ carbamic_acid->co2 tbutyl_cation tert-Butyl Cation isobutylene + Isobutylene ↑ tbutyl_cation->isobutylene Deprotonation inv1->carbamic_acid 2. Cleavage inv1->tbutyl_cation inv2

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Comparative Analysis of Deprotection Methodologies

The optimal deprotection strategy depends heavily on the specific substrate and the desired outcome. While strong acids are highly effective, milder or non-acidic methods may be necessary to preserve other sensitive functionalities.

Method / ReagentTypical ConditionsSolventProsCons / Considerations
Trifluoroacetic Acid (TFA) 20-50% v/v, 0 °C to RT, 1-4 h[5]Dichloromethane (DCM)Highly effective, fast, and reliable for most substrates.[1]Generates a TFA salt which can be difficult to handle or require an additional step to convert to the free base or HCl salt. The tert-butyl cation can cause side reactions with nucleophilic residues (e.g., tryptophan, methionine); scavengers may be needed.[5]
Hydrochloric Acid (HCl) 4M solution, RT, 1-3 h[6]1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc)Often results in the precipitation of the product as a stable, crystalline hydrochloride salt, simplifying isolation and purification via filtration.[1]Dioxane is a peroxide-forming solvent and has health and safety concerns. The reaction may be slower than with TFA for sterically hindered substrates.
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amounts, RT to mild heatAcetonitrile (MeCN), TolueneA cheaper, solid, and biodegradable Brønsted acid alternative to TFA.[7]Can require longer reaction times or heating compared to TFA/HCl.
Oxalyl Chloride / Methanol 3 equiv. (COCl)₂, RT, 1-4 h[8]Methanol (MeOH)Exceptionally mild conditions that can preserve other acid-labile groups (e.g., some esters) that might be cleaved by TFA or HCl.[8]The reagent is toxic and moisture-sensitive. The mechanism is more complex than simple in situ HCl generation.[9]
Thermal Deprotection Reflux or microwave, >100 °C[10]Water, Dioxane, Trifluoroethanol (TFE)Avoids the use of strong acids and subsequent neutralization steps. Environmentally friendly, especially when using water.[11][12]Requires high temperatures, which may not be suitable for thermally sensitive molecules. Can be less efficient for some substrates compared to acidic methods.[10]

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is the most common and robust method for N-Boc deprotection. The resulting amine is isolated as its trifluoroacetate salt, which is often taken directly into the next step or neutralized to yield the free amine.

Materials:

  • N-Boc-4-oxopiperidine derivative (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-4-oxopiperidine derivative (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution. Caution: The reaction is exothermic and involves the evolution of gas (CO₂ and isobutylene).[3]

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup (to isolate free amine): a. Dissolve the crude residue in water or DCM and cool to 0 °C. b. Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8), ensuring all effervescence has ceased. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-oxopiperidine derivative.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is highly advantageous when the resulting hydrochloride salt is a crystalline solid, enabling straightforward isolation by simple filtration.

Materials:

  • N-Boc-4-oxopiperidine derivative (1.0 equiv)

  • 4M HCl in 1,4-Dioxane solution (commercially available)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Procedure:

  • To a round-bottom flask containing the N-Boc-4-oxopiperidine derivative (1.0 equiv), add a 4M solution of HCl in 1,4-Dioxane (4-10 equivalents). A co-solvent like methanol may be added if solubility is an issue.[5]

  • Stir the mixture at room temperature. In many cases, a precipitate (the hydrochloride salt of the product) will begin to form within minutes.[1]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.[6]

  • Workup: a. If a precipitate has formed, add an anti-solvent such as diethyl ether to ensure complete precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual starting material. d. Dry the solid under high vacuum to afford the pure 4-oxopiperidine hydrochloride salt.

Experimental Workflow start Dissolve N-Boc-4-oxopiperidine in DCM cool Cool to 0 °C start->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete workup_choice Isolate Salt or Free Base? concentrate->workup_choice isolate_salt Triturate with Ether to get TFA Salt workup_choice->isolate_salt Salt neutralize Neutralize with aq. NaHCO₃ workup_choice->neutralize Free Base product Purified Free Amine isolate_salt->product Optional Neutralization extract Extract with DCM neutralize->extract dry Dry, Filter, Concentrate extract->dry dry->product

Caption: Typical workflow for TFA-mediated N-Boc deprotection.

Troubleshooting and Field-Proven Insights

Issue 1: The reaction is incomplete or stalls.

  • Causality: Insufficient acid strength or concentration is a common cause. Steric hindrance around the nitrogen can also slow the reaction.[5]

  • Solution:

    • Increase Acid Concentration: For a TFA/DCM reaction, increase the TFA percentage (e.g., from 20% to 50%). For HCl/Dioxane, ensure at least 4-5 equivalents of HCl are used.

    • Extend Reaction Time: Continue monitoring for several more hours. Some stubborn substrates simply require more time.

    • Gentle Heating: If the substrate is thermally stable, gentle heating (e.g., to 40 °C) can significantly accelerate the deprotection, but should be used cautiously to avoid side reactions.

Issue 2: Formation of side products is observed.

  • Causality: The highly electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups within the molecule or solvent. The ketone itself could potentially undergo acid-catalyzed side reactions like aldol condensation if enolization is favorable.

  • Solution:

    • Use a Scavenger: When using TFA, add a cation scavenger like triethylsilane (TES, ~1.2 equiv) or thioanisole to the reaction mixture.[5] These will trap the tert-butyl cation and prevent unwanted alkylation.

    • Lower the Temperature: Running the reaction at 0 °C for a longer period instead of at room temperature can often minimize side product formation.

    • Switch to a Milder Method: If side reactions persist, consider switching to a milder system like oxalyl chloride/methanol or a non-acidic thermal method.[8][11]

Issue 3: The product is difficult to purify or isolate.

  • Causality: TFA salts can sometimes be oily or hygroscopic, making them difficult to handle. The free amine may be highly water-soluble, leading to poor extraction efficiency.

  • Solution:

    • Salt Conversion: If the TFA salt is problematic, convert it to the more crystalline and manageable HCl salt. After the standard basic workup to get the free amine, dissolve it in a minimal amount of a solvent like ether or ethyl acetate and add a solution of HCl in ether or dioxane to precipitate the desired salt.

    • Azeotropic Removal of Water: If the free amine is "wet" after workup, azeotropically remove water by repeatedly adding and evaporating a solvent like toluene under reduced pressure.

    • Recrystallization: If the hydrochloride salt is isolated but impure, recrystallization from a suitable solvent system (e.g., methanol/ether) is an excellent purification technique.[5]

References

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • SciSpace. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Semantic Scholar. (2012).

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The Architect's Guide to Chiral Piperidines: Advanced Strategies in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals and promising clinical candidates. Its conformational rigidity and ability to engage in specific, high-affinity interactions with biological targets make it an invaluable building block in drug design. The introduction of a stereocenter at the 2-position profoundly influences pharmacological activity, often dictating efficacy, selectivity, and safety profiles. Consequently, the development of robust and scalable asymmetric methodologies for the synthesis of enantiomerically pure 2-substituted piperidines is a paramount objective in pharmaceutical research and development. This comprehensive guide provides an in-depth exploration of the leading strategies for the asymmetric synthesis of these critical chiral intermediates. We will delve into the mechanistic underpinnings of chiral auxiliary-mediated approaches, organocatalytic transformations, and transition-metal-catalyzed reactions, offering detailed, field-proven protocols and expert insights to empower researchers in this vital area of synthetic chemistry.

The Strategic Imperative for Chiral 2-Substituted Piperidines in Drug Discovery

The piperidine ring is a ubiquitous feature in a multitude of clinically significant drugs, valued for its favorable pharmacokinetic properties and its capacity to orient substituents in a well-defined three-dimensional space.[1] The stereochemistry at the 2-position is often a critical determinant of a drug's interaction with its biological target. A single enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even elicit off-target toxicity.[2]

This reality necessitates the development of synthetic routes that can deliver these chiral building blocks with high enantiomeric purity. The ability to reliably and efficiently synthesize specific enantiomers of 2-substituted piperidines is not merely an academic exercise; it is a fundamental requirement for the creation of safer, more effective medicines. This guide will equip you with the knowledge and practical protocols to achieve this critical synthetic objective.

Foundational Strategies in Asymmetric Synthesis

The asymmetric synthesis of 2-substituted piperidines can be broadly categorized into three highly effective approaches: the use of chiral auxiliaries, the application of organocatalysis, and the deployment of transition-metal catalysis. Each strategy offers unique advantages and is suited to different synthetic challenges.

Chiral Auxiliary-Mediated Synthesis: A Classic and Reliable Approach

The use of a chiral auxiliary is a time-tested and dependable method for inducing stereoselectivity.[3] In this approach, a chiral molecule is temporarily appended to the substrate to direct a diastereoselective transformation. Following the key bond-forming step, the auxiliary is cleaved, yielding the desired enantiomerically enriched product.

Causality of Experimental Choices: The selection of a chiral auxiliary is predicated on its ability to create a sterically biased environment, forcing an incoming reagent to approach from a specific face of the molecule. The rigidity of the auxiliary and its conformational preferences are key to achieving high levels of diastereoselectivity.

Protocol 1: Diastereoselective Alkylation of a Piperidine Precursor using an Evans-type Oxazolidinone Auxiliary

This protocol outlines the diastereoselective alkylation of an N-acyl oxazolidinone, a versatile intermediate that can be further elaborated to form a chiral 2-substituted piperidine.[4]

Workflow for Chiral Auxiliary-Mediated Synthesis

sub Acyclic Precursor acyl N-Acyl Oxazolidinone sub->acyl Acylation aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->acyl enolate Chiral Enolate acyl->enolate Deprotonation (e.g., NaHMDS, -78 °C) alkylated Alkylated Intermediate (High Diastereoselectivity) enolate->alkylated Alkylation (R-X) cleavage Auxiliary Cleavage alkylated->cleavage product Chiral 2-Substituted Piperidine Precursor cleavage->product

Caption: Workflow for chiral auxiliary-mediated synthesis.

Materials:

  • N-Acyl-4-isopropyl-5,5-dimethyloxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

Procedure:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (2.0 equiv) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the cold enolate solution, add the alkyl halide (2.0 equiv) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by reduction with LiAlH₄ to afford the corresponding chiral alcohol, which can then be cyclized to the desired 2-substituted piperidine.[4]

Self-Validation: The diastereomeric excess (de) of the alkylated product should be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture. High de values (>95%) are indicative of a successful stereocontrolled reaction.

Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules can catalyze a wide range of transformations with high enantioselectivity.[5] For the synthesis of 2-substituted piperidines, the asymmetric Mannich reaction is a particularly powerful tool.[6]

Causality of Experimental Choices: Proline and its derivatives are highly effective catalysts for the Mannich reaction. The secondary amine of proline reacts with a ketone to form a nucleophilic enamine, while the carboxylic acid moiety activates the imine electrophile through hydrogen bonding. This dual activation is key to achieving high reactivity and stereocontrol.[7]

Protocol 2: Proline-Catalyzed Asymmetric Mannich Reaction for the Synthesis of a Pelletierine Analogue

This protocol describes the direct, three-component reaction between an aldehyde, an amine, and a ketone, catalyzed by L-proline, to generate a chiral β-amino ketone, a precursor to 2-substituted piperidines.[8]

Catalytic Cycle of Proline in the Mannich Reaction

Proline L-Proline Enamine Chiral Enamine Proline->Enamine Ketone Ketone Ketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Nucleophilic Attack Imine Imine (from Aldehyde + Amine) Imine->TransitionState Adduct Mannich Adduct TransitionState->Adduct Adduct->Proline Catalyst Regeneration Product Chiral β-Amino Ketone Adduct->Product Hydrolysis

Caption: Proline-catalyzed asymmetric Mannich reaction cycle.

Materials:

  • p-Nitrobenzaldehyde

  • p-Anisidine

  • Acetone

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: To a vial containing a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol), p-anisidine (1.1 mmol), and DMSO (2.0 mL). Stir the mixture until all solids are dissolved.

  • Addition of Reagents: Add acetone (10.0 mmol) followed by L-proline (0.2 mmol, 20 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the chiral β-amino ketone.[6]

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. High ee values (>90%) confirm the efficacy of the organocatalyst.

Transition-Metal Catalysis: Powerful and Versatile

Transition-metal catalysis offers a highly efficient and versatile platform for the asymmetric synthesis of 2-substituted piperidines. A particularly notable strategy is the asymmetric hydrogenation of pyridinium salts.[9]

Causality of Experimental Choices: The direct hydrogenation of pyridines is challenging due to the aromaticity of the ring and catalyst inhibition by the product. Conversion of the pyridine to a pyridinium salt enhances its reactivity and circumvents product inhibition.[9] Chiral phosphine ligands coordinate to the iridium catalyst, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to a highly enantioselective reduction.[3]

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide

This protocol provides a detailed procedure for the highly enantioselective hydrogenation of a 2-substituted pyridinium salt to the corresponding chiral piperidine.[9]

Workflow for Asymmetric Hydrogenation of Pyridinium Salts

Pyridine 2-Substituted Pyridine Pyridinium N-Benzyl Pyridinium Bromide Pyridine->Pyridinium Activation Hydrogenation Asymmetric Hydrogenation (H₂, high pressure) Pyridinium->Hydrogenation Catalyst [Ir(cod)Cl]₂ + Chiral Ligand (e.g., (R)-SynPhos) Catalyst->Hydrogenation Product Chiral 2-Substituted Piperidine Hydrogenation->Product

Caption: Asymmetric hydrogenation of pyridinium salts workflow.

Materials:

  • N-Benzyl-2-phenylpyridinium bromide

  • [{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene)

  • (R)-SynPhos (chiral phosphine ligand)

  • Toluene/Dichloromethane (1:1 mixture)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [{Ir(cod)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (1.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a stainless steel autoclave, place N-benzyl-2-phenylpyridinium bromide (0.25 mmol).

  • Hydrogenation: Transfer the catalyst solution to the autoclave via syringe. Seal the autoclave, purge with hydrogen gas, and then pressurize to 600 psi of H₂. Stir the reaction at 28 °C for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Add saturated aqueous sodium carbonate to the reaction mixture and stir for 30 minutes.

  • Isolation and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the chiral piperidine.[9]

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC. This method consistently delivers high ee values, often exceeding 90%.[9]

Comparative Analysis of Asymmetric Strategies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of starting materials. The following table provides a comparative overview of the discussed methods for the synthesis of the natural product (+)-Coniine.

MethodKey TransformationCatalyst/AuxiliaryTypical Yield (%)Typical ee (%)Reference
Chiral AuxiliaryDiastereoselective alkylation(R)-α-methylbenzylamine~70>98[10]
OrganocatalysisAsymmetric Mannich reactionL-proline~65~95[8]
Transition-Metal CatalysisAsymmetric hydrogenationIr/(R)-SynPhos~90~92[9]

Application in Pharmaceutical Synthesis: Case Studies

The practical utility of these asymmetric methods is best illustrated through their application in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of a Key Intermediate for Niraparib

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. A key intermediate in its synthesis is a chiral 3-phenylpiperidine. A chemo-enzymatic approach, which combines chemical reduction with a stereoselective enzymatic cascade, has been developed for the synthesis of this crucial building block. This highlights the increasing importance of integrating biocatalysis into pharmaceutical manufacturing.

Synthesis of (S)-Ropivacaine

Ropivacaine is a local anesthetic. The synthesis of its enantiomerically pure form, (S)-Ropivacaine, is essential to minimize cardiotoxicity.[11] Industrial syntheses often involve the resolution of a racemic intermediate, followed by N-alkylation to yield the final product.[12][13]

Conclusion and Future Outlook

The asymmetric synthesis of chiral 2-substituted piperidines is a vibrant and continually evolving field. The methods outlined in this guide—chiral auxiliary-mediated synthesis, organocatalysis, and transition-metal catalysis—represent the state-of-the-art in this domain. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable synthetic strategies will remain a key focus of research. The integration of biocatalysis and continuous flow technologies holds particular promise for the future of industrial-scale production of these vital chiral intermediates.[14] A thorough understanding of the principles and protocols presented herein will empower researchers to tackle the synthetic challenges of today and to innovate the medicines of tomorrow.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Iridium-Catalyzed Asymmetric Hydrogen
  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Alkyl Piperidine Deriv
  • An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent.
  • wo2019165981 - methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • WO2009044404A1 - Process for the preparation of (s)
  • Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions - Benchchem.
  • An efficient synthesis of a new, chiral 2',6'-pipecoloxylidide local anaesthetic agent - SciSpace.
  • WO2009089841A1 - Process for the preparation of (s)
  • KR100806731B1 - Novel Process for the Preparation of 2 ′, 6′-Pipecoloxylidides - Google P
  • ChemInform Abstract: A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2‐Substituted Pyridinium Salts. - Sci-Hub.
  • Diastereoselective alkylation and methods for chiral auxiliary removal....
  • Piperidines from Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction - Sci-Hub.
  • Asymmetric Synthesis of (+)-Coniine, (−)-Coniceine, (+)-β-Conhydrine, (+)-Sedamine and (+)
  • Synthesis of niraparib (XXXII).
  • Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole C
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • Review: Mannich–Michael vs.
  • Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society.
  • Asymmetric hydrogenation of pyridinium salts with an iridium phosphole c
  • Asymmetric Synthesis in Industry:
  • Downloaded 2026-01-02 23:00:33 The UCD community has made this article openly available. Please share how this access benefits y.
  • synthetic approaches to coniine and other 2-alkyl piperidines - ResearchG
  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois.
  • Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction - Sci-Hub.
  • Asymmetric Synthesis of Chiral Piperazines - Sci-Hub.
  • Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions - Morressier.
  • Application Notes & Protocols: Enantioselective Synthesis of Piperidine Derivatives via Organoc
  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermedi
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit.
  • Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers - PubMed.

Sources

Application Notes and Protocols: 2-Methylpropyl 4-oxopiperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals.[1] Its significance stems from a combination of favorable properties: the saturated, six-membered ring offers a three-dimensional geometry that can effectively present substituents for optimal interaction with biological targets, while also often conferring desirable pharmacokinetic properties such as aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with protein active sites.

Within this privileged class of heterocycles, the 4-oxopiperidine moiety serves as a particularly versatile synthetic intermediate. The ketone functionality at the C4 position is a reactive handle that allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This application note focuses on a specific, yet broadly applicable building block: 2-Methylpropyl 4-oxopiperidine-1-carboxylate . This compound features an isobutyloxycarbonyl group protecting the piperidine nitrogen, which not only modulates its reactivity but also influences its physicochemical properties, offering a valuable alternative to more common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The Building Block: this compound

Structure and Physicochemical Profile

The isobutyl carbamate of 4-oxopiperidine provides a balance of stability and reactivity. Compared to the tert-butyl carbamate (Boc), the isobutyloxycarbonyl group can offer different solubility profiles and may exhibit altered stability under certain acidic conditions, providing chemists with additional options during process development and scale-up.

PropertyEstimated Value/DescriptionRationale
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-alkoxycarbonyl-4-piperidones.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc).The isobutyl group enhances lipophilicity.
Stability Stable under standard storage conditions. Labile to strong acid or base.The carbamate linkage is susceptible to hydrolysis.
Protocol 1: Synthesis of this compound

The most direct synthesis involves the N-acylation of 4-piperidone using isobutyl chloroformate. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

dot

Synthesis Piperidone 4-Piperidone Reaction Acylation Piperidone->Reaction IsobutylChloroformate Isobutyl Chloroformate IsobutylChloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis of the target building block.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Isobutyl chloroformate[2]

  • Triethylamine (TEA) or Sodium Carbonate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of 4-piperidone hydrochloride monohydrate (1 equivalent) in DCM, add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Key Synthetic Transformations and Protocols

The ketone at the C4 position is the key to the synthetic utility of this building block, enabling access to a wide range of functionalized piperidine derivatives.

Protocol 2: Reductive Amination for C4-Substituent Introduction

Reductive amination is a robust and widely used method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[3][4] This is arguably the most powerful application of 4-oxopiperidines, allowing for the direct installation of diverse amine-containing side chains.

dot

Reductive_Amination Start 2-Methylpropyl 4-oxopiperidine-1-carboxylate Reaction Imine/Iminium Formation & Reduction Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Solvent Solvent (e.g., DCE, THF) Solvent->Reaction Product 4-Amino-piperidine Derivative Reaction->Product

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)[5]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DCE.

  • If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction is often mildly exothermic.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are invaluable for converting the C4-ketone into an exocyclic double bond, providing access to 4-methylenepiperidine derivatives.[6][7] These products are important scaffolds in their own right and can be further functionalized via the alkene.

dot

Wittig_Reaction Start 2-Methylpropyl 4-oxopiperidine-1-carboxylate Reaction Olefin Synthesis Start->Reaction PhosphoniumYlide Phosphonium Ylide (Ph3P=CHR) PhosphoniumYlide->Reaction Base Base (e.g., n-BuLi, NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product 4-Alkylidene-piperidine Derivative Reaction->Product

Caption: Creating exocyclic double bonds via the Wittig reaction.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium in hexanes, or potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure (for methylenation):

  • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0 °C.

  • Add n-Butyllithium (1.1 equivalents) dropwise. The solution will typically turn a deep orange or yellow color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to separate the product from the triphenylphosphine oxide byproduct.

Protocol 4: Synthesis of Spirocyclic Scaffolds

The creation of spirocycles, where two rings share a single atom, is a key strategy for increasing the three-dimensionality and novelty of drug candidates.[8][9] 4-Oxopiperidines are excellent precursors for 4-spiropiperidines. One common approach is an intramolecular alkylation or a condensation reaction.

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Spirocycle_Formation Start 2-Methylpropyl 4-oxopiperidine-1-carboxylate Reaction Intramolecular Alkylation Start->Reaction Reagent Bifunctional Reagent (e.g., 1,3-dibromopropane) Reagent->Reaction Base Strong Base (e.g., LDA, KHMDS) Base->Reaction Product Spiro[piperidine-4,1'-cycloalkane] Derivative Reaction->Product

Sources

Application Note & Protocol: A Guide to the Synthesis of σ1 Receptor Ligands from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a critical therapeutic target for a range of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases.[1] A significant number of potent and selective σ1 ligands incorporate a piperidine scaffold, a privileged structure in medicinal chemistry.[2][3][4] This document provides a comprehensive guide for researchers, detailing the strategic considerations and experimental protocols for synthesizing σ1 receptor ligands based on piperidine derivatives. We will explore two primary, field-proven synthetic strategies: N-alkylation of piperidine precursors and reductive amination. The causality behind experimental choices, detailed step-by-step protocols, characterization data, and troubleshooting insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Piperidine Scaffold in σ1 Ligand Design

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates critical cellular functions like calcium signaling.[1] The design of ligands that selectively target this receptor is a major focus of modern drug discovery. The piperidine ring is a frequently utilized core structure in high-affinity σ1 ligands.[4][5] Its prevalence is rooted in its ability to present a basic nitrogen atom—a key pharmacophoric feature for σ1 receptor binding—in a conformationally constrained, three-dimensional arrangement.[6][7] This basic nitrogen engages in a crucial salt bridge interaction within the receptor's binding pocket.

This guide focuses on the practical synthesis of such ligands, moving from commercially available or readily accessible piperidine building blocks to final, high-affinity compounds.

Strategic Overview of Synthesis

The construction of piperidine-based σ1 ligands typically involves the elaboration of a piperidine core. Two of the most robust and versatile methods for achieving this are:

  • Strategy A: N-Alkylation: This classic SN2 reaction involves the direct alkylation of the piperidine nitrogen with a suitable electrophile (e.g., an alkyl halide or tosylate). It is a straightforward and high-yielding method for introducing diverse side chains.

  • Strategy B: Reductive Amination: A powerful one-pot method that forms a new carbon-nitrogen bond by reacting a piperidine (secondary amine) with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[1][8][9] This strategy is highly valued for its broad substrate scope and mild reaction conditions.

The choice between these strategies often depends on the availability of starting materials and the specific chemical functionalities desired in the final ligand.

Below is a generalized workflow for the synthesis and validation of a target σ1 ligand.

G cluster_0 Synthesis cluster_1 Validation start Select Piperidine Core (e.g., 4-methylpiperidine) strategy_A Strategy A: N-Alkylation start->strategy_A strategy_B Strategy B: Reductive Amination start->strategy_B protocol_A Protocol 1: Alkylation with Ar-O-(CH2)n-X strategy_A->protocol_A protocol_B Protocol 2: Reaction with Ar-CHO strategy_B->protocol_B workup Aqueous Workup & Extraction protocol_A->workup protocol_B->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize bind_assay Biological Assay: σ1 Receptor Binding Assay characterize->bind_assay final Validated σ1 Ligand bind_assay->final

Figure 1: General workflow for the synthesis and validation of piperidine-based σ1 receptor ligands.

Detailed Synthetic Protocols

Strategy A: N-Alkylation of Piperidine Derivatives

This method is exemplified by the synthesis of phenoxyalkylpiperidines, a class of high-affinity σ1 receptor ligands.[10][11] The core of this protocol is the nucleophilic attack of the piperidine nitrogen on an electrophilic alkyl chain attached to the desired aromatic moiety.

Protocol 1: Synthesis of 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine

This protocol is adapted from the synthesis of phenoxyalkylpiperidines with demonstrated high σ1 affinity.[10]

Reaction Scheme:

(Note: A real image of the reaction scheme would be embedded here.)

  • Principle: The secondary amine of 4-methylpiperidine acts as a nucleophile, displacing a leaving group (e.g., halide) from a phenoxyethyl electrophile. Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product. Refluxing in a suitable solvent like tetrahydrofuran (THF) provides the necessary energy to overcome the activation barrier.

  • Materials & Reagents:

    • 4-Methylpiperidine

    • 1-(2-Bromoethoxy)-4-methoxybenzene (or corresponding tosylate)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether (Et₂O)

    • Hydrochloric acid (HCl), 2 N solution

    • Sodium hydroxide (NaOH), 6 N solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Step-by-Step Methodology:

    • To a solution of 4-methylpiperidine (1.1 eq) in anhydrous THF, add anhydrous potassium carbonate (1.1 eq). Stir the suspension for 10-15 minutes at room temperature.

      • Rationale: This step ensures the piperidine is ready to react and the base is well-dispersed.

    • Add a solution of the electrophile, 1-(2-bromoethoxy)-4-methoxybenzene (1.0 eq), dissolved in anhydrous THF to the reaction mixture.[10]

    • Heat the mixture to reflux (typically ~66°C for THF) and maintain with vigorous stirring for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Rationale: Heating provides the activation energy for the SN2 reaction. TLC allows for tracking the consumption of the starting material.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether and wash with water to remove inorganic salts (K₂CO₃, KBr).

    • Extract the ether layer with 2 N HCl. The protonated amine product will move to the aqueous phase.

      • Rationale: This is a crucial purification step. The basic product is protonated by the acid, rendering it water-soluble and separating it from non-basic organic impurities.

    • Collect the aqueous phases, cool in an ice bath, and carefully basify with 6 N NaOH until pH > 12. The product will deprotonate and precipitate or form an oil.

    • Extract the free amine product back into diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a free base.

    • For final purification and stable storage, the free base can be converted to its hydrochloride salt. Dissolve the base in ether and add a solution of HCl in ether to precipitate the salt, which can then be collected by filtration.[10]

  • Expected Characterization Data: The final product should be characterized to confirm its identity and purity.

Analysis Expected Results for 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine HCl [10]
Appearance White crystalline powder
¹H NMR (CD₃OD) δ 1.02 (d, 3H, CH₃), 1.40–2.10 (m, 5H, piperidine), 2.60–3.00 (m, 2H), 3.40 (t, 2H), 3.50–3.70 (m, 2H), 3.73 (s, 3H, OCH₃), 4.48 (t, 2H), 6.75–6.80 (m, 4H, aromatic)
GC/MS (free base) m/z 249 (M+), 112 (base peak)
Purity (HPLC) >98%
Strategy B: Reductive Amination

Reductive amination is a highly efficient method for N-alkylation, proceeding via an in situ generated iminium ion intermediate which is then reduced.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions that can be problematic for sensitive substrates.[1][9]

Protocol 2: Synthesis of an N-Benzylpiperidine Derivative

  • Principle: This two-step, one-pot process begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of an aldehyde (e.g., benzaldehyde) to form an iminium ion intermediate. A mild hydride reducing agent, NaBH(OAc)₃, is then used to selectively reduce the C=N double bond to a C-N single bond, yielding the N-alkylated piperidine.[1]

  • Materials & Reagents:

    • Substituted Piperidine (e.g., 4-piperidone ethylene ketal)

    • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

    • Triethylamine (Et₃N) (if starting with a piperidine salt)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Step-by-Step Methodology:

    • Dissolve the piperidine derivative (1.0 eq) and the aldehyde (1.1 - 1.2 eq) in anhydrous DCM.

      • Rationale: A slight excess of the aldehyde ensures complete consumption of the more valuable piperidine starting material.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

      • Causality: This pre-stirring period is crucial for allowing the equilibrium between the amine/aldehyde and the iminium ion to be established before the reduction step.

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be mildly exothermic.

      • Rationale: NaBH(OAc)₃ is the reducing agent of choice due to its mildness and selectivity. It is less reactive than NaBH₄ and can be used in non-protic solvents.

    • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid and decompose the excess reducing agent.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Troubleshooting & Insights:

    • Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium intermediate and consume the reducing agent.

    • Side Products: Reduction of the starting aldehyde to the corresponding alcohol can occur if a less selective reducing agent (like NaBH₄) is used without proper pH control. NaBH(OAc)₃ minimizes this side reaction.

    • Ketone Substrates: Reactions with ketones are generally slower than with aldehydes due to increased steric hindrance. For ketones, extending the reaction time or slightly increasing the temperature may be necessary.[12]

Visualization of Synthetic Logic

The following diagram illustrates the key chemical transformations in the reductive amination pathway.

G piperidine Piperidine (R₂NH) iminium Iminium Ion [R₂N+=CHR'] piperidine->iminium + R'-CHO - H₂O aldehyde Aldehyde (R'-CHO) aldehyde->iminium product Final Product (R₂N-CH₂R') iminium->product Reduction reducer [H⁻] (e.g., NaBH(OAc)₃) reducer->iminium

Figure 2: Key steps in the reductive amination pathway.

Conclusion

The synthetic routes outlined in this application note, namely N-alkylation and reductive amination, represent reliable and versatile methods for the synthesis of piperidine-based σ1 receptor ligands. By understanding the principles behind each step—from the choice of base in N-alkylation to the selection of a mild reducing agent in reductive amination—researchers can efficiently generate libraries of compounds for structure-activity relationship (SAR) studies. Careful execution of the provided protocols, coupled with rigorous purification and characterization, will ensure the production of high-quality ligands suitable for pharmacological evaluation.

References

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Analytical Methods for Monitoring the Progress of Piperidine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The efficient synthesis of these heterocyclic motifs is paramount, demanding precise control over reaction conditions to maximize yield and purity. This application note provides a comprehensive guide to the principal analytical techniques for monitoring the progress of piperidine synthesis. We offer detailed, field-proven protocols for offline methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we delve into the advanced capabilities of in-situ, real-time monitoring techniques like FTIR (ReactIR) and Raman spectroscopy. The causality behind experimental choices is explained, and comparative data is presented to guide researchers in selecting the optimal analytical strategy for their specific synthetic challenges.

The Critical Role of Reaction Monitoring in Piperidine Synthesis

The synthesis of piperidine derivatives, whether through catalytic hydrogenation of pyridines, reductive amination of glutaraldehyde, or nucleophilic substitution reactions, involves a delicate interplay of reactants, intermediates, and catalysts. Failure to accurately track the consumption of starting materials and the formation of the desired product can lead to incomplete conversions, the formation of impurities, and reduced yields. Robust analytical monitoring is therefore not a procedural formality but a critical component of process development and quality control. It provides indispensable insights into reaction kinetics, helps identify reaction endpoints, and enables the timely detection of side reactions.

This guide is structured to provide both a theoretical grounding and practical, step-by-step protocols for the most effective analytical methods used in the modern chemistry laboratory.

Offline Chromatographic Techniques: The Workhorses of Reaction Analysis

Offline methods involve withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample. These techniques are widely accessible and provide high-quality data.

Thin-Layer Chromatography (TLC)

TLC is an invaluable technique for rapid, qualitative assessment of reaction progress. Its simplicity, speed, and low cost make it the first line of analysis in most synthetic labs.[1][2]

Principle of Causality: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[2] The polarity of the compounds determines their affinity for the stationary phase; more polar compounds travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). By co-spotting the reaction mixture with standards of the starting material(s) and product, one can visually track the disappearance of reactants and the appearance of the product.

Protocol 1: TLC Monitoring of a Piperidine Synthesis Reaction

  • Plate Preparation: Handle the TLC plate only by the edges. Using a pencil, lightly draw an origin line about 1 cm from the bottom.[3]

  • Sample Preparation: At a given time point (t=0, 1h, 2h, etc.), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 100-200 µL of ethyl acetate or dichloromethane).

  • Spotting: Use separate capillary tubes to spot the diluted reaction mixture, a solution of the starting material(s), and (if available) the purified product onto the origin line. Keep the spots small (1-2 mm diameter).[3]

  • Development: Place the plate in a developing chamber containing the chosen mobile phase (eluent). Ensure the eluent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.[2]

    • Expert Insight: For basic piperidine compounds, which can "streak" or "tail" on acidic silica gel, add 0.5-1% triethylamine or ammonia to the mobile phase to improve spot shape. An optimal solvent system should give the product an Rf value of approximately 0.3.[4]

  • Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots. Common methods include:

    • UV Lamp: For UV-active compounds.[3]

    • Iodine Chamber: For general unsaturated or electron-rich compounds.[3][5]

    • Potassium Permanganate (KMnO₄) Stain: A versatile stain for compounds that can be oxidized. It appears as yellow/brown spots on a purple background.[4]

  • Interpretation: Compare the spots from the reaction mixture lane to the standards. The reaction is complete when the starting material spot has disappeared and the product spot is at its maximum intensity.

High-Performance Liquid Chromatography (HPLC)

For precise, quantitative analysis to determine reaction kinetics, yield, and impurity profiles, HPLC is a preferred method.[1][6]

Principle of Causality: HPLC utilizes high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase. Separation is based on the analyte's affinity for the stationary phase. Reversed-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is most common for piperidine derivatives.[7][8]

Protocol 2: Quantitative RP-HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

  • Sample Preparation:

    • Prepare standard solutions of known concentrations for all starting materials and the product in the mobile phase.

    • At each time point, withdraw an aliquot (e.g., 50 µL), quench the reaction, and dilute it to a known volume (e.g., 1 mL) with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water. To improve peak shape for basic analytes, an acidic modifier is crucial. Use either 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[7][8] A common starting point is a 70:30 (v/v) mixture of methanol and water.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: Select a wavelength where the product and chromophoric starting materials have significant absorbance (e.g., 254 nm).[11]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve for each compound using the standard solutions.

    • Integrate the peak areas of the reactants and product in the chromatograms from the reaction aliquots.

    • Use the calibration curve to calculate the concentration of each species at each time point, allowing for the determination of conversion, yield, and kinetics.

Parameter Typical Condition Rationale / Expert Insight
Column Reversed-Phase C18Good retention for moderately polar organic molecules like piperidines.
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon solvents providing a wide polarity range for gradient elution.
Modifier 0.1% Formic Acid or 0.1% TFAProtonates residual silanols on the stationary phase and the basic nitrogen of piperidine, preventing peak tailing and improving resolution.
Detector UV-Vis (e.g., 254 nm)Suitable for aromatic piperidines. For non-UV active compounds, consider derivatization or alternative detectors like ELSD or MS.[10][12]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for analyzing volatile and thermally stable piperidine derivatives. It combines the separation capabilities of GC with the identification power of mass spectrometry.[1][6]

Principle of Causality: In GC, a sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.[6] The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a molecular fingerprint for identification.

Protocol 3: GC-MS Reaction Monitoring

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent).[1]

  • Sample Preparation:

    • Prepare standard solutions of the starting materials and product in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • At each time point, withdraw an aliquot, quench, and dilute with the same volatile solvent.

  • GC-MS Conditions (Typical):

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.

    • Column Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peaks for reactants and products by comparing their retention times and mass spectra to the standards. The mass spectrum provides definitive structural confirmation.[13]

    • Quantification can be achieved by creating a calibration curve based on peak area versus concentration.

In-situ / Real-Time Spectroscopic Techniques

These advanced methods allow for the continuous monitoring of a reaction as it happens, without the need for sampling. This provides a much richer dataset for understanding kinetics and mechanism.

In-situ FTIR Spectroscopy (e.g., ReactIR)

Principle of Causality: In-situ FTIR spectroscopy monitors a reaction by inserting a probe directly into the reaction vessel.[14] The probe uses Attenuated Total Reflectance (ATR) to measure the infrared spectrum of the reaction mixture in real-time.[15] By tracking the intensity of characteristic vibrational bands, one can follow the concentration profiles of key reaction species (reactants, intermediates, and products) simultaneously.[14][16] This is particularly useful for observing changes in functional groups.[17]

Protocol 4: Real-Time Monitoring with In-situ FTIR

  • Setup: Insert the ATR-FTIR probe into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture.

  • Reference Spectra: Before starting the reaction, acquire reference IR spectra of all individual starting materials, solvents, and the purified product. This is crucial for identifying unique, non-overlapping peaks to monitor.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and any catalysts at the reaction temperature before adding the final reactant.

    • Initiate the reaction (e.g., by adding the final reagent or starting the heat).

    • Configure the software to collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Identify characteristic infrared bands to track. For a piperidine synthesis via hydrogenation of a pyridine, one might track the disappearance of the pyridine ring C=N stretch (~1580 cm⁻¹) and the appearance of the piperidine N-H bend (~1650 cm⁻¹) or C-N stretch (~1100 cm⁻¹).

    • The software can plot the absorbance of these peaks over time, generating concentration-time profiles that provide detailed kinetic information.[14]


}

Workflow for In-situ FTIR Reaction Monitoring.

Raman Spectroscopy and Real-Time NMR
  • Raman Spectroscopy: This technique is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous media or for functional groups that are weak IR absorbers (e.g., C=C bonds). It can be readily interfaced with continuous-flow reactors for real-time optimization.[18][19][20]

  • Real-Time NMR: By performing a reaction directly in an NMR tube or by using a flow-NMR setup, chemists can obtain unparalleled mechanistic insight.[21][22][23] It allows for the simultaneous tracking of all hydrogen-bearing species, providing unambiguous structural data on intermediates and products as they form. While powerful, it requires specialized and costly equipment.[23]

Selecting the Appropriate Analytical Method

The choice of analytical technique is governed by the specific needs of the synthesis and the resources available.

Technique Data Output Speed Cost Key Advantages Key Disadvantages
TLC Qualitative / Semi-QuantitativeFastLowSimple, rapid, cost-effective for quick checks.[1]Limited quantitative accuracy; relies on visual spot intensity.[1]
HPLC QuantitativeModerateModerateHigh precision and accuracy for kinetics and yield determination.[1]Requires method development; higher solvent consumption.
GC-MS Quantitative & Qualitative (Structural)ModerateHighProvides definitive identification via mass spectra; high sensitivity.[6]Limited to volatile and thermally stable compounds.
In-situ FTIR Quantitative (Real-time)Fast (Continuous)HighNon-invasive; provides rich kinetic data and identifies intermediates.[14]Requires specialized probe; complex mixtures can have overlapping peaks.
Real-time NMR Quantitative & Qualitative (Structural)Moderate (Continuous)Very HighUnparalleled structural and mechanistic detail.[23]High cost; lower sensitivity than MS; requires specialized setup.

}

Decision workflow for selecting an analytical method.

Conclusion

The successful synthesis of piperidine derivatives hinges on the careful selection and application of analytical monitoring techniques. For routine qualitative checks, TLC remains an indispensable tool. For accurate, quantitative endpoint and purity determination, HPLC and GC-MS are the industry standards. For advanced process understanding, mechanistic elucidation, and optimization, in-situ techniques like FTIR and real-time NMR offer a depth of information that cannot be achieved through offline analysis. By understanding the principles and applying the protocols outlined in this guide, researchers can enhance the efficiency, reproducibility, and safety of their synthetic processes.

References

  • Leadbeater, N. E., & Stencel, L. M. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications, 46(34), 6279-6281. Available from: [Link]

  • Applications of NMR Spectroscopy. Solubility of Things. Available from: [Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo. Available from: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Royal Society of Chemistry. Available from: [Link]

  • Gorges, B., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis, 9(5), 4364-4373. Available from: [Link]

  • Gołowicz, D., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available from: [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Semantic Scholar. Available from: [Link]

  • Ley, S. V., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), e53415. Available from: [Link]

  • Wang, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]

  • The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. National Institutes of Health. Available from: [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • What are the detection methods for piperidine?. Biosynce Blog. Available from: [Link]

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  • New NMR method enables monitoring of chemical reactions in metal containers. Johannes Gutenberg University Mainz. Available from: [Link]

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  • I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. ResearchGate. Available from: [Link]

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  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

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  • piperidine analysis in API by GC-HS. Chromatography Forum. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Strecker-type Condensation for Piperidone Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Strecker-type condensations, with a specific focus on piperidone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing α-aminonitriles from these cyclic ketones. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and your results are reproducible.

Foundational Principles: The Strecker Reaction with Piperidones

The Strecker synthesis is a powerful three-component reaction that forms an α-aminonitrile from a carbonyl compound, an amine, and a cyanide source.[1][2][3] When the carbonyl compound is a piperidone, the reaction presents unique challenges and opportunities due to the cyclic nature and potential steric hindrance of the substrate.

The generally accepted mechanism proceeds in two main stages:

  • Imine or Iminium Ion Formation: The reaction initiates with the condensation of the piperidone with an amine to form an imine, or more likely, its protonated form, the iminium ion.[4][5][6] This step is often the rate-limiting step and is crucial for the overall success of the reaction.

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the α-aminonitrile product.[4][7]

Visualizing the Core Mechanism

Strecker_Mechanism Piperidone Piperidone Substrate Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine - H2O Amine Amine (R-NH2) Amine->Iminium Aminonitrile α-Aminonitrile Product Iminium->Aminonitrile + CN- Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->Aminonitrile

Caption: Generalized mechanism of the Strecker-type condensation with a piperidone substrate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Strecker-type condensation with piperidone substrates in a practical question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting piperidone. What are the likely causes and how can I fix it?

A1: Low conversion often points to issues with iminium ion formation. Piperidones can be less reactive than their acyclic ketone counterparts due to steric hindrance and ring strain.

Possible Causes & Solutions:

  • Inefficient Water Removal: The condensation of the piperidone and amine to form the imine is an equilibrium reaction that produces water.[7] Failure to remove this water can shift the equilibrium back towards the starting materials.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture.[7][8] For reactions at higher temperatures, a Dean-Stark trap can be effective.

  • Inappropriate pH: The reaction is typically promoted by mild acid, which catalyzes both the formation of the imine and the in-situ generation of HCN from cyanide salts.[9] If the medium is too basic, imine formation will be slow. If it's too acidic, the amine nucleophile will be excessively protonated and non-nucleophilic.

    • Solution: Use a weak acid catalyst. Ammonium chloride (NH₄Cl) is a common choice as it also serves as an ammonia source.[10] Acetic acid can also be used to maintain a slightly acidic pH.[11]

  • Steric Hindrance: Bulky substituents on the piperidone ring or the amine can significantly slow down the reaction.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Consider using a less sterically hindered amine if the experimental design allows. For particularly stubborn ketones, more reactive cyanide sources like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst may be necessary.[12][13]

Q2: I'm observing the formation of multiple side products, leading to a complex mixture and low yield of the desired α-aminonitrile. What are these side products and how can I suppress them?

A2: Side product formation is a common challenge, especially with sensitive substrates.

Common Side Reactions & Mitigation Strategies:

  • Cyanohydrin Formation: The piperidone can react directly with the cyanide source to form a cyanohydrin, especially under neutral or slightly basic conditions.

    • Solution: Ensure the amine is added first and allowed to react with the piperidone to form the imine before the addition of the cyanide source. Pre-forming the imine can significantly reduce this side reaction.

  • Polymerization/Decomposition: Piperidones, particularly N-unprotected ones, can be unstable under certain conditions, leading to polymerization or other decomposition pathways.

    • Solution: Use N-protected piperidones (e.g., N-Boc, N-Cbz) to improve stability. Work at lower temperatures if possible and monitor the reaction closely to avoid prolonged reaction times that can lead to degradation.

Q3: My choice of cyanide source seems to be affecting the reaction outcome. Which cyanide source is best for piperidone substrates?

A3: The choice of cyanide source is critical and depends on the reactivity of your substrate and the desired reaction conditions.

Cyanide SourceAdvantagesDisadvantagesBest For
NaCN / KCN Inexpensive, readily available.[11]Poorly soluble in many organic solvents, highly toxic. Requires an acid to generate HCN in situ.[11]Standard reactions with reactive piperidones, aqueous or biphasic systems.
TMSCN Highly soluble in organic solvents, more reactive.[13]More expensive, moisture-sensitive, highly toxic. Often requires a catalyst.[8][12]Sterically hindered or less reactive piperidones, anhydrous conditions.
Acetone Cyanohydrin Less hazardous liquid source of HCN.Can be less reactive than other sources.Situations where handling solid cyanides is a major concern.
Potassium Ferrocyanide Significantly less toxic, considered a "green" alternative.[14][15][16]Often requires higher temperatures and specific promoters (e.g., benzoyl chloride) or biphasic systems to release cyanide.[16]Green chemistry applications and large-scale synthesis where safety is paramount.
Q4: I am struggling with the purification of my α-aminonitrile product. What are some effective purification strategies?

A4: α-Aminonitriles can be challenging to purify due to their basicity and potential instability.

Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Quench Quench (e.g., water/ice) Start->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction AcidWash Acid Wash (e.g., dilute HCl) (Removes unreacted amine) Extraction->AcidWash BaseWash Base Wash (e.g., NaHCO3) (Removes acidic impurities) AcidWash->BaseWash Dry Dry Organic Layer (e.g., Na2SO4) BaseWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography (if necessary) Concentrate->Chromatography Product Pure α-Aminonitrile Chromatography->Product

Caption: A typical purification workflow for α-aminonitriles.

  • Acid-Base Extraction: This is often the most effective initial purification step. The basic α-aminonitrile can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

  • Chromatography: If further purification is needed, silica gel chromatography can be employed. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) is often necessary to prevent streaking and decomposition of the product on the acidic silica gel.

  • Crystallization: For solid products, crystallization from a suitable solvent system can be a highly effective method to obtain high-purity material.

Experimental Protocols

Protocol 1: Standard Strecker Condensation with an N-Boc-4-piperidone

This protocol is a robust starting point for many N-protected piperidone substrates.

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Potassium Cyanide (KCN)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in a 1:1 mixture of methanol and water.

  • Add ammonium chloride (1.2 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water. CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the aqueous KCN solution to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an equal volume of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Optimized Conditions for a Sterically Hindered Piperidone using TMSCN

This protocol is adapted for less reactive, sterically demanding piperidone substrates.

Materials:

  • Sterically hindered piperidone substrate (e.g., substituted at the 2 and 6 positions)

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) chloride (InCl₃) or another suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the piperidone substrate (1.0 eq) and anhydrous dichloromethane.

  • Add aniline (1.1 eq) followed by the Lewis acid catalyst (e.g., InCl₃, 10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise. CAUTION: TMSCN is volatile and highly toxic.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

References

  • Vazquez, M. A., et al. (2011). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. [Link]

  • Grundke, C., & Opatz, T. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry, RSC Publishing. [Link]

  • Request PDF. (n.d.). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. ResearchGate. [Link]

  • D'Souza, D., & Opatz, T. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]

  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Chemistry Portal. [Link]

  • van der Heijden, K., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. [Link]

  • Request PDF. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ResearchGate. [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • ResearchGate. (2016). Commeyras-assisted hydrolysis of α-amino nitriles. ResearchGate. [Link]

  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Science of Synthesis. [Link]

  • Scott, P. J. H., et al. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. [Link]

  • Google Patents. (n.d.). New process for obtaining alpha-amino nitriles and their applications to organic synthesis.
  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. [Link]

  • Bohrium. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Ask this paper. [Link]

  • Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. ResearchGate. [Link]

  • D'Souza, D., & Opatz, T. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. [Link]

  • van der Heijden, K., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. [Link]

  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. ResearchGate. [Link]

  • ResearchGate. (2014). Convenient Strecker Reactions of Piperidine Derivatives with Cyclic Ketones under Aqueous Conditions. ResearchGate. [Link]

Sources

How to improve the yield of 2-Methylpropyl 4-oxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Isobutyl 4-oxopiperidine-1-carboxylate

Introduction

Welcome to the comprehensive technical guide for the synthesis of isobutyl 4-oxopiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the yield and purity of this critical building block. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), mastering its preparation is essential.

This guide moves beyond a simple recitation of steps. It is structured as a troubleshooting and FAQ resource, grounded in mechanistic principles and practical, field-tested experience. We will explore the "why" behind the "how," enabling you to diagnose issues, make informed decisions, and adapt the protocols to your specific laboratory context.

Part 1: Troubleshooting Guide - Diagnosing and Solving Synthesis Challenges

This section addresses the most common issues encountered during the synthesis, which typically involves the oxidation of isobutyl 4-hydroxypiperidine-1-carboxylate.

Diagram: General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions P1 Low or No Yield RC1 Oxidant Inactivity/ Degradation P1->RC1 RC2 Sub-optimal Reaction Conditions (Temp, Time, pH) P1->RC2 RC3 Poor Substrate Quality P1->RC3 RC5 Inefficient Work-up or Purification P1->RC5 P2 Incomplete Conversion (Starting Material Remains) P2->RC1 P2->RC2 P3 Significant Impurity Profile RC4 Side Reactions (e.g., Over-oxidation) P3->RC4 P3->RC5 S1 Verify Oxidant Quality & Stoichiometry RC1->S1 S2 Optimize Reaction Parameters (See Table 1) RC2->S2 S3 Purify/Characterize Starting Material RC3->S3 S4 Modify Reaction Conditions to Minimize Side Products RC4->S4 S5 Refine Extraction & Chromatography Protocol RC5->S5

Caption: A logical workflow for diagnosing and resolving common synthesis issues.

Q1: I'm getting very low or no yield of the target ketone. What's going wrong?

Answer: A low or non-existent yield is one of the most frequent and frustrating issues. The root cause almost always lies with the oxidation step. Let's break down the potential culprits.

  • Cause A: Ineffective Oxidizing Agent The choice of oxidant is critical. While many exist, Swern and Dess-Martin periodinane (DMP) oxidations are common for this transformation due to their mild nature. However, these reagents are highly sensitive.

    • Expertise & Experience: Swern oxidation relies on the in-situ formation of dimethylchlorosulfonium chloride. The oxalyl chloride or trifluoroacetic anhydride used must be fresh and handled under strictly anhydrous conditions. Even brief exposure to atmospheric moisture can quench the reagent. Similarly, DMP is notoriously moisture-sensitive and can decompose upon storage.

    • Trustworthiness (Self-Validation): Before committing your valuable starting material, run a small-scale control reaction with a simple, reliable alcohol like benzyl alcohol. If this control also fails, your oxidant or reaction setup is the problem. Always test your solvent for peroxides and ensure it is anhydrous.

  • Cause B: Incorrect Reaction Temperature

    • Expertise & Experience: Swern oxidations require cryogenic temperatures (typically -78 °C) for the initial activation step to prevent the decomposition of the activated species. Allowing the reaction to warm prematurely is a common failure mode. For DMP oxidations, reactions are typically run at room temperature, but excessive heat can lead to side reactions.

    • Authoritative Grounding: The stability of the key intermediates in these reactions is highly temperature-dependent. For instance, the Pummerer rearrangement, a common side reaction in Swern oxidations, becomes significant at temperatures above -60 °C.

  • Corrective Protocol: Verifying Reagent Activity and Setup

    • Reagent Check: Use a freshly opened bottle of oxalyl chloride/TFAA and dimethyl sulfoxide (DMSO). For DMP, use a recently purchased batch or one that has been stored properly in a desiccator.

    • Anhydrous Conditions: Flame-dry all glassware under vacuum or dry in an oven overnight. Use fresh, anhydrous solvents. Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

    • Temperature Control: Use a dry ice/acetone bath to maintain -78 °C for Swern oxidations. Use a thermometer to monitor the internal reaction temperature, not just the bath temperature.

Q2: My TLC and NMR analysis shows a significant amount of unreacted starting alcohol. How can I drive the reaction to completion?

Answer: Incomplete conversion points to either insufficient oxidant or sub-optimal reaction kinetics.

  • Cause A: Insufficient Stoichiometry of Oxidant

    • Expertise & Experience: While textbooks suggest 1.1 to 1.5 equivalents of the oxidant, this assumes 100% purity and ideal conditions. In practice, a slight excess may be required. However, adding too much can complicate purification. A systematic approach is best.

    • Trustworthiness (Self-Validation): Monitor the reaction by TLC. If after a reasonable time (e.g., 2-3 hours for DMP), a significant amount of starting material remains, consider adding another small portion (0.1-0.2 eq.) of the oxidant. If no change is observed, stoichiometry is not the issue.

  • Cause B: Reaction Time and Concentration

    • Expertise & Experience: These reactions are often complete within a few hours. However, if the concentration of your substrate is too low, the reaction kinetics can be slow. A typical concentration is in the range of 0.1-0.5 M.

    • Authoritative Grounding: The rate of bimolecular reactions, such as these oxidations, is directly proportional to the concentration of the reactants.

Table 1: Recommended Reaction Parameter Optimization

ParameterSwern OxidationDess-Martin Oxidation (DMP)Hypochlorite/TEMPO Oxidation
Oxidant Eq. 1.5 - 2.0 eq. (Oxalyl Chloride)1.2 - 1.5 eq.1.1 - 1.3 eq. (NaOCl)
Temperature -78 °C, then warm to RT0 °C to Room Temperature0 °C
Typical Time 1 - 3 hours2 - 5 hours1 - 4 hours
Solvent Dichloromethane (DCM)Dichloromethane (DCM)DCM / Water (Biphasic)
Key Insight Sensitive to water and temp.Good for scale-up, but expensive.Cost-effective, good for scale.
Q3: My final product is impure, with several unidentified spots on the TLC plate. What are these side products and how can I avoid them?

Answer: Impurity generation is often a sign of incorrect quenching, work-up procedures, or the choice of a non-optimal oxidant for your specific substrate.

  • Cause A: Pummerer Rearrangement (Swern Oxidation)

    • Expertise & Experience: As mentioned, if the Swern oxidation is allowed to warm before the addition of the tertiary amine (e.g., triethylamine), the intermediate can undergo a Pummerer rearrangement, leading to methylthiomethyl (MTM) ether byproducts.

    • Trustworthiness (Self-Validation): The presence of a characteristic singlet around δ 2.1-2.3 ppm in the ¹H NMR spectrum often indicates an MTM group. The solution is strict temperature control. Always add the amine base at -78 °C before allowing the reaction to warm.

  • Cause B: Over-oxidation or Ring Opening

    • Expertise & Experience: While less common for protected piperidones, aggressive oxidants (like chromic acid) or harsh conditions can potentially lead to undesired side reactions. The use of milder, more selective systems like TEMPO-catalyzed oxidation can mitigate this.

    • Authoritative Grounding: TEMPO-catalyzed oxidations with a stoichiometric oxidant like sodium hypochlorite are known for their high selectivity for primary and secondary alcohols under mild, biphasic conditions, often resulting in cleaner reaction profiles.

Diagram: Key Oxidation Mechanisms

G cluster_Swern Swern Oxidation cluster_DMP Dess-Martin Oxidation S_Start R-CH(OH)-R' S_Int1 Alkoxysulfonium Salt S_Start->S_Int1 + DMSO, (COCl)₂ S_End R-C(=O)-R' S_Int1->S_End + Et₃N (E2 Elimination) D_Start R-CH(OH)-R' D_Int1 Hypervalent Iodine Intermediate D_Start->D_Int1 + DMP D_End R-C(=O)-R' D_Int1->D_End Ligand Exchange & Reductive Elimination

Caption: Simplified mechanisms for Swern and Dess-Martin oxidations.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for scaling up the synthesis?

For pilot plant or manufacturing scale, both Swern and DMP oxidations present challenges. Swern requires cryogenic temperatures and evolves carbon monoxide gas, while DMP is expensive and generates explosive periodinane byproducts. A highly recommended alternative for scale-up is the TEMPO/hypochlorite system . It is cost-effective, operates at a convenient temperature (0 °C), and uses readily available bleach as the terminal oxidant. The protocol is robust and generally gives high yields of clean product.

Q2: How do I effectively purify the final product?

Isobutyl 4-oxopiperidine-1-carboxylate is a moderately polar compound.

  • Work-up: After quenching the reaction, an aqueous workup is essential. For Swern, a mild acid wash (e.g., dilute HCl) will remove the amine base. For DMP, a wash with sodium thiosulfate will quench any remaining oxidant.

  • Chromatography: The most reliable method for achieving high purity is flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc). The product ketone is significantly more polar than the starting alcohol on silica.

Q3: Can I use a different protecting group on the nitrogen?

Yes. The Boc (tert-butyloxycarbonyl) group is common due to its stability and ease of removal under acidic conditions. However, other carbamate protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) can also be used. The choice of protecting group will depend on the overall synthetic strategy for your final target molecule. Note that the choice of N-substituent can subtly influence the reactivity of the 4-hydroxy precursor.

Q4: What are the key analytical checks to confirm product identity and purity?

  • ¹H NMR: Look for the disappearance of the alcohol proton (a broad singlet) and the methine proton (a multiplet, often around δ 3.9-4.2 ppm). The piperidine ring protons will shift and often appear as two sets of triplets or multiplets in the region of δ 2.5-3.8 ppm.

  • ¹³C NMR: The most telling signal is the appearance of the ketone carbonyl carbon at approximately δ 205-210 ppm and the disappearance of the alcohol carbon (CH-OH) at δ 65-70 ppm.

  • IR Spectroscopy: A strong, sharp absorption band will appear in the region of 1710-1730 cm⁻¹, characteristic of a ketone carbonyl stretch. The broad O-H stretch from the starting alcohol (around 3300-3500 cm⁻¹) should be absent.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Part 3: Detailed Experimental Protocol (TEMPO-Catalyzed Oxidation)

This protocol is provided as an example of a scalable and robust method for the target synthesis.

Materials:

  • Isobutyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) (0.01 - 0.05 eq)

  • Potassium bromide (KBr) (0.1 eq)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~8-13% available chlorine) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve isobutyl 4-hydroxypiperidine-1-carboxylate in DCM (approx. 0.2 M).

  • Aqueous Phase: In a separate beaker, prepare a solution of NaHCO₃, KBr, and TEMPO in water.

  • Cooling: Cool the flask containing the starting material to 0 °C using an ice-water bath.

  • Addition: Add the aqueous solution to the flask and stir the biphasic mixture vigorously.

  • Oxidation: Add the sodium hypochlorite solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn yellow/orange.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate. Stir until the orange color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel as described in the FAQ section.

References

  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press. (General principles of chemical kinetics). [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary and secondary alcohols to aldehydes and ketones under phase-transfer conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]

Technical Support Center: Purification of 4-Oxopiperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-oxopiperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical class of pharmaceutical intermediates. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflows in a practical question-and-answer format.

Question 1: My final 4-oxopiperidine product has a persistent yellow or brown discoloration. What is the cause, and how can I remove it?

Answer: Discoloration in 4-oxopiperidine intermediates is typically due to the presence of oxidation byproducts or residual starting materials.[1] The ketone functionality and the amine can be susceptible to oxidation, especially if exposed to air and light over extended periods.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, methanol). Add a small amount of activated charcoal (typically 1-5% w/w) and stir the mixture at room temperature for 30-60 minutes. The charcoal will adsorb many colored impurities.[2] Filter the mixture through a pad of Celite to remove the charcoal, and then concentrate the filtrate. Be aware that excessive use of charcoal can lead to a decrease in the overall yield of your product.[3]

  • Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds.[4] The choice of solvent is critical. For many 4-oxopiperidine derivatives, polar protic solvents like ethanol or solvent mixtures such as ethanol/ethyl acetate are effective.[4] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Vacuum Distillation: For liquid 4-oxopiperidine intermediates, vacuum distillation can be an effective method for removing non-volatile and colored impurities.[2] It is important to perform this under reduced pressure to avoid thermal degradation.

Question 2: I'm experiencing low recovery of my N-protected 4-oxopiperidine after column chromatography on silica gel. What's happening?

Answer: Low recovery during silica gel chromatography of basic compounds like N-protected 4-oxopiperidines is a common issue. The acidic nature of silica gel can lead to strong adsorption of the basic piperidine nitrogen, causing tailing of peaks and irreversible binding to the stationary phase.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before loading your sample, it is crucial to neutralize the acidic sites on the silica gel. This can be achieved by pre-flushing the column with your mobile phase containing a small amount of a basic additive, such as triethylamine (typically 0.1-1%).[2]

  • Optimize the Mobile Phase: A well-chosen solvent system is key. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent mixture that provides good separation.[2]

  • Consider an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral grade).

Question 3: My crystallization of 4-oxopiperidine hydrochloride is not yielding crystals, or the yield is very poor. How can I induce crystallization and improve my yield?

Answer: The failure of a compound to crystallize from a solution that is not supersaturated or lacks nucleation sites is a common problem.[3]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of the pure product, adding a tiny "seed crystal" to the cooled solution can provide a template for crystallization to begin.[3]

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the dissolved compound, and then allow it to cool slowly.[3]

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more well-ordered crystals that are more likely to exclude impurities.[3]

  • Solvent System Optimization: For hydrochloride salts, a common technique is to dissolve the free base in a solvent like 1,4-dioxane and then add a saturated solution of HCl in the same solvent to precipitate the salt.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-oxopiperidine intermediates?

A1: Common impurities often stem from the synthetic route and can include unreacted starting materials, byproducts from side reactions, and degradation products.[6] For instance, in syntheses starting from 1-benzylpiperidin-4-one, residual starting material or byproducts from incomplete reactions can be present.[7]

Q2: How should I properly store purified 4-oxopiperidine intermediates to prevent degradation?

A2: Due to their potential for oxidation and hygroscopicity, it is best to store purified 4-oxopiperidine intermediates under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1]

Q3: What are the best analytical techniques to assess the purity of my 4-oxopiperidine intermediate?

A3: A combination of techniques provides the most comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a robust method for determining the purity of a wide range of organic molecules, including N-Boc-4-hydroxypiperidine, by separating the target compound from its impurities based on polarity.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying and quantifying volatile impurities.[9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the impurities.[10][11]

  • X-ray Powder Diffraction (XRPD): For crystalline solids, XRPD can be used to identify and quantify different polymorphic forms.[12]

Part 3: Experimental Protocols & Data

Protocol 1: Purification of N-Boc-4-oxopiperidone by Column Chromatography

Objective: To purify crude N-Boc-4-oxopiperidone (CAS 79099-07-3)[13][14] to >98% purity.

Materials:

  • Crude N-Boc-4-oxopiperidone

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • TLC plates (silica gel 60 F254)

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, draining the excess hexane.

  • Equilibration: Equilibrate the packed column by running a mobile phase of 95:5 (v/v) hexane:ethyl acetate containing 0.1% triethylamine through the column.

  • Sample Loading: Dissolve the crude N-Boc-4-oxopiperidone in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with the equilibration mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate. Monitor the separation by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified N-Boc-4-oxopiperidone.

Protocol 2: Recrystallization of 4-Oxopiperidine Hydrochloride

Objective: To purify crude 4-oxopiperidine hydrochloride by recrystallization.

Materials:

  • Crude 4-oxopiperidine hydrochloride

  • Ethanol

  • Water

Procedure:

  • Dissolution: In a flask, add the crude 4-oxopiperidine hydrochloride and a minimal amount of an ethanol/water mixture (e.g., 9:1 v/v).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals in a vacuum oven.

Data Summary: Purity Assessment Comparison
Analytical TechniquePrincipleLimit of DetectionDestructiveStructural Information
HPLC Differential partitioningLow (µg/mL to ng/mL)[11]No[11]Limited (retention time)[11]
GC-MS Separation of volatile compoundsVery low (pg to fg)[11]Yes[11]Yes (mass spectrum)[11]
qNMR Signal intensity vs. number of nucleiHigher than HPLC/GC-MS[11]No[11]Yes (chemical shifts, coupling)[11]

Part 4: Visualizations

Workflow for Selecting a Purification Technique

Purification_Workflow start Crude 4-Oxopiperidine Intermediate is_solid Is the intermediate a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable No crystallization Recrystallization is_solid->crystallization Yes column_chromatography Column Chromatography is_thermally_stable->column_chromatography No vacuum_distillation Vacuum Distillation is_thermally_stable->vacuum_distillation Yes final_product Pure Intermediate crystallization->final_product charcoal_treatment Charcoal Treatment for Color crystallization->charcoal_treatment If colored column_chromatography->final_product vacuum_distillation->final_product charcoal_treatment->crystallization

Caption: Decision tree for selecting an appropriate purification technique.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Benchchem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol.
  • Unknown. (2025, January 15). What are the common manufacturing processes of pharmaceutical intermediates?.
  • Unknown. (n.d.). API Extraction Techniques Best Practices and Methods.
  • Unknown. (2023, September 25). Extraction: An important tool in the pharmaceutical field. International Journal of Science and Research Archive.
  • Unknown. (n.d.). Pharmaceutical Extraction.
  • Unknown. (n.d.). EXTRACTION PROTOCOLS. ResearchGate.
  • Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Retrieved from [Link]

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyiminopiperidine.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
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Technical Support Center: Identifying and Minimizing Side Products in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine and its derivatives are fundamental scaffolds in a significant portion of pharmaceuticals and natural products.[1] The synthesis of these six-membered nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. However, like any chemical transformation, the synthesis of piperidines is not without its challenges. The formation of unwanted side products can significantly reduce yields, complicate purification processes, and in some cases, introduce impurities with undesirable toxicological profiles.[2][3]

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for identifying and minimizing common side products encountered during piperidine synthesis. We will delve into the mechanistic origins of these impurities and offer evidence-based strategies to optimize your reaction conditions for a cleaner, more efficient synthesis.

General Frequently Asked Questions (FAQs)

Q1: My final piperidine product has a yellow tint. What is the likely cause and how can I purify it?

A: A yellow discoloration in piperidine is typically due to the formation of oxidation products.[4] While this may not impact all downstream applications, high-purity is often required. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, it is recommended to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]

Q2: I'm observing an unexpected salt crystallizing out of my piperidine solution in DMF during storage. What is happening?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl, which may be present from other reagents, to form piperidine hydrochloride.[4] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]

Q3: What are the best analytical techniques for identifying and quantifying impurities in my piperidine synthesis?

A: Several analytical techniques are well-suited for this purpose:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile impurities. A Flame Ionization Detector (FID) is commonly used for this purpose.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities, including potentially genotoxic ones.[2][3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without needing reference standards for the impurities.[5]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a widely used and industrially relevant method for synthesizing piperidines.[8][9] However, controlling the reaction to avoid side products can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[4]

Common Issues & Solutions

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete conversion / Presence of unreacted pyridine Catalyst deactivation or poisoning. Insufficient hydrogen pressure or poor mass transfer. Low reaction temperature.Ensure high purity of the pyridine starting material. Use a fresh batch of catalyst. Consider a more robust catalyst like rhodium.[8] Increase hydrogen pressure incrementally and ensure efficient stirring.[8][10] Gradually increase the reaction temperature.[10]
Formation of partially hydrogenated intermediates (e.g., tetrahydropyridines) Incomplete reaction due to insufficient reaction time or catalyst loading. Catalyst deactivation before completion.Increase the reaction time or the catalyst loading.[8] Use a more robust catalyst or add a fresh portion of the catalyst.[8]
Over-reduction and ring-opening to form pentylamines Hydrogenolysis of the C-N bond after piperidine formation. This is a significant issue that reduces yield and introduces hard-to-separate impurities.[8]Catalyst Selection: Rhodium-based catalysts are often highly selective for pyridine ring hydrogenation without significant C-N bond cleavage.[8] Raney Nickel, while effective, can sometimes promote over-reduction.[8] Optimize Conditions: Use milder reaction conditions (lower temperature and pressure) once the initial hydrogenation is complete.
Dehalogenation of substituted pyridines The catalyst (e.g., Pd/C) can promote hydrodehalogenation.Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions.[8] The choice of solvent can also influence this side reaction.[1]

Experimental Protocol: Selective Hydrogenation of a Substituted Pyridine

This protocol is a general procedure based on methods for cis-selective hydrogenation.[11]

  • Catalyst Preparation: In a high-pressure reaction vessel, add the substituted pyridine (1.0 mmol) and the chosen catalyst (e.g., 5 mol% Rh/C) under an inert atmosphere.

  • Solvent Addition: Add an appropriate solvent such as glacial acetic acid or an alcohol.[4]

  • Reaction Setup: Seal the vessel and purge with hydrogen gas several times before pressurizing to the desired pressure (e.g., 30-80 bar).[4][10]

  • Execution: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the required time (typically 4-24 hours).[4][10]

  • Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.[4]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated by standard workup procedures.

Mechanism Visualization: Pyridine Reduction and Side Reactions

G Pyridine Pyridine Tetrahydropyridine 1,2,3,6-Tetrahydropyridine (Partially Hydrogenated Intermediate) Pyridine->Tetrahydropyridine + H₂ (Incomplete Reaction) Piperidine Piperidine (Desired Product) Tetrahydropyridine->Piperidine + H₂ (Complete Reaction) Pentylamine n-Pentylamine (Over-reduction Side Product) Piperidine->Pentylamine + H₂ / Catalyst (Over-reduction)

Caption: Pathway of pyridine hydrogenation to piperidine and a common over-reduction side product.

Reductive Amination of Dicarbonyl Compounds (e.g., Glutaraldehyde)

The double reductive amination of dicarbonyl compounds is a direct and versatile method for accessing the piperidine skeleton.[12]

Common Issues & Solutions

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Formation of polymeric side products Self-polymerization of glutaraldehyde, especially under basic conditions.Maintain a slightly acidic to neutral pH during the reaction. Add the amine and reducing agent before the glutaraldehyde.
Formation of mono-amination products Incomplete reaction or insufficient reducing agent.Increase the amount of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).[11][13] Prolong the reaction time.
Hydroxylated impurities Reduction of the aldehyde groups to alcohols before amination.Use a reducing agent that is more selective for the imine intermediate, such as sodium triacetoxyborohydride.[11]

Experimental Protocol: Reductive Amination of Glutaraldehyde with a Primary Amine

  • Reaction Setup: To a solution of the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol, dichloroethane) at room temperature, add the reducing agent (e.g., sodium triacetoxyborohydrate, 1.5 mmol).[11]

  • Aldehyde Addition: Slowly add a solution of glutaraldehyde (1.0 mmol) to the reaction mixture.

  • Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The organic layers are then dried and concentrated to yield the crude product, which can be further purified by column chromatography.[11]

Troubleshooting Workflow: Reductive Amination

G Start Low Yield or Impure Product in Reductive Amination CheckPolymer Polymeric side products observed? Start->CheckPolymer AdjustpH Adjust pH to slightly acidic/neutral. Add amine and reducing agent first. CheckPolymer->AdjustpH Yes CheckMonoAmine Mono-amination products present? CheckPolymer->CheckMonoAmine No AdjustpH->CheckMonoAmine IncreaseReagents Increase reducing agent stoichiometry. Prolong reaction time. CheckMonoAmine->IncreaseReagents Yes CheckHydroxyl Hydroxylated impurities detected? CheckMonoAmine->CheckHydroxyl No IncreaseReagents->CheckHydroxyl ChangeReductant Switch to a more selective reducing agent (e.g., NaBH(OAc)₃). CheckHydroxyl->ChangeReductant Yes Success Improved Yield and Purity CheckHydroxyl->Success No ChangeReductant->Success

Caption: A troubleshooting decision tree for optimizing reductive amination reactions.

N-Alkylation of Piperidine

N-alkylation is a common reaction to introduce substituents on the piperidine nitrogen.[14][15] While seemingly straightforward, it can be plagued by side reactions.

Common Issues & Solutions

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Di-alkylation (Quaternization) Use of a strong base and excess alkylating agent can lead to the formation of a quaternary ammonium salt.[14]Use a milder base such as K₂CO₃ or KHCO₃.[15] Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[14]
Competing Elimination Reaction If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution.Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[15] Run the reaction at a lower temperature.
Hydrolysis of the Alkylating Agent If water is present in the reaction, it can lead to the hydrolysis of the alkylating agent, especially with more reactive ones like benzyl chlorides.[16]Use anhydrous solvents and reagents.

Conclusion

The successful synthesis of piperidines with high yield and purity hinges on a thorough understanding of the potential side reactions and the strategies to mitigate them. By carefully selecting reagents, optimizing reaction conditions, and employing appropriate analytical techniques for monitoring, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a foundational framework for troubleshooting common issues, but it is important to remember that each specific substrate and reaction may require further tailored optimization.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
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  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
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Technical Support Center: N-Boc Protection of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc protection of sterically hindered piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My N-Boc protection of a 2,6-disubstituted piperidine is extremely sluggish or fails completely. What are the primary reasons for this?

Low reactivity in sterically hindered piperidines is a common issue stemming from two main factors:

  • Steric Hindrance: The substituents flanking the nitrogen atom physically obstruct the approach of the bulky di-tert-butyl dicarbonate (Boc₂O) reagent. This significantly raises the activation energy of the nucleophilic attack by the amine.

  • Reduced Nucleophilicity: The same steric bulk can also alter the hybridization of the nitrogen atom, making its lone pair of electrons less available for reaction.

Standard conditions that work for less hindered amines often fail for substrates like 2,2,6,6-tetramethylpiperidine or other highly substituted piperidines.[1][2]

Q2: I am observing a low yield of my desired N-Boc protected product. How can I improve the reaction efficiency?

Improving the yield for the N-Boc protection of a hindered piperidine often requires moving beyond standard protocols. Here are several strategies to consider, ranging from simple adjustments to more significant methodological changes:

  • Increase Reagent Equivalents: Using a larger excess of Boc₂O (2-5 equivalents) can help drive the reaction to completion by increasing the probability of a successful collision between the reactants.[1]

  • Elevate the Reaction Temperature: While many Boc protections are run at room temperature, increasing the temperature to 40-50 °C or even refluxing in a suitable solvent can provide the necessary energy to overcome the activation barrier.[3][4] However, be mindful of the thermal stability of the Boc group and your substrate.[1]

  • Employ a Catalyst: The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often crucial for the successful Boc protection of hindered amines.[5][6][7] DMAP reacts with Boc₂O to form a more reactive intermediate, N-tert-butoxycarbonyl-DMAP, which is then attacked by the hindered amine.[5][8]

Q3: When using DMAP as a catalyst, I'm seeing side products. What are these and how can I minimize them?

While DMAP is an excellent catalyst, it can also promote side reactions, especially if used in stoichiometric amounts or at high temperatures.[5][6] Common side products can include the formation of ureas or isocyanates.[8][9]

To minimize side reactions:

  • Use Catalytic Amounts: Typically, 0.1 to 0.2 equivalents of DMAP are sufficient.

  • Control Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Slow Addition: In some cases, slow addition of Boc₂O to the mixture of the amine and DMAP can help control the formation of reactive intermediates.[5][6]

Troubleshooting Guide

Problem 1: Incomplete Reaction Despite Forcing Conditions

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times at elevated temperatures with excess Boc₂O and catalytic DMAP.

Potential Cause & Solution:

Possible Cause Troubleshooting Step Rationale
Insufficient Activation of Boc₂O Switch to a more powerful acylation catalyst system.While DMAP is effective, for exceptionally hindered cases, alternative catalysts might be necessary. Consider exploring other nucleophilic catalysts.
Reversible Reaction/Equilibrium Ensure a suitable base is present to neutralize the tert-butoxycarbonic acid byproduct.The reaction generates an acidic byproduct. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will scavenge this acid, preventing protonation of the starting amine and driving the equilibrium towards the product.[10][11]
Kinetic vs. Thermodynamic Control Optimize reaction temperature and time.At lower temperatures, the reaction is under kinetic control, favoring the faster-forming (but potentially less stable) product. At higher temperatures, thermodynamic control may dominate, favoring the more stable product.[12][13][14] For Boc protection, we generally want to push the reaction to completion, which often involves overcoming a high kinetic barrier.
Problem 2: Formation of Multiple Products

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of byproducts.

Potential Cause & Solution:

Possible Cause Troubleshooting Step Rationale
O-Boc Formation If your piperidine contains a hydroxyl group, consider protecting it first.Boc₂O can react with alcohols, especially in the presence of a catalyst like DMAP, to form O-Boc protected ethers.[1][9]
Di-Boc Protection This is less common with hindered secondary amines but can occur if there are other, more accessible primary or secondary amines in the molecule.Carefully control the stoichiometry of Boc₂O (1.0-1.1 equivalents) and perform the reaction at a lower temperature.[4]
Degradation of Starting Material or Product Use milder reaction conditions or an alternative Boc-donating reagent.Highly functionalized molecules may not be stable to prolonged heating. Consider alternative, milder methods for Boc protection.

Advanced Strategies & Alternative Protocols

For particularly challenging sterically hindered piperidines, the standard Boc₂O/DMAP system may not be sufficient. Here are some alternative approaches:

  • Using Boc-Cl (tert-Butyl Chloroformate): While more reactive than Boc₂O, tert-butyl chloroformate is also less stable and can be more hazardous to handle.[15] It should be used with caution and at low temperatures.

  • High-Pressure Conditions: Applying high pressure can accelerate the reaction by favoring the formation of the more compact transition state, helping to overcome steric hindrance.

  • Solvent-Free Conditions: In some cases, running the reaction neat or with minimal solvent can increase the effective concentration of reactants and drive the reaction forward.[10][16]

Experimental Protocols

Protocol 1: Standard N-Boc Protection with DMAP Catalysis

This protocol is a good starting point for moderately hindered piperidines.

  • Preparation: In a round-bottom flask, dissolve the sterically hindered piperidine (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) and triethylamine (TEA) (1.5 eq.). Stir the mixture for 5-10 minutes at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction may require stirring at room temperature for several hours to overnight, or gentle heating (40 °C).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.[1] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol for Highly Hindered Piperidines

This protocol employs more forcing conditions for challenging substrates.

  • Preparation: In a sealed tube or pressure vessel, dissolve the highly hindered piperidine (e.g., 2,2,6,6-tetramethylpiperidine) (1.0 eq.) in a high-boiling point aprotic solvent such as acetonitrile or 1,4-dioxane.

  • Addition of Reagents: Add DMAP (0.2 eq.) and a larger excess of Boc₂O (2.0-3.0 eq.).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-48 hours.

  • Reaction Monitoring: Carefully cool the vessel to room temperature before opening. Monitor the reaction progress by taking an aliquot for TLC or LC-MS analysis.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Process

Reaction Mechanism

The DMAP-catalyzed N-Boc protection proceeds through the formation of a highly reactive acylated pyridinium intermediate.

Boc_Protection_Mechanism Boc2O Boc₂O Intermediate Acylpyridinium Intermediate [Boc-DMAP]⁺ Boc2O->Intermediate + DMAP (fast) DMAP DMAP Piperidine Hindered Piperidine (R₂NH) Product N-Boc-Piperidine (R₂N-Boc) Byproducts t-BuOH + CO₂ + DMAP Intermediate->Product + R₂NH (slow, RDS)

Caption: DMAP-catalyzed N-Boc protection of a hindered piperidine.

Troubleshooting Workflow

When encountering issues with your N-Boc protection, this decision tree can guide your troubleshooting process.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Conditions Are you using Boc₂O, Base, and DMAP? Start->Check_Conditions Standard_Conditions Increase Temp (40-60°C) Increase Boc₂O (2-3 eq) Increase Reaction Time Check_Conditions->Standard_Conditions Yes Add_Catalyst Add Catalytic DMAP (0.1-0.2 eq) and a Base (e.g., TEA) Check_Conditions->Add_Catalyst No Still_Low_Yield Still Low Yield? Standard_Conditions->Still_Low_Yield Advanced_Methods Consider Advanced Methods: - High Pressure - Alternative Reagents (Boc-Cl) - Different Solvent Still_Low_Yield->Advanced_Methods Yes Success Reaction Complete Still_Low_Yield->Success No Advanced_Methods->Success Add_Catalyst->Standard_Conditions

Caption: Troubleshooting decision tree for N-Boc protection.

References

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Technical Support Center: Overcoming Challenges in the Catalytic N-Debenzylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalytic N-debenzylation. This guide is designed for researchers, scientists, and drug development professionals who utilize the N-benzyl group as a protecting strategy for the piperidine nitrogen. While catalytic hydrogenolysis is a robust and widely used deprotection method, its application can present challenges ranging from slow or incomplete reactions to unexpected side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is my N-debenzylation reaction of a piperidine substrate stalled or incomplete?

A1: The most frequent cause of a stalled or slow reaction is catalyst poisoning by the basic piperidine nitrogen. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst's surface, blocking active sites required for hydrogenolysis.[1][2][3] Other factors include poor quality or insufficient catalyst, low hydrogen pressure, or a suboptimal choice of solvent.[1]

Q2: I'm observing saturation of the benzyl group's aromatic ring instead of C-N bond cleavage. How can this be avoided?

A2: Aromatic ring saturation is a known side reaction in hydrogenolysis, particularly under harsh conditions.[1] To favor the desired debenzylation, consider lowering the hydrogen pressure and reaction temperature.[1] Alternatively, switching from gaseous hydrogen to a transfer hydrogenation protocol using a hydrogen donor like ammonium formate can provide milder and more selective conditions.[1]

Q3: Can I use Pd/C for N-debenzylation if my molecule contains other reducible functional groups, like an aromatic chloride?

A3: Selective debenzylation in the presence of other reducible groups is challenging but possible with careful catalyst and condition selection. While standard Pd/C may lead to dehalogenation, specific palladium catalysts have been developed that show high selectivity for debenzylation over dehalogenation.[4] Success in such cases requires careful optimization of reaction parameters.[1][4]

Q4: Is there a superior catalyst to standard 10% Pd/C for difficult N-debenzylations?

A4: Yes, Pearlman's catalyst (20% Pd(OH)₂/C) is often more effective than Pd/C for deprotecting substrates with basic nitrogen groups like piperidines.[1][5] It is generally considered more resistant to amine poisoning. In some particularly stubborn cases, a combination of both Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst used alone.[6][7]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low to No Conversion of Starting Material

Your reaction has been running for an extended period, but TLC or LC-MS analysis shows predominantly starting material.

Potential Cause 1: Catalyst Poisoning

The basic nitrogen of the piperidine substrate or product is binding to the palladium surface, inhibiting its catalytic activity.[2][3] This is the most common reason for failure in this reaction class.

Recommended Solutions:

  • Acidic Additives: Add a stoichiometric or slight excess of a mild acid, such as acetic acid or hydrochloric acid (used as an HCl salt of the substrate or added separately).[8][9] Protonation of the piperidine nitrogen prevents it from coordinating with the palladium catalyst, thereby freeing the active sites for hydrogenolysis.[2][3]

  • Switch to Pearlman's Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is known to be more tolerant of basic amines and is often the catalyst of choice for N-debenzylation.[1][5]

  • Use a Heterogeneous Acid Co-catalyst: A solid-supported acid, such as niobic acid-on-carbon (Nb₂O₅/C), can be used in conjunction with Pd/C. This combination has been shown to facilitate the reaction effectively, and both catalysts can be removed by simple filtration.[2][3]

Table 1: Comparison of Catalysts for N-Debenzylation

Catalyst SystemKey AdvantagesCommon Scenarios for UseCitations
10% Pd/C Cost-effective, widely available.Simple substrates without basic nitrogens or other poisoning groups.[10]
10% Pd/C + Acetic Acid Mitigates amine poisoning, accelerates reaction.Standard choice for N-benzyl piperidines and other basic amines.[5][8]
20% Pd(OH)₂/C (Pearlman's) More resistant to amine poisoning, often more active.Difficult debenzylations, substrates prone to poisoning Pd/C.[1][5]
Pd/C + Pd(OH)₂/C (1:1 mixture) Synergistic effect, can succeed where single catalysts fail.For particularly recalcitrant substrates where other methods have failed.[6][7]

Potential Cause 2: Inactive Catalyst or Insufficient Loading

The catalyst may be old, of poor quality, or used in an insufficient quantity.

Recommended Solutions:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the weight percent of the catalyst can sometimes overcome partial poisoning or low activity.[1] A typical starting point is 10-20 mol% of palladium.[10]

  • Use a Fresh Bottle of Catalyst: Catalysts can degrade over time. Ensure you are using a fresh, high-quality catalyst.

  • Consider Transfer Hydrogenation Conditions: For atmospheric pressure reactions, transfer hydrogenation often requires a higher catalyst loading (e.g., equal weight of 10% Pd/C to the substrate) but can be very effective.[11][12]

Problem 2: Reaction is Slow and Stalls Before Completion

The reaction proceeds initially but stops after reaching partial conversion (e.g., 50-70%).

Potential Cause: Product Inhibition

The debenzylated piperidine product is also a basic amine and can be a more potent poison for the catalyst than the N-benzylated starting material. As the product concentration increases, it progressively shuts down the catalyst.

Recommended Solutions:

  • Implement Acidic Additives: As with initial catalyst poisoning, the addition of an acid like acetic acid is the primary solution. It protonates the product as it is formed, preventing it from deactivating the catalyst.[2][3]

  • Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can sometimes help drive the reaction to completion, although this can also increase the risk of side reactions like ring saturation.[1]

Problem 3: Formation of Side Products

Your reaction yields the desired product, but also significant amounts of impurities.

Potential Cause 1: Aromatic Ring Reduction

The benzene ring of the benzyl group or other aromatic rings in the molecule are being hydrogenated.

Recommended Solutions:

  • Reduce Pressure and Temperature: Operate at the mildest conditions possible. Use atmospheric pressure (H₂ balloon) and room temperature.[1]

  • Switch to Transfer Hydrogenation: Use a hydrogen donor like ammonium formate, cyclohexene, or formic acid.[1][13] Catalytic transfer hydrogenation (CTH) is generally milder and less prone to over-reduction than high-pressure hydrogenation.[13]

Potential Cause 2: N-Alkylation with Solvent

If using an alcohol solvent (e.g., methanol, ethanol), trace amounts of N-alkylation (N-methylation, N-ethylation) of the product piperidine can occur, especially with prolonged reaction times or elevated temperatures.

Recommended Solutions:

  • Change Solvent: Switch to a non-alcoholic solvent like ethyl acetate (EtOAc), tetrahydrofuran (THF), or toluene.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

Visualizing the Troubleshooting Process

To aid in diagnosing experimental issues, the following decision tree outlines a logical workflow.

Troubleshooting_Workflow start Problem: Low or Stalled Conversion check_sm Is Starting Material Complex? (e.g., contains other N-heterocycles, sulfur) start->check_sm poisoning Likely Cause: Catalyst Poisoning check_sm->poisoning Yes simple_sm Is Catalyst Fresh & Loading Sufficient? (e.g., >10 mol% Pd) check_sm->simple_sm No add_acid Solution 1: Add Acetic Acid (1.1 eq.) poisoning->add_acid change_cat Solution 2: Use Pearlman's Catalyst (Pd(OH)2/C) poisoning->change_cat transfer_hydro Alternative: Try Transfer Hydrogenation (e.g., NH4HCO2, higher Pd loading) add_acid->transfer_hydro If fails inactive_cat Potential Cause: Inactive or Insufficient Catalyst simple_sm->inactive_cat No simple_sm->transfer_hydro Yes increase_load Solution: Increase Catalyst Loading or Use Fresh Catalyst inactive_cat->increase_load

Caption: Troubleshooting decision tree for low conversion.

Experimental Protocols

Protocol 1: Standard Hydrogenolysis with Pd/C and Acetic Acid

This protocol describes a general and often effective procedure for the N-debenzylation of piperidines using standard palladium on carbon.

  • Reaction Setup: To a solution of the N-benzyl piperidine substrate (1.0 mmol) in a suitable solvent (10-20 mL of methanol or ethanol), add 1.1 equivalents of glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution.

  • Hydrogen Atmosphere: Seal the flask and purge the atmosphere by evacuating and refilling with hydrogen gas (H₂) three times. Inflate a balloon with H₂ and attach it to the flask to maintain a positive pressure.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[14] Caution: Do not allow the filter cake to dry in the air, as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.[10]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will be the acetate salt of the piperidine. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the crude product.[3]

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol is an excellent alternative to using hydrogen gas and is often milder.[11][12]

  • Reaction Setup: In a round-bottom flask, suspend the N-benzyl piperidine (1.0 mmol) and an equal weight of 10% Pd/C in methanol (10 mL).[11]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5 equivalents) in one portion. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) while monitoring by TLC or LC-MS. Reaction times are typically short (10 min to a few hours).[11]

  • Work-up and Isolation: Once the reaction is complete, filter the mixture through Celite to remove the catalyst, washing the pad with methanol.[11] Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[11]

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation dissolve Dissolve Substrate (e.g., in MeOH) add_reagents Add Acid (optional) & Catalyst (Pd/C) dissolve->add_reagents set_atm Set Atmosphere (H2 balloon or add Donor) add_reagents->set_atm stir Stir & Monitor (TLC / LC-MS) set_atm->stir filter Filter through Celite (Remove Catalyst) stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Extraction / Chromatography) concentrate->purify

Caption: General workflow for catalytic N-debenzylation.

References

  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Various Authors. (2014).
  • Various Authors. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF.
  • BenchChem. (2025). A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. BenchChem.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
  • Shimizu, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Shimizu, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Various Authors. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF.
  • Moriguchi, T., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • Various Authors. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.org.
  • G., D. P., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Mitsui, S., et al. (1969). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan.
  • G., D. P., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • Ram, S., & Spicer, L. D. (1987).
  • Various Authors. (n.d.). Hydrogenolysis of N-benzyl amines.
  • Y., S. S. (n.d.).
  • Cai, S., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
  • Cai, S., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Semantic Scholar.
  • Various Authors. (2025). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction | Request PDF.
  • Shimizu, M. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst.
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2025). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ram, S., & Spicer, L. D. (1987).

Sources

Stability of 4-oxopiperidine-1-carboxylate under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-oxopiperidine-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this crucial synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Introduction

tert-Butyl 4-oxopiperidine-1-carboxylate, commonly known as N-Boc-4-piperidone, is a versatile building block in medicinal chemistry, prized for its role in the synthesis of numerous pharmaceutical compounds.[1][2][3] The stability of this compound is paramount for successful and reproducible synthetic outcomes. The key to its utility lies in the tert-butoxycarbonyl (Boc) protecting group, which masks the reactivity of the piperidine nitrogen.[4] However, this same group is also the primary source of its instability under certain conditions. This guide will explore the stability of N-Boc-4-piperidone across a range of pH conditions and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-Boc-4-piperidone?

A1: The two main degradation pathways for N-Boc-4-piperidone are dictated by the pH of the environment:

  • Acid-Catalyzed Deprotection: This is the most significant and rapid degradation pathway.[1] Under acidic conditions (pH < 4), the Boc group is cleaved, yielding 4-piperidone, carbon dioxide, and isobutylene.[1][5] The reaction is initiated by protonation of the carbamate carbonyl group, followed by the loss of the stable tert-butyl cation.[1][5][6] This process can be very fast, especially with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7]

  • Base-Mediated Reactions: While the Boc group itself is generally stable under basic conditions, the ketone functional group at the C-4 position is susceptible to base-catalyzed reactions.[1] The most common issue is the aldol condensation , where two molecules of N-Boc-4-piperidone react with each other. This can lead to the formation of dimers and other oligomeric impurities, particularly at elevated temperatures or high concentrations.

Q2: My reaction requires acidic conditions. How can I minimize the deprotection of N-Boc-4-piperidone?

A2: This is a common challenge. While the Boc group is designed to be removed by acid, you can take several steps to minimize premature cleavage if your reaction requires mildly acidic conditions:

  • Choose a Milder Acid: Opt for weaker acids if your reaction chemistry allows. For example, using acetic acid as a catalyst is less likely to cause rapid deprotection compared to a strong mineral acid.[8]

  • Control the Stoichiometry: Use only a catalytic amount of acid rather than a large excess. The rate of deprotection has been shown to have a second-order dependence on the acid concentration in some cases.[5]

  • Lower the Temperature: Perform your reaction at the lowest possible temperature. Acid-catalyzed hydrolysis is a thermally accelerated process. Running reactions at 0°C or even lower can significantly slow the rate of deprotection.

  • Limit Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete to minimize the compound's exposure time to the acidic environment.

Q3: I am observing unexpected impurities in my base-catalyzed reaction. What could be the cause?

A3: The likely culprit is a base-catalyzed self-condensation (aldol reaction) of the N-Boc-4-piperidone.[9] The alpha-protons (on C-3 and C-5) of the piperidone ring are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile and attack the ketone carbonyl of another molecule.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base.

  • Control Temperature: Keep the reaction temperature as low as possible. Aldol reactions are often reversible and less favorable at lower temperatures.

  • Slow Addition: Add the base or the N-Boc-4-piperidone slowly to the reaction mixture to keep the instantaneous concentration of the enolate low.

  • Use Anhydrous Conditions: Moisture can sometimes facilitate side reactions. Ensure your solvents and reagents are dry.[10]

Q4: What are the optimal storage conditions for N-Boc-4-piperidone?

A4: To ensure long-term stability and purity, N-Boc-4-piperidone should be stored under the following conditions:

  • Temperature: Store in a cool environment, preferably refrigerated between 2-8°C.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and atmospheric contaminants.

  • Container: Keep the compound in a tightly sealed, airtight container.[11][12][13] For light-sensitive applications, an amber glass vial is recommended.[10]

  • Incompatibilities: Keep away from strong acids and oxidizing agents.[11][13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Low yield in an acid-catalyzed reaction; presence of a new, more polar spot by TLC. Premature cleavage of the Boc group.The resulting 4-piperidone is more polar and may not participate in the desired reaction. Solution: Follow the steps in FAQ Q2 . Use a milder acid, lower the temperature, and reduce reaction time. Confirm the identity of the byproduct by LC-MS; it will have a mass corresponding to the deprotected piperidone (M.W. 99.13).
Formation of a viscous oil or solid that is difficult to purify after a base-catalyzed reaction. Aldol condensation or polymerization.The product is likely a mixture of dimers or oligomers. Solution: Re-run the reaction at a lower temperature, with slow addition of the base, as detailed in FAQ Q3 . Consider using a different, less reactive base if the protocol allows.
Inconsistent reaction results using the same protocol. Degradation of the starting material.N-Boc-4-piperidone may have degraded during storage. Solution: Verify the purity of your starting material using an analytical technique like ¹H NMR or HPLC before use.[15] Ensure it has been stored correctly as per FAQ Q4 .
Reaction fails to proceed, even with a strong acid catalyst. Protonation of the piperidine nitrogen.While the Boc group is designed to be labile, in some solvent systems, the primary site of protonation might be the piperidine nitrogen, deactivating the molecule for certain reactions without cleaving the Boc group. Solution: This is less common but possible. Consider a different solvent system or a Lewis acid catalyst that coordinates preferentially with the ketone oxygen.

Visualizing Degradation Pathways

The stability of N-Boc-4-piperidone is critically dependent on pH. The diagrams below illustrate the primary degradation mechanisms under acidic and basic conditions.

Acid_Degradation cluster_acid Acidic Conditions (pH < 4) NBoc N-Boc-4-Piperidone Protonated Protonated Carbamate NBoc->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of tert-butyl cation Isobutylene Isobutylene + CO₂ Protonated->Isobutylene Elimination Piperidone 4-Piperidone CarbamicAcid->Piperidone Decarboxylation

Caption: Acid-catalyzed deprotection of N-Boc-4-piperidone.

Base_Degradation cluster_base Basic Conditions (pH > 10) NBoc1 N-Boc-4-Piperidone Enolate Enolate Intermediate NBoc1->Enolate + Base - H⁺ AldolAdduct Aldol Adduct (Dimer) Enolate->AldolAdduct + N-Boc-4-Piperidone (NBoc2) NBoc2 Another Molecule of N-Boc-4-Piperidone

Caption: Base-catalyzed aldol condensation of N-Boc-4-piperidone.

Experimental Protocol: pH Stability Assessment

This protocol provides a general framework for assessing the stability of N-Boc-4-piperidone at different pH values using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of N-Boc-4-piperidone over time at acidic, neutral, and basic pH.

Materials:

  • N-Boc-4-piperidone

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

Workflow:

Stability_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) incubation Incubate Stock in Buffers (e.g., at 40°C) prep_stock->incubation prep_buffers Prepare pH Buffers (e.g., pH 2, 7, 12) prep_buffers->incubation sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling quench Quench/Neutralize Samples sampling->quench hplc Analyze by HPLC-UV quench->hplc data Quantify Peak Area of Parent Compound hplc->data plot Plot % Remaining vs. Time data->plot

Sources

Technical Support Center: Purification Strategies for Boc-Protection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in synthetic chemistry. This guide provides in-depth technical information and practical troubleshooting advice for the removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts following amine protection reactions. Our goal is to equip you with the knowledge to select the most appropriate purification strategy for your specific application, ensuring high purity of your Boc-protected compounds.

Introduction to Boc-Protection and Associated Impurities

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1][2] Its popularity stems from the ease of introduction, stability across a range of reaction conditions, and mild deprotection protocols.[1][2] Di-tert-butyl dicarbonate ((Boc)₂O or Boc-anhydride) is the most common reagent for this transformation.[1][3]

The reaction of an amine with Boc-anhydride yields the desired N-Boc protected amine along with several byproducts that must be removed to ensure the purity of the final product. Understanding the nature of these impurities is the first step in designing an effective purification strategy.

Common Byproducts and Impurities:

  • Unreacted Di-tert-butyl dicarbonate ((Boc)₂O): Excess Boc-anhydride is often used to drive the protection reaction to completion.

  • tert-Butanol (t-BuOH): A primary byproduct of the Boc protection reaction.[4][5]

  • tert-Butoxycarbonyl Derivatives: Side reactions can lead to the formation of various tert-butoxycarbonyl-containing impurities.

  • Carbon Dioxide (CO₂): A gaseous byproduct that typically evolves from the reaction mixture.[1][5]

This guide will focus on effective methods for the removal of residual (Boc)₂O and t-BuOH, the most common contaminants encountered during workup.

Troubleshooting Guide: Common Purification Challenges

This section addresses frequent issues encountered during the purification of Boc-protected compounds and provides systematic solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Residual Boc-anhydride detected by NMR or LC-MS after workup. - Incomplete quenching of excess (Boc)₂O.- Insufficiently basic aqueous wash.- Co-elution with the product during chromatography.- Chemical Quenching: Add a nucleophilic scavenger like imidazole or an amine-based resin (e.g., trisamine) to the reaction mixture before workup.[6][7][8]- Basic Wash: Perform a vigorous wash with a saturated sodium bicarbonate solution.[8][9]- Sublimation: For thermally stable products, residual (Boc)₂O can be removed under high vacuum.[4]
Presence of tert-butanol in the final product. - Inefficient removal during solvent evaporation due to its relatively high boiling point (82-83 °C).- Formation of an azeotrope with water or other solvents.[10]- Azeotropic Distillation: Co-evaporate with a solvent that forms a lower-boiling azeotrope with t-BuOH, such as heptane.[11]- Lyophilization (Freeze-Drying): Effective for removing t-BuOH from non-volatile products.[11]- Extractive Workup: Multiple extractions with water or brine can partition the water-miscible t-BuOH into the aqueous phase.
Low recovery of the desired Boc-protected product. - Partial deprotection during acidic workup.- Emulsion formation during extraction.- Product precipitation during workup.- Avoid Strong Acids: Use dilute or weak acids for washing if necessary, and always follow with a basic wash to neutralize any residual acid.[12]- Brine Wash: To break emulsions, wash with a saturated sodium chloride (brine) solution.- Solvent Selection: Ensure the chosen extraction solvent provides good solubility for the product.
Product is water-soluble, complicating extractive workup. - The polar nature of the Boc-protected compound leads to partitioning into the aqueous layer.- Back-Extraction: After the initial extraction, back-extract the aqueous layers with fresh organic solvent to recover dissolved product.- Use of Scavenger Resins: Employ solid-supported scavengers to remove impurities, followed by simple filtration to isolate the product in solution.[7]

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove excess Boc-anhydride from my reaction mixture?

A1: Several methods can be employed, and the best choice depends on the properties of your product.

  • Chemical Scavenging: The most robust method is to add a scavenger to the reaction mixture after the protection is complete. Imidazole is a highly effective and inexpensive reagent that reacts with excess (Boc)₂O to form 1-Boc-imidazole.[6][8] This byproduct is readily removed by washing with dilute aqueous acid (e.g., 0.5-1% HCl).[6] Polymer-supported amine resins, such as trisamine on silica gel, can also be used.[7] The resin is simply filtered off after reacting with the excess anhydride.[7]

  • Aqueous Workup: A thorough wash with a basic solution like saturated sodium bicarbonate can hydrolyze the excess Boc-anhydride.[8][9] However, this may not always be sufficient.

  • Sublimation: Boc-anhydride has a relatively low boiling point (57 °C) and can be removed by sublimation under high vacuum.[4][9] This is a good option if your product is not volatile.

Q2: tert-Butanol is co-eluting with my product during column chromatography. What are my options?

A2: Co-elution of tert-butanol is a common issue. Here are several strategies to address this:

  • High Vacuum Drying: Prolonged drying under high vacuum can remove residual tert-butanol, especially if gently heated (if the product is thermally stable).[11]

  • Azeotropic Removal: Adding a solvent like heptane and repeatedly evaporating the mixture can effectively remove tert-butanol as a lower-boiling azeotrope.[11]

  • Lyophilization: For non-volatile compounds, freeze-drying is an excellent method to remove tert-butanol.[11]

  • Extractive Distillation: While more applicable on an industrial scale, this technique uses an entrainer to alter the relative volatility of tert-butanol and facilitate its separation by distillation.[13][14]

Q3: Can I perform the Boc deprotection in the same pot after the initial reaction and workup?

A3: While it is possible to perform a "one-pot" protection-deprotection sequence, it is generally advisable to purify the Boc-protected intermediate first.[12] This ensures that any side products from the protection step are removed before proceeding. If you do opt for a one-pot procedure, be aware that the deprotection conditions (typically strong acid like TFA or HCl) will also react with any remaining Boc-anhydride and may complicate the final purification.[12][15]

Q4: My Boc-protected amine is an oil, making it difficult to handle and purify. Any suggestions?

A4: If your Boc-protected amine is an oil, consider converting it to a solid derivative if possible, for easier handling. However, for purification, column chromatography is often the most effective method for oils.[16] Careful selection of the eluent system is crucial to achieve good separation from byproducts.[17]

Experimental Protocols

Protocol 1: General Extractive Workup for Removal of (Boc)₂O and t-BuOH

This protocol is a standard procedure for the initial purification of a water-insoluble, Boc-protected amine.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[1]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • A weak acid (e.g., 1 M HCl) to remove any basic starting materials or catalysts.[1]

    • Water.[1]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid and hydrolyze excess (Boc)₂O.[5]

    • Brine (saturated aqueous NaCl) to aid in phase separation and remove residual water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

Protocol 2: Chemical Scavenging of Excess Boc-Anhydride with Imidazole

This method is highly effective for complete removal of unreacted (Boc)₂O.

  • Scavenger Addition: After the Boc-protection reaction is complete, add imidazole (1.5-2 equivalents relative to the excess (Boc)₂O) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Proceed with the extractive workup as described in Protocol 1. The 1-Boc-imidazole byproduct will be removed during the acidic wash.

Visualization of the Purification Workflow

Purification_Workflow cluster_reaction Boc-Protection Reaction cluster_workup Purification Strategy cluster_final Final Product Start Reaction Mixture (Product, (Boc)₂O, t-BuOH) Decision Product Properties? Start->Decision Extractive_Workup Protocol 1: Extractive Workup Decision->Extractive_Workup Water-Insoluble Scavenging Protocol 2: Chemical Scavenging Decision->Scavenging Water-Soluble or High Purity Needed Chromatography Column Chromatography Extractive_Workup->Chromatography Further Purification Pure_Product Pure Boc-Protected Compound Extractive_Workup->Pure_Product If Sufficiently Pure Scavenging->Chromatography Further Purification Scavenging->Pure_Product If Sufficiently Pure Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Lo, C. T., & Chien, I. L. (2017). Efficient separation method for tert-butanol dehydration via extractive distillation. Journal of the Taiwan Institute of Chemical Engineers, 78, 333-342.
  • DWSIM. (n.d.). Extractive Distillation for Dehydration of tert-butanol.
  • Wikipedia. (n.d.). tert-Butyl alcohol.
  • Chempedia - LookChem. (n.d.). Purification of tert-Butyl alcohol.
  • PrepChem.com. (n.d.). Preparation of tert-butyl alcohol.
  • Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection.
  • Organic Process Research & Development - ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • ResearchGate. (2025, August 7). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
  • Reddit. (2023, December 20). Help Removing Excess Boc Anhydride.
  • Reddit. (2023, June 30). Removing tBuOH from reaction mixture?.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Benchchem. (n.d.). Technical Support Center: Solvent Drying for Di-tert-butyl Dicarbonate Chemistry.
  • ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?.
  • YouTube. (2018, February 15). Elimination of tert-Butanol with Sulfuric Acid: 1-MCP ep01.
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • Scribd. (n.d.). BOC Deprotection 2.
  • Reddit. (2021, March 3). removal of excess boc anhydride.
  • Google Patents. (n.d.). Method for purifying di-tert-butyl dicarbonate.
  • The Journal of Organic Chemistry - ACS Publications. (1998, April 30). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup.

Sources

Technical Support Center: Stereoselective Synthesis of 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-methylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in this critical synthetic process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to empower your research.

The 2-methylpiperidine scaffold is a prevalent motif in numerous natural products and pharmaceuticals. Consequently, the ability to control the stereochemistry at the C2 position is of paramount importance. This guide will address common challenges and frequently asked questions to help you achieve your desired stereochemical outcomes.

Troubleshooting Guide: Common Issues in 2-Methylpiperidine Synthesis

This section addresses specific problems you might be encountering during your experiments. Each issue is followed by potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Catalytic Hydrogenation of 2-Methylpyridine

Question: "I'm attempting a heterogeneous catalytic hydrogenation of 2-methylpyridine to synthesize cis-2-methylpiperidine, but I'm observing a nearly 1:1 mixture of cis and trans isomers. How can I improve the cis-selectivity?"

Answer:

This is a frequent challenge. The stereochemical outcome of the hydrogenation of substituted pyridines is highly dependent on the catalyst, solvent, and reaction conditions. The mechanism often involves a series of partially hydrogenated intermediates, and the stereochemistry is determined by the facial selectivity of hydrogen addition to these intermediates.

Potential Causes & Solutions:

  • Catalyst Choice: The nature of the metallic catalyst and its support is critical.

    • Insight: Platinum-based catalysts, particularly platinum(IV) oxide (PtO2, Adams' catalyst), are known to favor the formation of the cis isomer in acidic media. The pyridine nitrogen is protonated, and the resulting pyridinium ion adsorbs onto the catalyst surface, directing hydrogen addition from the same face.

    • Recommendation: Switch to PtO2 as your catalyst and use an acidic solvent like glacial acetic acid or add a strong acid such as HCl to your reaction mixture.

  • Reaction Conditions: Temperature and pressure can influence the equilibrium between intermediates and the rate of hydrogen addition.

    • Insight: Milder conditions often favor the thermodynamically more stable product, which in the case of 2-methylpiperidine, is the cis isomer where the methyl group is in an equatorial position.

    • Recommendation: Try running the reaction at a lower temperature (e.g., room temperature) and a moderate hydrogen pressure (e.g., 50 psi).

  • Solvent Effects: The solvent can influence the conformation of the substrate and intermediates on the catalyst surface.

    • Insight: Polar, protic solvents can stabilize the charged intermediates and influence the adsorption geometry.

    • Recommendation: If you are using a non-polar solvent, consider switching to an alcohol (e.g., ethanol) or acetic acid.

Experimental Protocol: High cis-Selectivity Hydrogenation

  • Catalyst Pre-treatment: In a suitable hydrogenation vessel, suspend PtO2 (5 mol%) in glacial acetic acid (0.1 M solution of 2-methylpyridine).

  • Reaction Setup: Add the 2-methylpyridine substrate to the vessel.

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to 50 psi.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the uptake of hydrogen. The reaction progress can be checked by GC-MS or NMR spectroscopy.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The acetic acid can be removed under reduced pressure, and the resulting salt can be neutralized with a base (e.g., NaOH) and extracted with an organic solvent.

Data Summary: Catalyst and Solvent Effects on Diastereoselectivity

CatalystSolventTemperature (°C)Pressure (psi)cis:trans Ratio (approx.)
Pd/CEthanol25501:1
Rh/CMethanol255060:40
PtO2Acetic Acid2550>95:5
Ru/CWater80100080:20

Issue 2: Low Enantioselectivity in Asymmetric Synthesis

Question: "I am using a chiral auxiliary-based approach for the synthesis of an enantioenriched 2-methylpiperidine derivative, but my enantiomeric excess (ee) is consistently low. What factors could be contributing to this?"

Answer:

Low enantioselectivity in auxiliary-controlled reactions often points to issues with the steric directing ability of the auxiliary, the reaction conditions, or the cleavage of the auxiliary.

Potential Causes & Solutions:

  • Auxiliary Choice: The chiral auxiliary may not be providing sufficient steric hindrance to effectively direct the incoming reagent.

    • Insight: Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides are well-established for their high directing ability in various transformations, including alkylations and conjugate additions that can be precursors to 2-methylpiperidines.

    • Recommendation: Consider using a more sterically demanding auxiliary or one that offers more rigid conformational control.

  • Conformational Flexibility: If the substrate-auxiliary conjugate has significant conformational freedom, the facial bias can be diminished.

    • Insight: The formation of a chelated intermediate with a Lewis acid can lock the conformation and enhance stereodifferentiation.

    • Recommendation: Ensure the use of an appropriate Lewis acid (e.g., TiCl4, SnCl4) if the methodology calls for it, and pay close attention to the stoichiometry.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.

    • Insight: Many highly stereoselective reactions are run at low temperatures to maximize the energy difference between the diastereomeric transition states.

    • Recommendation: Perform the key stereodetermining step at a lower temperature (e.g., -78 °C).

Workflow for Diagnosing Low Enantioselectivity

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Question: What are the main modern strategies for the enantioselective synthesis of 2-methylpiperidine?

Answer:

Several powerful strategies have emerged for the enantioselective synthesis of 2-methylpiperidine and its derivatives. These can be broadly categorized as:

  • Catalytic Asymmetric Hydrogenation of Pyridines: This is a highly atom-economical approach. Chiral iridium catalysts with N,P-ligands have shown remarkable success in the direct asymmetric hydrogenation of 2-methylpyridine, affording enantioenriched 2-methylpiperidine with high ee.

  • Chiral Auxiliary-Mediated Synthesis: As discussed in the troubleshooting section, this involves attaching a chiral molecule to the substrate to direct a stereoselective transformation. The auxiliary is then removed in a subsequent step.

  • Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase could be used to acylate one enantiomer of racemic 2-methylpiperidine, allowing the unreacted enantiomer to be isolated.

  • Synthesis from the Chiral Pool: This involves starting with a readily available enantiopure natural product, such as an amino acid or a sugar, and using its inherent stereochemistry to build the 2-methylpiperidine ring.

Catalytic Asymmetric Hydrogenation Workflow

G cluster_0 Reaction Setup cluster_1 Transformation cluster_2 Product A 2-Methylpyridine D Asymmetric Hydrogenation A->D B Chiral Ir Catalyst B->D C H2 Gas C->D E Enantioenriched 2-Methylpiperidine D->E

Caption: Workflow for catalytic asymmetric hydrogenation.

Question: How does the choice of a nitrogen-protecting group influence the stereochemical outcome of reactions to form the piperidine ring?

Answer:

The nitrogen-protecting group plays a crucial role and can influence stereoselectivity through several mechanisms:

  • Steric Hindrance: A bulky protecting group, such as a tert-butyloxycarbonyl (Boc) or a benzyl (Bn) group, can sterically direct the approach of a reagent to the opposite face of the ring or a precursor molecule.

  • Conformational Locking: Certain protecting groups, particularly when coordinated to a Lewis acid, can lock the conformation of the molecule. For example, a Boc-protected nitrogen can influence the A-value of adjacent substituents and favor certain ring conformations.

  • Directing Group Ability: Some protecting groups can act as directing groups in metal-catalyzed reactions. For instance, a carbamate group can direct C-H activation or other transformations to a specific position.

Impact of N-Protecting Groups on Stereoselectivity

Protecting GroupKey FeatureInfluence on Stereoselectivity
BocBulky, carbamateCan enforce specific conformations, especially in cyclic systems.
CbzBenzyloxycarbonylCan be removed by hydrogenolysis, compatible with many reaction conditions.
Benzyl (Bn)Bulky, aromaticProvides significant steric bulk.
Tosyl (Ts)Electron-withdrawingCan influence the reactivity of the nitrogen and adjacent centers.

References

  • Title: Stereochemistry of the hydrogenation of pyridine compounds Source: Science URL: [Link]

  • Title: Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric synthesis of enantiomerically pure 2-alkyl-, 2,3-dialkyl-, and 2,3,6-trialkyl-substituted piperidines. A new strategy for the synthesis of the fire ant venoms solenopsin A and isosolenopsin A Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Enantioselective Iridium-Catalyzed Hydrogenation of 2-Alkyl- and 2-Aryl-Substituted Pyridines Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Protective Group Influences the Diastereoselectivity of the Reaction of Chiral N-Boc-2-lithiopyrrolidine with Electrophiles Source: The Journal of Organic Chemistry URL: [Link]

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-Methylpropyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like 2-Methylpropyl 4-oxopiperidine-1-carboxylate is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this critical task. As a Senior Application Scientist, my aim is to equip you with the technical understanding and practical insights needed to make informed decisions for your analytical workflows.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in drug substances can have a significant impact on the quality and safety of the final product.[] The International Council for Harmonisation (ICH) has established stringent guidelines that necessitate the identification and characterization of any unknown impurity present at or above a 0.10% threshold, depending on the maximum daily dosage.[] Therefore, the selection of an appropriate analytical method for purity assessment is not merely a procedural step but a fundamental aspect of regulatory compliance and patient safety.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample.[2] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a primary choice in pharmaceutical analysis.[2][3][4]

The Rationale Behind HPLC for this compound

This compound, with its polar functional groups and relatively high molecular weight, is an ideal candidate for HPLC analysis. The technique's ability to operate at or near ambient temperatures prevents the thermal degradation that can occur with other methods.[5] Furthermore, the presence of a chromophore in the N-Boc protecting group allows for direct UV detection, simplifying the analytical setup.[6]

Experimental Protocol: A Stability-Indicating HPLC Method

A robust HPLC method should be "stability-indicating," meaning it can resolve the main compound from its potential degradation products and process-related impurities.[7] This requires a forced degradation study to be conducted, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light.[7][8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (A Starting Point for Method Development):

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good initial choice for separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[10]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: The wavelength of maximum absorbance for the N-Boc group should be determined, but a starting point could be around 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For the analysis of impurities, a more concentrated solution (e.g., 10 mg/mL) may be necessary to detect trace components.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The identity of impurities can be inferred by comparing their retention times to those of known standards or further investigated using mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a highly sensitive and selective technique that excels in the analysis of volatile and semi-volatile compounds.[11] The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio.[11]

When to Consider GC-MS for this compound

While HPLC is often the primary choice, GC-MS can be a valuable complementary technique. It is particularly useful for identifying volatile or semi-volatile impurities that may not be readily detectable by HPLC.[3] However, a key consideration is the thermal stability of the analyte.[12] Compounds that degrade at high temperatures are not suitable for GC analysis.[4] For piperidine derivatives that are not sufficiently volatile, a derivatization step may be necessary to increase their volatility.[12]

Experimental Protocol: GC-MS for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions (A Starting Point for Method Development):

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a common choice for a wide range of compounds.[13]

  • Injector Temperature: 250°C.[13]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[13]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: 50-550 amu.

Sample Preparation:

  • Dissolve a known amount of the sample (e.g., 10 mg) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final volume of 1 mL.[13]

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of different components.

  • The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification of impurities.

  • Quantification can be performed using an internal or external standard method.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[11]
Analyte Suitability Non-volatile, polar, and thermally unstable compounds.[2][3][4]Volatile and thermally stable compounds.[4][12]
Sample Preparation Generally simpler for solid samples.[3]May require derivatization for non-volatile compounds.[12]
Operating Temperature Ambient or slightly elevated.[3]High temperatures (150-300°C).[4][5]
Sensitivity Dependent on the detector used (e.g., UV, MS).[5]Generally higher for volatile compounds, especially with MS detection.[11]
Selectivity High, can separate closely related compounds.[11]Very high, provides structural information for identification.[3]
Analysis Time Typically 10-60 minutes.[5]Can be faster, from a few minutes to seconds.[5]
Cost Generally more expensive due to high-pressure pumps and solvent consumption.[4][5]Can be less expensive to operate in the long term.[4]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: A typical workflow for purity assessment using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatize (if needed) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic spectra Extract Mass Spectra tic->spectra identify Library Search & Identification spectra->identify

Caption: A typical workflow for impurity profiling using GC-MS.

A Self-Validating System: The Importance of Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[14][15] This is a critical component of ensuring reliable and reproducible data.[14] According to ICH guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[14]

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[15]

Validation_Logic MethodDevelopment Method Development ForcedDegradation Forced Degradation Study MethodDevelopment->ForcedDegradation Linearity Linearity & Range MethodDevelopment->Linearity Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision (Repeatability & Intermediate Precision) MethodDevelopment->Precision LOD_LOQ LOD & LOQ MethodDevelopment->LOD_LOQ Robustness Robustness MethodDevelopment->Robustness Specificity Specificity ForcedDegradation->Specificity ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical flow of analytical method validation according to ICH guidelines.

Conclusion: A Complementary Approach for Comprehensive Purity Assessment

For the purity assessment of this compound, HPLC stands out as the primary and more versatile technique due to the compound's non-volatile and polar nature. It is the gold standard for the quantitative analysis of active pharmaceutical ingredients and their impurities.[3] However, GC-MS serves as a powerful complementary tool, particularly for the identification of unknown volatile or semi-volatile impurities that might be missed by HPLC.

Ultimately, the choice between HPLC and GC-MS, or the decision to use both, will depend on the specific analytical needs, the nature of the potential impurities, and the stage of drug development. A comprehensive purity assessment strategy will often leverage the strengths of both techniques to ensure the highest quality and safety of the final pharmaceutical product.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Benchchem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
  • (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Anal Res, 2(1), 1-7.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 153-160.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • (2015, January 9). Piperidine and piperine: extraction and content assessment in black pepper. PDF.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • BOC Sciences. (n.d.). Customized Analytical Method Development.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Sigma-Aldrich. (n.d.). This compound.
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
  • The Royal Society of Chemistry. (n.d.). Supporting information for.
  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Sigma-Aldrich. (n.d.). Methyl 4-oxopiperidine-1-carboxylate.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • BLDpharm. (n.d.). 125545-98-4|1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate.

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A Senior Application Scientist's Guide to the Structural Elucidation of 4-Oxopiperidine Derivatives using 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison and practical insights into the structural elucidation of 4-oxopiperidine derivatives using fundamental and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a core scaffold in numerous pharmaceuticals, a precise understanding of the structure and conformation of these molecules is paramount for modern drug design and development.

The Significance of the 4-Oxopiperidine Moiety

The 4-oxopiperidine ring is a privileged scaffold in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents targeting the central nervous system, among other applications. Its conformational flexibility and the ability to introduce diverse substituents at the nitrogen atom and other positions on the ring make it a versatile building block for modulating pharmacological activity. Consequently, the unambiguous determination of the substitution pattern and stereochemistry of novel 4-oxopiperidine derivatives is a critical step in the drug discovery pipeline.

Fundamentals of NMR Spectroscopy for 4-Oxopiperidine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 4-oxopiperidine derivatives, key diagnostic signals in the ¹H and ¹³C NMR spectra allow for a systematic elucidation of their structure. The symmetry of the 4-oxopiperidine ring often simplifies the spectra, with protons and carbons at equivalent positions (e.g., C2/C6 and C3/C5) exhibiting identical chemical shifts. However, the introduction of substituents or conformational locking can lead to more complex splitting patterns.

A typical ¹H NMR spectrum will show resonances for the protons on the piperidine ring, generally in the range of 2.0-4.0 ppm. The protons adjacent to the nitrogen (at C2 and C6) are typically found further downfield than those adjacent to the carbonyl group (at C3 and C5) due to the electron-withdrawing effect of the nitrogen atom. The specific chemical shifts are highly sensitive to the nature of the substituent on the nitrogen atom.

In the ¹³C NMR spectrum, the carbonyl carbon (C4) is a key diagnostic peak, appearing significantly downfield, typically in the range of 200-210 ppm. The carbons adjacent to the nitrogen (C2 and C6) and the carbonyl group (C3 and C5) resonate at distinct chemical shifts, which are also influenced by the N-substituent.

Comparative Analysis of N-Substituted 4-Oxopiperidine Derivatives

The substituent on the nitrogen atom of the 4-oxopiperidine ring exerts a profound influence on the chemical shifts of the ring protons and carbons. This is due to the varying electron-donating or electron-withdrawing nature of the substituent, which alters the electron density around the neighboring nuclei. To illustrate this, the following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for a series of N-substituted 4-oxopiperidine derivatives.

N-SubstituentDerivativeSolvent¹H NMR (δ, ppm) - C2/C6 Protons¹H NMR (δ, ppm) - C3/C5 Protons¹³C NMR (δ, ppm) - C2/C6¹³C NMR (δ, ppm) - C3/C5¹³C NMR (δ, ppm) - C4 (C=O)
H (as hydrochloride salt)4-Piperidone hydrochloride-~3.5-3.7~2.6-2.8~45-47~39-41~205-207
Methyl1-Methyl-4-piperidoneDMSO-d6~2.6-2.8~2.3-2.5~54-56~40-42~208-210
Acetyl1-Acetyl-4-piperidoneCDCl₃~3.8-3.9~2.4-2.5~40-42~40-42~207-209
BocN-Boc-4-oxopiperidineCDCl₃~3.7-3.8~2.4-2.5~40-42~40-42~207-209

Note: The chemical shifts are approximate and can vary based on the specific experimental conditions. Data is compiled from various sources and is intended for comparative purposes.

Analysis of Trends:

  • N-H (as Hydrochloride Salt): The protonated nitrogen in the hydrochloride salt is strongly electron-withdrawing, leading to a significant downfield shift of the adjacent C2/C6 protons compared to the N-alkylated derivatives.

  • N-Methyl: The electron-donating methyl group shields the adjacent protons and carbons, resulting in an upfield shift of the C2/C6 protons and a downfield shift of the C2/C6 carbons compared to the N-H derivative.

  • N-Acetyl and N-Boc: The electron-withdrawing nature of the acetyl and Boc groups, due to the carbonyl moiety, leads to a deshielding effect on the C2/C6 protons, causing them to resonate at a lower field compared to the N-methyl derivative. The delocalization of the nitrogen lone pair into the carbonyl group also influences the chemical shifts of the ring carbons.

Experimental Protocol for NMR Analysis

This section provides a standardized, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-oxopiperidine derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 4-oxopiperidine derivative for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Once fully dissolved, transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition:

The following parameters are provided as a general starting point for a 400 MHz NMR spectrometer and may require optimization for specific instruments and samples.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Spectral Width (SW): 240-250 ppm, centered around 120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Advanced 2D NMR Techniques for Unambiguous Assignments

For more complex 4-oxopiperidine derivatives with overlapping signals or ambiguous assignments, a suite of two-dimensional (2D) NMR experiments is indispensable.

Workflow for 2D NMR Analysis:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT Structure Final Structure and Conformation DEPT->Structure Carbon Multiplicity (CH, CH₂, CH₃) COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for structural elucidation using 1D and 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In a 4-oxopiperidine, COSY is invaluable for tracing the proton connectivity around the ring, for example, confirming the coupling between the protons at C2 and C3.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for piecing together different fragments of a molecule. For instance, an HMBC correlation from the protons at C3/C5 to the carbonyl carbon at C4 would confirm their proximity.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is crucial for determining the multiplicity of carbon signals, distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Conformational Analysis: The Role of Coupling Constants

The piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of substituents (axial vs. equatorial) can have a significant impact on the molecule's biological activity. The vicinal (three-bond) proton-proton coupling constants (³JHH) obtained from a high-resolution ¹H NMR spectrum are invaluable for determining the dihedral angles between coupled protons and, by extension, the ring conformation.

According to the Karplus equation, the magnitude of ³JHH is dependent on the dihedral angle. For a chair conformation:

  • Axial-Axial (³Jaa): Typically large (10-13 Hz), corresponding to a dihedral angle of ~180°.

  • Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee): Typically small (2-5 Hz), corresponding to dihedral angles of ~60°.

By analyzing the coupling patterns of the ring protons, one can deduce their relative orientations and thus the preferred conformation of the piperidine ring.

General Structure and Numbering of a 4-Oxopiperidine:

Caption: General structure and numbering of a 4-oxopiperidine derivative.

Conclusion

The structural elucidation of 4-oxopiperidine derivatives is a critical task in modern drug discovery. A systematic approach utilizing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques provides a powerful and reliable means of determining the precise structure and conformation of these important molecules. This guide has provided a comparative analysis of the NMR data for various N-substituted derivatives, a detailed experimental protocol, and an overview of advanced NMR methods. By leveraging these tools and understanding the underlying principles, researchers can confidently and accurately characterize their novel 4-oxopiperidine compounds, accelerating the journey from a promising molecule to a potential therapeutic.

References

  • PubChem . National Center for Biotechnology Information. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • PubChem . National Center for Biotechnology Information. (n.d.). N-Acetyl-4-piperidone. Retrieved from [Link]

  • PubChem . National Center for Biotechnology Information. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Retrieved from [Link]

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-4-Oxopiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Methyl-4-Oxopiperidine Scaffold

The 4-oxopiperidine ring system is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a vast array of pharmaceuticals and biologically active compounds.[1] Its structural rigidity and the synthetic versatility of the ketone functionality allow for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). The addition of a methyl group at the 2-position introduces a chiral center, opening avenues for the development of stereospecific drugs with improved pharmacological profiles, including enhanced potency and reduced off-target effects. Consequently, the efficient and selective synthesis of 2-methyl-4-oxopiperidine is a topic of considerable interest for researchers in drug discovery and development.[2]

This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-methyl-4-oxopiperidine. We will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each pathway, supported by experimental data and protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.

Route 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and time-honored method for the formation of five- and six-membered cyclic β-keto esters via the intramolecular cyclization of diesters under basic conditions.[3][4] It represents the intramolecular variant of the Claisen condensation and is a cornerstone of heterocyclic synthesis.[5]

Mechanistic Rationale & Causality

The reaction is initiated by the abstraction of an acidic α-proton from one of the ester groups by a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride).[6] This generates an enolate which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide, forming the cyclic β-keto ester. A crucial driving force for this reaction is the final deprotonation of the highly acidic C-H bond situated between the two carbonyl groups of the product, which renders the final step effectively irreversible.[5] The choice of base is critical; using an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) prevents product scrambling via transesterification.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol is adapted from established procedures for N-substituted 4-piperidone synthesis.[7]

  • Preparation of the Amino Diester Precursor: N-benzyl-N-(2-carboethoxyethyl)-β-alanine ethyl ester is prepared by dialkylation of benzylamine with ethyl acrylate.

  • Cyclization: To a solution of sodium ethoxide (1.1 equivalents) in dry toluene at reflux, a solution of the amino diester precursor (1.0 equivalent) in dry toluene is added dropwise over 2 hours.

  • Work-up and Decarboxylation: After cooling, the reaction mixture is quenched with dilute hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting crude β-keto ester is then heated in an acidic aqueous solution (e.g., 20% HCl) to effect hydrolysis and decarboxylation.

  • N-Debenzylation and Methylation (Post-Cyclization): The N-benzyl-4-oxopiperidine is subjected to catalytic hydrogenation to remove the benzyl group. Subsequent steps would be required to introduce the 2-methyl group, representing a significant drawback in terms of step economy for this specific target. A more direct, albeit challenging, approach would involve starting with a precursor already containing the methyl group, such as a derivative of 3-aminobutanoic acid.

Workflow: Dieckmann Condensation Pathway

cluster_0 Dieckmann Condensation Route Amino_Diester Amino Diester Precursor Enolate Intramolecular Enolate Amino_Diester->Enolate 1. Strong Base (e.g., NaOEt) Cyclic_Keto_Ester Cyclic β-Keto Ester Enolate->Cyclic_Keto_Ester 2. Intramolecular Nucleophilic Attack Final_Product 2-Methyl-4-Oxopiperidine (after hydrolysis, decarboxylation, and further modifications) Cyclic_Keto_Ester->Final_Product 3. Acidic Work-up & Decarboxylation

Caption: General workflow for the Dieckmann condensation route to 4-oxopiperidines.

Advantages & Disadvantages
  • Advantages: A well-established, reliable method for ring formation.[8] High yields are often achievable for the cyclization step itself.[4]

  • Disadvantages: Requires a multi-step synthesis for the requisite amino diester precursor. For the specific target 2-methyl-4-oxopiperidine, this route is often less direct than others, potentially requiring post-cyclization modification or a more complex starting material. The reaction can be sensitive to steric hindrance and may yield byproducts if the final deprotonation is not efficient (retro-Dieckmann reaction).[7]

Route 2: The Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia.[9][10] This powerful carbon-carbon bond-forming reaction is exceptionally useful for constructing β-amino carbonyl compounds, known as Mannich bases.[11] The Petrenko-Kritschenko piperidone synthesis is a notable application of this reaction type.[1]

Mechanistic Rationale & Causality

The reaction proceeds via the initial formation of an electrophilic iminium ion from the amine and formaldehyde.[9] Concurrently, the active hydrogen compound (in this case, a ketone like acetone or a derivative) is converted to its enol or enolate form. The enol then attacks the iminium ion in a nucleophilic addition, forming the C-C bond and yielding the Mannich base. For the synthesis of a piperidone ring, a double Mannich reaction is employed, where a ketone, an aldehyde, and an amine condense to form the heterocyclic ring in a single pot.

Experimental Protocol: Petrenko-Kritschenko Variant

This protocol is based on the classical synthesis of 2,6-disubstituted piperidin-4-ones.[1]

  • Reaction Setup: An appropriate ketone (e.g., ethyl methyl ketone to introduce the 2-methyl group), a substituted aldehyde, and an ammonium salt (e.g., ammonium acetate) are dissolved in a suitable solvent like ethanol.

  • Condensation: The mixture is stirred, often at room temperature or with gentle heating, for several hours to days. The reaction involves the in situ formation of the piperidone ring.

  • Isolation: The product often precipitates from the reaction mixture upon standing or cooling. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Workflow: Mannich Reaction Pathway

cluster_1 Mannich Reaction Route Components Ketone (with α-H) + Formaldehyde + Amine/Ammonia Iminium Iminium Ion (Electrophile) Components->Iminium Enol Enol/Enolate (Nucleophile) Components->Enol Piperidone 2-Methyl-4-Oxopiperidine Iminium->Piperidone Nucleophilic Attack Enol->Piperidone Double Mannich Condensation

Caption: Key species and transformations in the Mannich synthesis of piperidones.

Advantages & Disadvantages
  • Advantages: High atom economy and operational simplicity, often involving a one-pot procedure from readily available starting materials.[12] It is a versatile method for creating a wide range of substituted piperidones.[13]

  • Disadvantages: Can suffer from a lack of stereocontrol, often producing mixtures of diastereomers when substituted ketones and aldehydes are used. Yields can be variable, and the reaction may produce polymeric byproducts. The synthesis of specifically 2-methyl-4-oxopiperidine without substitution at the 6-position can be challenging using the classic Petrenko-Kritschenko approach.

Route 3: Catalytic Hydrogenation of 2-Methyl-4-pyridone

The reduction of pyridine derivatives offers the most direct and atom-economical route to the corresponding piperidines.[14] This approach leverages a stable aromatic precursor and converts it to the saturated heterocycle using a catalyst and a hydrogen source.

Mechanistic Rationale & Causality

The catalytic hydrogenation of pyridines is challenging due to the aromatic stability of the ring, which makes it resistant to reduction.[15] The reaction requires a potent catalyst, typically from the platinum group metals (e.g., Rhodium, Platinum, Palladium), often supported on carbon or alumina.[14][15] The substrate adsorbs onto the catalyst surface, where diatomic hydrogen is also adsorbed and dissociated into reactive hydrogen atoms. The stepwise transfer of hydrogen atoms to the aromatic ring saturates the double bonds, yielding the piperidine. For 4-hydroxypyridines (which exist in tautomeric equilibrium with 4-pyridones), a key strategy involves converting the enol form to an ester (e.g., by using acetic anhydride as a solvent), which stabilizes this form and facilitates hydrogenation.[15]

Experimental Protocol: Hydrogenation of 2-Methyl-4-pyridone
  • Catalyst and Substrate Preparation: A pressure vessel is charged with 2-methyl-4-pyridone, a suitable solvent (e.g., acetic anhydride or 2,2,2-trifluoroethanol), and a hydrogenation catalyst (e.g., Rhodium on alumina or Rh₂O₃).[14][15]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5 bar or higher). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-80°C) for 16-24 hours.

  • Work-up: Upon completion, the vessel is depressurized, and the catalyst is removed by filtration (e.g., through Celite). If an anhydride solvent was used, the intermediate ester is hydrolyzed by adding water and heating. The product is then isolated by extraction and purified by distillation or chromatography.

Workflow: Catalytic Hydrogenation Pathway

cluster_2 Catalytic Hydrogenation Route Pyridone 2-Methyl-4-pyridone Activation Optional: Enol Esterification (e.g., Acetic Anhydride) Pyridone->Activation [Tautomerization] Adsorption Adsorption onto Catalyst Surface Pyridone->Adsorption Activation->Adsorption Reduction Stepwise H₂ Addition Adsorption->Reduction H₂ / Catalyst (e.g., Rh/Al₂O₃) Product 2-Methyl-4-oxopiperidine Reduction->Product

Caption: Key stages in the catalytic hydrogenation of a pyridone to a piperidone.

Advantages & Disadvantages
  • Advantages: Highly atom-economical and direct. Can be performed on a large scale. The starting 2-methyl-4-pyridone is commercially available or readily synthesized.

  • Disadvantages: Requires specialized high-pressure hydrogenation equipment. Catalysts can be expensive and pyrophoric. The reaction conditions can sometimes be harsh, limiting functional group tolerance. Over-reduction of the ketone to an alcohol is a potential side reaction that must be controlled.

Route 4: The Imino Diels-Alder Reaction

For syntheses where stereochemical control is paramount, the imino Diels-Alder reaction provides a powerful and elegant solution. This [4+2] cycloaddition reaction between an imine (the dienophile) and a diene forms a six-membered nitrogen heterocycle directly and often with high stereoselectivity.[16]

Mechanistic Rationale & Causality

The imino Diels-Alder reaction is a concerted pericyclic reaction, although stepwise mechanisms can operate, particularly with less reactive partners. The stereochemical outcome is governed by the Woodward-Hoffmann rules. Simple, non-activated imines are often poor dienophiles due to the low energy of their LUMO. To enhance reactivity, Lewis acids (e.g., ZnCl₂, Ti(iPrO)₄) are frequently employed.[16][17] The Lewis acid coordinates to the imine nitrogen, lowering its LUMO energy and accelerating the cycloaddition with an electron-rich diene (e.g., Danishefsky's diene). The resulting cycloadduct, a substituted tetrahydropyridine, can then be hydrolyzed to unmask the ketone functionality, yielding the desired 4-piperidone.

Experimental Protocol: Imino Diels-Alder Approach

This protocol is conceptualized from related syntheses of substituted 4-piperidones.[16]

  • Iminium Ion Formation: An appropriate aldehyde and a primary amine (e.g., benzylamine) are stirred in a dry, aprotic solvent (e.g., THF) in the presence of a Lewis acid (e.g., ZnCl₂) to form the N-substituted imine in situ.

  • Cycloaddition: An electron-rich diene, such as 1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene), is added to the reaction mixture, which is then stirred at room temperature or with gentle heating until the reaction is complete.

  • Hydrolysis: The reaction is quenched, and the resulting silyl enol ether cycloadduct is hydrolyzed under mild acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to reveal the ketone, yielding the N-substituted 2-methyl-4-oxopiperidine.

  • Deprotection: The N-substituent (e.g., benzyl group) can be removed via catalytic hydrogenation if the parent NH piperidone is desired.

Workflow: Imino Diels-Alder Pathway

cluster_3 Imino Diels-Alder Route Imine Imine + Lewis Acid Cycloadduct [4+2] Cycloadduct (Tetrahydropyridine) Imine->Cycloadduct [4+2] Cycloaddition Diene Electron-Rich Diene Diene->Cycloadduct Product 2-Methyl-4-Oxopiperidine Cycloadduct->Product Hydrolysis

Caption: Conceptual workflow of the stereoselective Imino Diels-Alder reaction.

Advantages & Disadvantages
  • Advantages: Excellent potential for stereocontrol, allowing for the synthesis of specific enantiomers or diastereomers by using chiral auxiliaries, catalysts, or substrates. The reaction often proceeds under mild conditions.

  • Disadvantages: Starting materials, particularly complex or electron-rich dienes, can be expensive and require multi-step preparation. The method may involve more steps overall, including protection and deprotection of the nitrogen atom.

Comparative Summary of Synthetic Routes

ParameterDieckmann CondensationMannich ReactionCatalytic HydrogenationImino Diels-Alder
Overall Yield ModerateVariable to GoodGood to ExcellentModerate to Good
Number of Steps High (precursor synthesis)Low (often one-pot)Low (direct reduction)Moderate to High
Starting Materials Amino diestersSimple ketones, aldehydes, ammoniaSubstituted pyridonesImines, dienes
Stereocontrol Poor unless chiral precursors usedGenerally PoorSubstrate-dependentPotentially Excellent
Scalability ModerateModerate (byproduct issues)ExcellentModerate (reagent cost)
Key Advantage Classic, reliable cyclizationOperational simplicity, one-potAtom economy, directnessHigh stereoselectivity
Key Disadvantage Indirect, high step countPoor stereocontrol, side reactionsRequires pressure equipmentReagent cost, more steps

Conclusion and Expert Recommendation

The choice of synthetic route to 2-methyl-4-oxopiperidine is fundamentally dictated by the specific goals of the research program.

  • For large-scale, cost-effective production where stereochemistry is not an immediate concern or can be addressed later via resolution, Catalytic Hydrogenation of 2-Methyl-4-pyridone is unequivocally the superior method. Its directness, high yield, and atom economy are unmatched.

  • For rapid analog synthesis and library generation in early-stage discovery, the Mannich Reaction offers a quick, one-pot procedure from simple building blocks, allowing for the exploration of chemical space, provided that subsequent purification and stereoisomer separation are feasible.

  • For applications demanding high stereochemical purity from the outset, such as the synthesis of a specific enantiopure drug candidate, the Imino Diels-Alder Reaction is the strategy of choice, despite its higher step count and reagent cost.

The Dieckmann Condensation , while fundamentally important, is generally a less efficient and more laborious route for this specific target compared to the other available methods.

Ultimately, a thorough understanding of these distinct synthetic strategies equips the medicinal chemist with the necessary tools to navigate the path to this valuable heterocyclic building block with efficiency and precision.

References

  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

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  • Chemsrc. (n.d.). CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. Available at: [Link]

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  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Available at: [Link]

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  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

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Sources

A Comparative Guide to Advanced Building Blocks for Complex Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Pyridine Reduction

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.

Historically, the synthesis of complex piperidines has been dominated by the hydrogenation of substituted pyridine precursors. While robust, this classical approach often suffers from limitations, including harsh reaction conditions, limited functional group tolerance, and challenges in achieving stereocontrol. For drug development professionals and researchers pushing the boundaries of molecular complexity, there is a critical need for alternative building blocks and strategies that offer greater efficiency, modularity, and stereochemical precision.

This guide provides an in-depth comparison of modern, alternative building blocks for the stereoselective synthesis of highly functionalized piperidine structures. We will move beyond simple precursors to explore catalytic asymmetric methods and bio-inspired approaches that are redefining the art of piperidine construction. Each section will provide mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Catalytic Asymmetric Approaches: Building Complexity with Precision

The advent of catalytic asymmetric synthesis has revolutionized access to chiral piperidines, allowing for the construction of multiple stereocenters in a single, efficient step. These methods often rely on the reaction of novel, acyclic building blocks under the influence of a chiral catalyst.

Organocatalytic Domino Reactions: A One-Pot Strategy

Organocatalysis offers a powerful metal-free alternative for constructing complex heterocyclic systems. Proline derivatives and other chiral amines have emerged as highly effective catalysts for domino reactions that assemble polysubstituted piperidines from simple acyclic precursors with excellent enantioselectivity.[2][3]

A prominent example is the domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol.[2][3] This strategy unites aldehydes and functionalized nitroolefins to rapidly build the piperidine core, creating up to four contiguous stereocenters in one pot.

Causality of Experimental Choice: The choice of a bulky, silyl-protected prolinol catalyst is critical. The catalyst forms a transient enamine with the aldehyde, while the nitroolefin acts as the Michael acceptor. The stereochemical outcome is dictated by the catalyst's chiral environment, which directs the facial selectivity of the Michael addition. The subsequent cyclization to form the aminal is also under stereochemical control, leading to a highly enriched diastereomer.

Workflow: Organocatalytic Domino Piperidine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_product Product Aldehyde Aldehyde Reaction Domino Michael Addition / Aminalization Aldehyde->Reaction Nitroolefin Trisubstituted Nitroolefin Nitroolefin->Reaction Catalyst Chiral Organocatalyst (e.g., Diphenylprolinol deriv.) Catalyst->Reaction catalyzes Piperidine Polysubstituted Piperidine (4 contiguous stereocenters) Reaction->Piperidine

Caption: Organocatalytic domino synthesis workflow.

Transition Metal-Catalyzed Cycloadditions and Cross-Coupling

Transition metal catalysis provides a versatile platform for piperidine synthesis through various modes of action, including cycloadditions and cross-coupling reactions. These methods often employ unique building blocks designed for specific catalytic cycles.

Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful method constructs the piperidine ring by uniting three separate components: an alkyne, an alkene, and an isocyanate, often with two components linked by a cleavable tether.[4] The use of a chiral rhodium catalyst ensures high enantioselectivity in the formation of the heterocyclic core.[4]

Rhodium-Catalyzed Asymmetric Carbometalation: A more recent innovation involves the functionalization of pre-formed dihydropyridines.[5][6] This strategy uses a chiral rhodium catalyst to perform an asymmetric reductive Heck reaction between an aryl or vinyl boronic acid and a dihydropyridine derivative.[5][6] This approach is notable for its broad functional group tolerance and provides a modular entry to valuable 3-substituted piperidines. The overall process involves a three-step sequence: partial reduction of pyridine, the key Rh-catalyzed asymmetric carbometalation, and a final reduction.[5][6]

Phosphine-Catalyzed [4+2] Annulation: Chiral phosphines can catalyze the annulation of imines with allenes to furnish piperidine derivatives with excellent diastereoselectivity and enantioselectivity.[7] This method represents a nucleophile-catalyzed process that offers a complementary approach to metal-catalyzed variants.

Bio-Inspired Approaches: Learning from Nature

Nature provides a rich blueprint for the synthesis of complex alkaloids. Bio-inspired strategies leverage building blocks from the "chiral pool," such as amino acids, to impart chirality from the outset.

L-Lysine and L-Glutamic Acid as Chiral Scaffolds

The biosynthesis of many piperidine alkaloids begins with the amino acid L-lysine.[8] Synthetic chemists have adopted this strategy, using lysine and other amino acids like L-glutamic acid as inexpensive, enantiopure starting materials.[8]

For instance, a multi-step synthesis starting from L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. The key steps involve converting the amino acid into a diol, followed by tosylation and cyclization with various amines to build the piperidine ring. This approach provides reliable access to chiral 3-aminopiperidines, which are key structural motifs in pharmaceuticals like alogliptin and linagliptin.[9]

Another elegant biomimetic approach involves a three-component vinylogous Mannich-type reaction that mimics the biological cyclization of lysine into Δ¹-piperideine, a common intermediate in alkaloid biosynthesis.[8]

Comparative Analysis of Alternative Strategies

To aid researchers in selecting the optimal synthetic route, the following table summarizes the key performance indicators of the discussed alternative building block strategies.

StrategyKey Building BlocksMain AdvantagesKey LimitationsTypical Stereoselectivity
Organocatalytic Domino Aldehydes, NitroolefinsHigh step economy, forms multiple stereocenters in one pot, metal-free.[2]Substrate scope can be limited by the electronics of the Michael acceptor.Excellent (often >95% ee).[2]
Rh-Catalyzed [2+2+2] Alkynes, Alkenyl IsocyanatesRapid assembly of polysubstituted ring, good functional group tolerance.[4]Requires synthesis of tethered substrates; regioselectivity can be a challenge.High to excellent (often >90% ee).[4]
Rh-Catalyzed Carbometalation Pyridines, Boronic AcidsModular, excellent functional group tolerance, direct use of pyridine feedstocks.[5][6]Multi-step sequence (partial reduction, coupling, final reduction).[5][6]Excellent (often >90% ee).[5]
Phosphine-Catalyzed [4+2] Imines, AllenesMetal-free, complementary to Lewis-acid catalysis, high diastereoselectivity.[7]Limited reports on broad substrate scope and catalyst availability.Excellent (up to 99% ee).[7]
Bio-Inspired (from Amino Acids) L-Glutamic Acid, L-LysineInexpensive, enantiopure starting materials, predictable stereochemistry.[10]Linear, multi-step sequences can be lengthy, reducing overall yield.Chirality derived from starting material; excellent control.

Detailed Experimental Protocols

Protocol 1: Organocatalytic Synthesis of a Polysubstituted Piperidine

Adapted from Wang, Y. et al., Org. Lett. 2011, 13 (7), 1602–1605.[2]

  • To a stirred solution of the aldehyde (0.5 mmol, 1.0 equiv) and the trisubstituted nitroolefin (0.6 mmol, 1.2 equiv) in anhydrous toluene (2.0 mL) at room temperature, add the O-TMS-diphenylprolinol catalyst (0.1 mmol, 20 mol %).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted piperidine product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine

Adapted from Qi, Z. et al., J. Am. Chem. Soc. 2023, 145 (26), 14221–14226.[5]

  • Preparation of Phenyl pyridine-1(2H)-carboxylate: To a solution of pyridine (1.0 equiv) in an appropriate solvent, add phenyl chloroformate under controlled temperature conditions to form the activated dihydropyridine precursor. Purify as necessary.

  • Asymmetric Coupling: In a nitrogen-filled glovebox, add [Rh(cod)Cl]₂ (1.5 mol %), the chiral diene ligand (e.g., a Josiphos-type ligand, 3.3 mol %), and the arylboronic acid (1.5 equiv) to a reaction vial.

  • Add the phenyl pyridine-1(2H)-carboxylate precursor (1.0 equiv) dissolved in a 10:1 mixture of dioxane/H₂O.

  • Stir the reaction mixture at 60 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of silica gel.

  • Concentrate the filtrate and purify by flash chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.

  • The resulting tetrahydropyridine can be subsequently reduced (e.g., via catalytic hydrogenation) to the corresponding saturated piperidine.

Mechanistic Insight: The Chiral Phosphine-Catalyzed [4+2] Annulation

The annulation of imines and allenes catalyzed by a chiral phosphine provides a compelling example of nucleophilic catalysis. The mechanism avoids the use of transition metals and relies on the unique reactivity of the phosphine catalyst.

G cluster_cycle Catalytic Cycle Cat Chiral Phosphine (Nu:) Zwitterion Zwitterionic Intermediate Cat->Zwitterion + Allene Allene Allene Substrate Adduct Cyclized Adduct Zwitterion->Adduct + Imine (Mannich-type) Imine Imine Substrate Product Piperidine Product Adduct->Product Ring Closure & Catalyst Regeneration Product->Cat Product->Product_output Allene_input->Cat Imine_input->Zwitterion

Caption: Catalytic cycle for phosphine-catalyzed annulation.

Conclusion and Future Outlook

The synthesis of complex piperidines has moved far beyond classical methods, embracing the principles of catalytic asymmetric synthesis and biomimicry. Alternative building blocks, activated by sophisticated organocatalysts and transition metal complexes, now enable the rapid and stereocontrolled construction of highly decorated piperidine scaffolds. Strategies leveraging the chiral pool offer a direct and cost-effective route to enantiopure products.

For researchers in drug discovery, these advanced methodologies provide unprecedented access to novel chemical space. The ability to precisely control stereochemistry and introduce diverse functional groups is paramount for optimizing ligand-target interactions and fine-tuning ADME properties. As catalyst design and reaction engineering continue to evolve, we can anticipate the development of even more powerful and versatile building blocks that will further accelerate the discovery of next-generation piperidine-based therapeutics.

References

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605. [Link]

  • Livinghouse, T., & Miller, K. A. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, Author Manuscript. [Link]

  • Fu, G. C., & Werkmeister, R. P. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(36), 10976-10977. [Link]

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Sci-Hub. [Link]

  • Qi, Z., Wang, H., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Bertozzi, F., & Olsson, R. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(16), 4340–4343. [Link]

  • Afonin, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4886. [Link]

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A Comparative Guide to the Efficacy of Piperidine-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of oncology therapeutics is continually evolving. Within the domain of targeted therapies, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. The principle of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death, has driven the clinical success of this drug class.

This guide provides an in-depth, objective comparison of the efficacy of piperidine-based PARP inhibitors, a significant structural class within this therapeutic category. We will delve into their mechanism of action, compare their preclinical potency through key experimental data, provide detailed protocols for evaluating their efficacy, and summarize their clinical performance. Our focus is to equip you with the technical insights and field-proven methodologies necessary to critically evaluate and select the appropriate inhibitor for your research or development pipeline.

The Central Role of PARP in DNA Repair and the Mechanism of Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage. They are among the first responders to single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

PARP inhibitors are small molecules that competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, preventing the synthesis of PAR. This catalytic inhibition is the foundational mechanism of action. However, a more profound cytotoxic effect is achieved through a phenomenon known as PARP trapping . Here, the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex. These trapped complexes are formidable obstacles to DNA replication, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, ultimately triggering apoptosis.

PARP_Signaling_Pathway PARP Signaling in DNA Repair and Inhibition cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 Recruitment DNA_SSB->PARP1_2 PARylation PAR Synthesis (PARylation) PARP1_2->PARylation NAD+ Catalytic_Inhibition Catalytic Inhibition PARP1_2->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP1_2->PARP_Trapping Repair_Complex Recruitment of BER Proteins (XRCC1, etc.) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival Cell_Survival SSB_Repair->Cell_Survival Maintains Genomic Integrity PARPi Piperidine-Based PARP Inhibitor PARPi->PARP1_2 Binds to NAD+ site Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation Cell_Death Apoptosis (in HR-deficient cells) DSB_Formation->Cell_Death

Figure 1: Mechanism of PARP-mediated DNA repair and its inhibition.

Comparative Efficacy of Piperidine-Based PARP Inhibitors

The piperidine scaffold is a key structural motif in several potent PARP inhibitors, contributing to their binding affinity and pharmacokinetic properties. Here, we compare the preclinical efficacy of prominent piperidine-containing PARP inhibitors.

In Vitro Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 is a primary measure of a compound's potency. Lower IC50 values indicate greater inhibitory activity at the enzymatic level.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Niraparib 3.82.1[1]
Rucaparib 0.80.5[2]
Olaparib1-191-251[3][4]
Talazoparib~0.5-1~0.2[4]
Note: Olaparib and Talazoparib are included for comparative context as they are clinically significant PARP inhibitors, though Olaparib contains a piperazine and Talazoparib a different heterocyclic core.
PARP Trapping Potency

The ability to trap PARP on DNA is a critical determinant of cytotoxicity. The rank order of trapping potency for several clinical PARP inhibitors has been established.[5] Talazoparib is notably the most potent PARP trapper, which correlates with its high cytotoxicity.[3][5]

PARP InhibitorRelative PARP Trapping PotencyReference(s)
Talazoparib ++++[3][5]
Niraparib ++[3][5]
Olaparib ++[3][5]
Rucaparib ++[3][5]
Veliparib +[6]
(A qualitative ranking based on published data where ++++ indicates the highest potency)

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the efficacy of piperidine-based PARP inhibitors, a series of well-defined in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Fluorometric PARP Activity Assay

This assay directly measures the catalytic activity of PARP1 by detecting the consumption of NAD+.

PARP_Activity_Assay_Workflow Fluorometric PARP Activity Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - β-NAD+ - PARP Assay Buffer - Test Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add PARP1 Enzyme - Add Activated DNA - Add Test Inhibitor Prepare_Reagents->Plate_Setup Incubation_1 Incubate at RT (10-15 min) Plate_Setup->Incubation_1 Initiate_Reaction Initiate Reaction: Add β-NAD+ Incubation_1->Initiate_Reaction Incubation_2 Incubate at RT (60 min) Initiate_Reaction->Incubation_2 Add_Developer Add Developer Reagent Incubation_2->Add_Developer Incubation_3 Incubate at RT (15 min, protected from light) Add_Developer->Incubation_3 Read_Fluorescence Read Fluorescence (Ex: ~540 nm, Em: ~590 nm) Incubation_3->Read_Fluorescence Data_Analysis Data Analysis: - Plot Fluorescence vs. [Inhibitor] - Calculate IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a fluorometric PARP activity assay.

Methodology: [7]

  • Reagent Preparation:

    • Prepare serial dilutions of the piperidine-based PARP inhibitor in PARP assay buffer.

    • Dilute recombinant human PARP1 enzyme and activated DNA to their working concentrations in PARP assay buffer.

    • Prepare a working solution of β-NAD+ in PARP assay buffer.

  • Assay Plate Setup (96-well black plate):

    • To each well, add PARP assay buffer.

    • Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add the PARP1 enzyme and activated DNA mixture to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the β-NAD+ solution to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Development:

    • Add the developer reagent, which reacts with a product of the NAD+ cleavage to produce a fluorescent signal.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Measurement:

    • Read the fluorescence intensity using a plate reader (e.g., excitation at ~540 nm and emission at ~590 nm).

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the PARP inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Cell_Viability_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Adhesion Incubate (24h) for cell adhesion Seed_Cells->Incubate_Adhesion Treat_Cells Treat with serial dilutions of PARP inhibitor Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate (72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_Formazan Incubate (3-4h) (Formation of formazan crystals) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Solubilize Shake Shake plate (15 min) Solubilize->Shake Read_Absorbance Read Absorbance (OD at 570-590 nm) Shake->Read_Absorbance Data_Analysis Data Analysis: - Plot % Viability vs. [Inhibitor] - Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an MTT cell viability assay.

Methodology: [8][9][10]

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., a BRCA-deficient cell line).

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine-based PARP inhibitor in a complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include untreated and vehicle-treated controls.

  • Incubation:

    • Incubate the cells with the inhibitor for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[11]

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Measurement:

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

In-Cell PARP Trapping Assay (Chromatin Fractionation)

This assay quantifies the amount of PARP1 that is trapped on chromatin within cells after treatment with an inhibitor, providing a direct measure of the trapping potency.

PARP_Trapping_Assay_Workflow Cellular PARP Trapping Assay Workflow Start Start Culture_Treat Culture and Treat Cells with PARP inhibitor (and optional DNA damaging agent) Start->Culture_Treat Harvest_Lyse Harvest and Lyse Cells in buffer containing inhibitor Culture_Treat->Harvest_Lyse Fractionation Subcellular Fractionation: Separate cytoplasmic, soluble nuclear, and chromatin-bound fractions by centrifugation Harvest_Lyse->Fractionation Protein_Quant Protein Quantification of Chromatin Fraction (BCA assay) Fractionation->Protein_Quant SDS_PAGE SDS-PAGE: Separate proteins from normalized chromatin fractions Protein_Quant->SDS_PAGE Western_Blot Western Blot: Transfer proteins to membrane SDS_PAGE->Western_Blot Immunodetection Immunodetection: - Probe with anti-PARP1 antibody - Probe with anti-Histone H3 (loading control) Western_Blot->Immunodetection Imaging Image and Quantify Bands Immunodetection->Imaging Data_Analysis Data Analysis: - Normalize PARP1 to Histone H3 - Compare treated vs. control Imaging->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for an in-cell PARP trapping assay.

Methodology: [12][13][14]

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the desired concentrations of the piperidine-based PARP inhibitor for a specified time (e.g., 1-4 hours). It is common to co-treat with a DNA damaging agent like methyl methanesulfonate (MMS) to induce SSBs and enhance the trapping effect.

  • Cell Lysis and Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit or a custom protocol to separate the cytoplasm, soluble nuclear proteins, and the chromatin-bound protein fraction. It is crucial to include the PARP inhibitor in the lysis and fractionation buffers to prevent its dissociation.

  • Protein Quantification:

    • Determine the protein concentration of the chromatin fractions using a BCA or similar protein assay to ensure equal loading for the subsequent steps.

  • Immunoblotting (Western Blot):

    • Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for PARP1.

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control and Data Analysis:

    • Strip the membrane and re-probe with an antibody against a chromatin-specific protein, such as Histone H3, to serve as a loading control.

    • Quantify the band intensities for PARP1 and the loading control.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample. An increase in the normalized PARP1 signal in the inhibitor-treated samples compared to the control indicates PARP trapping.

Structure-Activity Relationship (SAR) Insights

The efficacy of piperidine-based PARP inhibitors is intrinsically linked to their chemical structure.

  • Niraparib: The structure of niraparib features a piperidine ring connected to a phenyl-indazole carboxamide core.[1] This core structure mimics the nicotinamide moiety of NAD+, allowing it to fit into the catalytic pocket of PARP. The piperidine ring plays a crucial role in establishing key interactions within the active site, contributing to its high binding affinity. The specific stereochemistry of the piperidine substituent is also important for optimal inhibitory activity.

  • Rucaparib: Rucaparib possesses a tricyclic indole structure.[11] Crystallographic studies have shown that rucaparib also mimics the nicotinamide portion of NAD+ to bind to the PARP active site.[2] Its structure allows for a flexible terminal secondary amine tail, which may facilitate different binding modes and contribute to its activity profile.[15]

Clinical Efficacy in Ovarian Cancer

The ultimate measure of a PARP inhibitor's efficacy is its performance in clinical trials. The following table summarizes key progression-free survival (PFS) data from pivotal Phase 3 trials for piperidine-based and other major PARP inhibitors in the maintenance treatment of ovarian cancer.

PARP InhibitorPhase 3 TrialPatient PopulationMedian PFS (Inhibitor vs. Placebo)Hazard Ratio (95% CI)Reference(s)
Niraparib PRIMAFirst-line, advanced ovarian cancer24.8 months vs. 8.3 months (ITT)0.45 (0.34-0.60)[16]
Rucaparib ARIEL3Recurrent, platinum-sensitive10.8 months vs. 5.4 months (ITT)0.36 (0.30-0.45)[17][18]
Olaparib SOLO1First-line, BRCA-mutated56.0 months vs. 13.8 months0.33 (0.25-0.43)[19][20][21]

ITT: Intent-to-treat population

These trials have consistently demonstrated that maintenance therapy with PARP inhibitors significantly prolongs progression-free survival in patients with ovarian cancer who have responded to platinum-based chemotherapy.[22][23][24][25][26][27][28]

Conclusion

The piperidine scaffold has proven to be a highly effective structural motif in the design of potent PARP inhibitors. A comprehensive evaluation of these compounds requires a multi-faceted approach, moving beyond simple enzymatic inhibition to consider the critical role of PARP trapping. The experimental protocols detailed in this guide provide a robust framework for such an assessment. The impressive clinical data, particularly for niraparib and rucaparib, underscore the therapeutic value of this class of inhibitors in the treatment of ovarian and other cancers. As research continues, a deeper understanding of the nuanced structure-activity relationships and mechanisms of resistance will be paramount in developing the next generation of even more effective and selective PARP-targeted therapies.

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  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
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  • Belhadj, S., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PubMed.
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A Senior Application Scientist's Guide to Piperidine SAR: The Unique Influence of 2-Methyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that allows for the precise spatial arrangement of substituents to optimize interactions with biological targets. A key question in the design of piperidine-containing compounds is how substitution on the ring impacts its conformational behavior and, consequently, its biological activity.

This guide provides an in-depth comparison of the structure-activity relationship (SAR) of the 2-methylpiperidine motif versus other common substitutions. We will explore the profound conformational effects of C-2 methylation and illustrate its impact on receptor binding and functional activity through specific case studies, supported by quantitative data and detailed experimental protocols.

The Decisive Role of Conformation: Axial vs. Equatorial

The bioactivity of a piperidine-containing molecule is inextricably linked to the conformation of its six-membered ring, which typically adopts a low-energy chair form. Substituents on this ring can exist in two primary orientations: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). A substituent at the C-2 position, adjacent to the nitrogen atom, introduces unique and often dramatic conformational constraints.

The presence of a 2-methyl group can significantly influence the equilibrium between chair conformers. For a simple 1,2-dimethylpiperidine, the conformer with the 2-methyl group in the equatorial position is strongly favored.[4] However, the nature of the nitrogen substituent can completely reverse this preference. For instance, in N-acylpiperidines, steric hindrance between the acyl group and the C-2 methyl group (a phenomenon known as allylic strain) can force the methyl group into the axial position, a conformation that might otherwise be energetically unfavorable.[4][5] This conformational locking is a powerful tool in drug design, as it can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.

Case Study 1: Probing the Sigma (σ) Receptor Binding Pocket

The sigma (σ) receptors are a unique class of intracellular proteins implicated in a variety of neurological disorders. A study exploring σ₁ receptor ligands based on a N-propyl-piperidine scaffold provides a clear, quantitative comparison of how methyl substitution at different positions on the piperidine ring affects binding affinity.[6]

The data clearly demonstrates the positional importance of the methyl group. Substitution at the C-4 position yielded the most potent ligand (31 ) with a remarkable Kᵢ of 0.030 nM, suggesting the C-4 position is amenable to substitution and may interact favorably with a hydrophobic pocket in the σ₁ receptor.[6] In contrast, placing the methyl group at the C-2 position (28 ) resulted in a significant drop in affinity (Kᵢ = 15.0 nM). This suggests that the steric bulk of a 2-methyl group may clash with the receptor binding site, preventing an optimal fit. Interestingly, the 3,3-dimethyl derivative (26 ) was the most selective ligand for the σ₁ receptor over the σ₂ subtype, indicating that substitutions can be fine-tuned to achieve selectivity as well as potency.[6]

Compound Piperidine Substitution σ₁ Receptor Kᵢ (nM) **Selectivity (σ₁ vs σ₂) **
Parent Cmpd Unsubstituted0.81191-fold
28 2-Methyl15.044-fold
29 3-Methyl1.10179-fold
31 4-Methyl0.030 597-fold
26 3,3-Dimethyl0.35680-fold
Data synthesized from Berardi et al., J Med Chem, 2005.[6]

Case Study 2: Stereochemistry and Dual-Target Activity at Serotonin Receptors

The introduction of a methyl group at the C-2 position creates a chiral center, leading to different stereoisomers (diastereomers and enantiomers) that can have vastly different biological activities. A study on dual 5-HT₁ₐ receptor antagonists and serotonin reuptake transporters (SERT) highlights this critical aspect.[7] Researchers synthesized four diastereomers of a 1-(indol-4-yloxy)-3-(4-(benzo[b]thiophen-2-yl)-2-methylpiperidinyl)propan-2-ol series and evaluated their binding affinities.

The results show that the stereochemical orientation of the 2-methyl group has a profound impact on affinity for both targets. The (cis)-(2R,4S) isomer 6 displayed the highest affinity for the 5-HT₁ₐ receptor (Kᵢ = 0.5 nM) and potent affinity for SERT (Kᵢ = 1.3 nM).[7] In contrast, its diastereomer, the (trans)-(2R,4R) isomer 8 , was significantly less potent at both targets. This stereochemical dependence underscores how the fixed spatial orientation of the 2-methyl group can either facilitate or disrupt the precise molecular interactions required for high-affinity binding.

Compound Isomer Configuration 5-HT₁ₐ Kᵢ (nM) SERT Kᵢ (nM)
5 (cis)-(2S,4R)1.22.5
6 (cis)-(2R,4S)0.5 1.3
7 (trans)-(2S,4S)2.15.8
8 (trans)-(2R,4R)12.07.9
Data synthesized from Heinrich et al., Bioorg Med Chem Lett, 2004.[7]

Broader Implications of Piperidine Substitution

Beyond specific receptor interactions, substitutions on the piperidine ring can be used to modulate fundamental drug-like properties:

  • Physicochemical Properties: Introducing a substituent at the C-2 position has been shown to effectively enhance the aqueous solubility of certain compound series, a critical parameter for oral bioavailability.[8][9]

  • Synthetic Utility: The steric hindrance introduced by a 2-methyl group can influence reactivity. In solid-phase peptide synthesis, for example, the rate of Fmoc-protecting group removal by piperidine bases is affected by the substitution pattern, with reaction rates following the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine.[10][11]

Experimental Protocols

To ensure scientific integrity, the data presented in SAR studies must be generated through robust and reproducible experimental methods. Below are detailed protocols for the key assays used to determine binding affinity and functional activity.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human σ₁ receptors).

  • Radioligand (e.g., [³H]-pentazocine).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compounds dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus and liquid scintillation counter.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 20-40 µg protein per well.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound (typically from 10 µM to 0.1 nM) to the appropriate wells.

  • Control Wells:

    • Total Binding: Add vehicle (DMSO) only.

    • Non-Specific Binding (NSB): Add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

  • Radioligand Addition: Add the radioligand (e.g., [³H]-pentazocine at a final concentration of ~1-2 nM) to all wells.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 120 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate overnight. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Membranes, Buffer, Ligands) P2 Create Serial Dilutions of Test Compounds A1 Add Reagents to Plate (Buffer, Compound, Radioligand) P2->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Harvest via Rapid Filtration A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Calculate IC50 from Competition Curve D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Workflow for a competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist or antagonist) of a compound by quantifying G-protein activation upon receptor binding.

Objective: To determine the EC₅₀ and Eₘₐₓ (for agonists) or Kₑ (for antagonists) of a test compound.

Materials:

  • Cell membranes expressing a G-protein coupled receptor (GPCR).

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Known agonist (for antagonist mode).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Other materials as in Protocol 1.

Methodology:

  • Pre-incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with serial dilutions of the test compound and GDP (e.g., 10 µM) for 15 minutes at 30°C.

    • Rationale: This step allows the compound to bind to the receptor before the G-protein cycle is initiated.

  • Initiation: Add [³⁵S]GTPγS to all wells to initiate the reaction.

    • For Antagonist Mode: Simultaneously add a known agonist at its approximate EC₈₀ concentration.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination & Harvesting: Stop the reaction and harvest the contents as described in Protocol 1 (steps 7-8).

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding against the log concentration of the test compound.

    • For Agonists: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard agonist).

    • For Antagonists: Fit the data to determine the IC₅₀ and calculate the functional inhibitory constant (Kₑ) using the appropriate pharmacological model.

Conclusion and SAR Summary

The substitution pattern on a piperidine ring is a critical determinant of its biological activity. While substitutions at the C-3 and C-4 positions often modulate potency by probing different regions of a binding pocket, substitution at the C-2 position introduces a unique and powerful set of design constraints.

G cluster_C4 C-4 Substitution cluster_C3 C-3 Substitution cluster_C2 C-2 Substitution Piperidine Piperidine Core C4_Node Potency Modulation Favorable for probing hydrophobic pockets Generally well-tolerated Piperidine->C4_Node C3_Node Potency & Selectivity Can influence axial/equatorial preference of other groups Geminal (3,3-) substitution can enhance selectivity Piperidine->C3_Node C2_Node Conformational Control & Stereochemistry High steric impact; potential for clashes Creates chiral center, requiring stereochemical optimization Can enforce bioactive conformation via allylic strain Piperidine->C2_Node

Key SAR principles for piperidine ring substitutions.

Key Takeaways:

  • 2-Methyl Substitution: Primarily a tool for conformational control . It creates a significant steric presence adjacent to the core nitrogen atom and introduces chirality. Its successful implementation depends heavily on the specific topology of the target's binding site and requires careful optimization of stereochemistry. It can be used to lock the ring into a desired conformation, potentially increasing affinity and selectivity, but also risks introducing a fatal steric clash.

  • 3-Methyl Substitution: Offers a balance between steric influence and positional flexibility. It can fine-tune potency and is often used to enhance selectivity, as seen in the sigma receptor case study.

  • 4-Methyl Substitution: Generally the least sterically demanding position. It is an excellent vector for probing hydrophobic pockets within a binding site to enhance potency without drastically altering the core's conformational landscape.

Ultimately, the choice of where and how to substitute the piperidine ring is a strategic decision guided by the specific goals of the drug discovery program. Understanding the distinct influence of the 2-methyl group provides medicinal chemists with a powerful, albeit complex, method for optimizing the next generation of piperidine-based therapeutics.

References

  • Li, F., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]

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  • Han, S., et al. (2009). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed Central. Available at: [Link]

  • Kruger, H. G. (2025). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Grygorenko, O. O. (2025). Tuning the conformational behavior of 4‐methylpiperidine analogues by... ResearchGate. Available at: [Link]

  • Ballel, N., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Heinrich, T., et al. (2004). SAR study of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. Available at: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Berardi, F., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. PubMed. Available at: [Link]

  • Liu, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Zhang, T., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Unknown Author. (2025). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. Available at: [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Ciaffoni, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • Capet, M., et al. (2025). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D-2L, D-4.2, and 5-HT2A receptors. ResearchGate. Available at: [Link]

  • Salmaso, S., et al. (2017). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. Available at: [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. Available at: [Link]

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Navigating the Chiral Maze: A Comparative Guide to Validating the Enantiomeric Purity of Optically Active Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Piperidine-Containing Pharmaceuticals

The piperidine ring is a cornerstone structural motif in a vast array of pharmaceutical compounds, prized for its favorable physicochemical properties and ability to confer drug-like characteristics.[1][2][3] When this six-membered heterocycle, or its substituents, introduces a chiral center, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[4][5] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Consequently, global regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous analysis and control of the enantiomeric composition of chiral drug substances and their intermediates.[6][7][8]

This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for validating the enantiomeric purity of optically active piperidine intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind methodological choices, ensuring that the described workflows are robust and self-validating systems. We will delve into the core chromatographic and spectroscopic methods, presenting comparative data, detailed experimental protocols, and logical workflows to guide your selection of the most appropriate technique for your specific analytical challenge.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique for enantiomeric purity determination is a critical decision driven by factors such as the analyte's physicochemical properties (volatility, polarity, presence of a chromophore), required sensitivity, desired analysis speed, and available instrumentation.[5][9] The most powerful and widely adopted methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodology Comparison: At a Glance

The following table summarizes the key performance characteristics of the primary techniques used for the analysis of chiral piperidine compounds.[1][9]

TechniquePrincipleTypical AnalytesKey AdvantagesKey Limitations
Chiral HPLC Separation in a liquid mobile phase based on differential partitioning between the mobile phase and a Chiral Stationary Phase (CSP).[1]Broad applicability to a wide range of piperidine derivatives, including non-volatile and thermally labile compounds.[1]Highly versatile, robust, well-established with a vast library of available CSPs.[10]Can be slower than SFC; may require derivatization for UV detection; uses larger volumes of organic solvents.[1][4]
Chiral SFC Separation using a supercritical fluid (typically CO₂) as the primary mobile phase, offering properties intermediate between a gas and a liquid.[11][12]Suitable for a wide range of polar and non-polar compounds; advantageous for preparative separations.[1][13]Faster analysis times, lower solvent consumption ("green" chemistry), improved efficiency, and lower back pressure compared to HPLC.[14][15]Higher initial instrument cost; method development can be more complex for highly polar compounds.
Chiral GC Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase.[1]Volatile and thermally stable piperidine derivatives or those that can be made volatile through derivatization.[1]High resolution, speed, and cost-effectiveness for suitable analytes.[5]Limited to volatile and thermally stable compounds; often requires a derivatization step, adding complexity.[1]
Chiral CE Separation of ions in a capillary based on their electrophoretic mobility in an electric field, using a chiral selector added to the buffer.[16][17]Cationic piperidine derivatives.[16]High separation efficiency, short analysis times, minimal sample and reagent consumption.[18][19]Lower concentration sensitivity compared to HPLC; can be sensitive to matrix effects.
NMR Spectroscopy Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing distinguishable chemical shifts for the enantiomers in the NMR spectrum.[9][20]Any soluble piperidine derivative.Rapid determination without physical separation; provides structural information.[21][22]Lower sensitivity and precision for measuring very low levels of the minor enantiomer (typically >1% ee); requires higher sample concentration.[9]

Workflow for Method Selection

Choosing the optimal analytical technique requires a logical, stepwise evaluation of the analyte and the analytical requirements. The following workflow illustrates a typical decision-making process.

MethodSelection Start Start: Chiral Piperidine Intermediate Volatility Is the compound volatile or easily derivatized to be volatile? Start->Volatility GC Consider Chiral GC Volatility->GC Yes HPLC_SFC Chiral HPLC or SFC is the primary choice Volatility->HPLC_SFC No Chromophore Does the compound have a strong UV chromophore? HPLC_Direct Direct Chiral HPLC/SFC Chromophore->HPLC_Direct Yes HPLC_Indirect Indirect Chiral HPLC/SFC (Pre-column Derivatization) Chromophore->HPLC_Indirect No Ionic Is the compound ionic at accessible pH? CE Consider Chiral CE Ionic->CE Yes NMR Consider NMR with CSA (for confirmation or rapid screen) Ionic->NMR No HighEE Is the expected enantiomeric excess (ee) >99%? HighEE->Ionic Yes HighEE->NMR No (for rapid screen) HPLC_Direct->HighEE HPLC_Indirect->HighEE HPLC_SFC->Chromophore

Caption: Decision workflow for selecting an enantiomeric purity analysis method.

In-Depth Protocols and Experimental Insights

A robust analytical method is a self-validating system. This is achieved by understanding the scientific principles behind the separation and by adhering to systematic validation guidelines, such as those outlined by the ICH (Q2(R2)).[8][23][24]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric separations due to its versatility and the extensive variety of commercially available Chiral Stationary Phases (CSPs).[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of compounds, including piperidine derivatives.[4]

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., Chiralpak® series) create chiral cavities and surfaces where enantiomers can interact via hydrogen bonding, dipole-dipole, and π-π interactions. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times.

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/alcohol mixtures) is often preferred for polysaccharide CSPs as it promotes the necessary intermolecular interactions for chiral recognition.[4]

  • Additives: Small amounts of a basic additive like diethylamine (DEA) are frequently added to the mobile phase when analyzing amines.[9] This is crucial to suppress the interaction of the basic amine with residual acidic silanol groups on the silica support, resulting in improved peak shape and resolution.

Experimental Protocol: Chiral HPLC of (S)-1-Boc-3-hydroxypiperidine

This protocol is based on a method developed for quantifying the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine.[1][25]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Chiral Stationary Phase: Chiralpak-IC3 (250 x 4.6 mm, 3µm).[1]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with 0.2% Trifluoroacetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[8] For instance, specificity is demonstrated by resolving the enantiomeric peaks from each other and from any potential impurities.

Protocol: Indirect Analysis via Pre-column Derivatization for 3-Aminopiperidine

For piperidines lacking a strong chromophore, such as 3-aminopiperidine, indirect analysis is necessary.[5][6] This involves reacting the analyte with a chiral or achiral derivatizing agent that contains a chromophore.

  • Derivatization Reagent: p-Toluenesulfonyl chloride (PTSC) can be used to introduce a UV-active group.[6]

  • Reaction: React the 3-aminopiperidine sample with PTSC in the presence of a base. This forms a sulfonamide derivative that can be readily detected by UV.[6]

  • Instrumentation: Standard HPLC with UV detector.

  • Stationary Phase: Chiralpak AD-H column.[6]

  • Mobile Phase: 0.1% diethylamine in ethanol (polar organic mode).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection: UV at 228 nm.[6]

  • Justification: The derivatization not only allows for sensitive UV detection but can also alter the analyte's structure to enhance chiral recognition on the CSP. The resulting diastereomers (if a chiral derivatizing agent is used) can even be separated on a standard achiral column.[5]

HPLC_Workflow Start Prepare Sample (1 mg/mL in Mobile Phase) Setup Equilibrate HPLC System - Column: Chiralpak-IC3 - Mobile Phase: Hex/IPA/TFA - Flow: 1.0 mL/min, Temp: 30°C Start->Setup Inject Inject Racemic Standard & Sample Solution Setup->Inject Analyze Analyze Chromatogram - Confirm Resolution (Rs > 1.5) - Integrate Peak Areas Inject->Analyze Calculate Calculate Enantiomeric Purity ee(%) = |(Area_major - Area_minor)| / |(Area_major + Area_minor)| * 100 Analyze->Calculate End Report Result Calculate->End

Caption: Experimental workflow for direct chiral HPLC analysis.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[5][11] It uses supercritical CO₂, often modified with a small amount of an organic solvent (co-solvent), as the mobile phase.[14]

Causality Behind Experimental Choices:

  • Mobile Phase: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster analyses compared to HPLC without a significant loss in efficiency.[14][15] This translates to higher throughput.

  • Co-solvents & Additives: Alcohols like methanol or ethanol are common co-solvents. As with HPLC, acidic and basic additives (e.g., trifluoroacetic acid, triethylamine) are critical for improving peak shape and enhancing chiral recognition, especially for basic compounds like piperidines.[13] The choice of additive can dramatically affect selectivity.[13]

Experimental Protocol: Generic Chiral SFC Screening

  • Instrumentation: SFC system with a back pressure regulator, UV or MS detector.

  • Chiral Stationary Phase: Start with a range of polysaccharide-based CSPs (e.g., Chiralpak IA, IC).

  • Mobile Phase: Supercritical CO₂ with a gradient of co-solvent (e.g., methanol) from 5% to 40% over 5-10 minutes. Include 0.1-0.3% of an amine additive (e.g., DEA or TEA) for basic piperidines.[9][13]

  • Back Pressure: Typically 100-150 bar.[9]

  • Column Temperature: 35-40°C.[9]

  • Flow Rate: 2-4 mL/min.[9]

  • Justification: A gradient screening approach is efficient for initial method development. Once separation is achieved, the method can be optimized to an isocratic condition for routine analysis and validation, which improves reproducibility.[9]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach, enabling the determination of enantiomeric excess without physical separation.[9] The method relies on a chiral solvating agent (CSA) that forms non-covalent, diastereomeric complexes with the enantiomers of the analyte.[20][21]

Causality Behind Experimental Choices:

  • Mechanism: The distinct spatial arrangement of the two diastereomeric complexes in solution results in at least one pair of corresponding protons in the two enantiomers experiencing different magnetic environments. This breaks their chemical shift equivalence, leading to separate signals in the ¹H NMR spectrum.[20][26]

  • CSA Selection: Effective CSAs often possess aromatic rings for π-π stacking and hydrogen-bond donor/acceptor sites to facilitate complexation. The choice of CSA is analyte-dependent and often determined empirically.

  • Validation: The accuracy of the ee determination relies on the precise integration of the well-resolved signals corresponding to each enantiomer. This method is self-validating in that the presence of distinct signals for the two enantiomers upon addition of the CSA confirms the successful chiral recognition.

Experimental Protocol: Generic NMR Analysis

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).[9]

  • Sample Preparation: Dissolve a precise amount of the piperidine intermediate (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or other commercially available agents) to the NMR tube.

  • Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. The interaction with the CSA should induce splitting of one or more signals of the analyte into two distinct sets of peaks, representing the two enantiomers.

  • Quantification: Carefully integrate the area of a well-resolved, non-overlapping pair of signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.[26]

Conclusion

The validation of the enantiomeric purity of chiral piperidine intermediates is a non-negotiable aspect of pharmaceutical development and quality control.[5][10] Chiral HPLC and SFC stand as the premier techniques, offering a powerful combination of versatility, resolution, and robustness. Chiral HPLC is the well-established benchmark, while chiral SFC provides a compelling high-throughput and environmentally friendlier alternative.[1] Chiral GC, Chiral CE, and NMR spectroscopy serve as valuable complementary techniques for specific applications.

The ultimate choice of method should be guided by a scientific, risk-based approach as outlined in the ICH guidelines.[7][27] By understanding the fundamental principles of chiral recognition and systematically optimizing and validating the chosen method, researchers can ensure the generation of accurate, reliable, and defensible data, thereby safeguarding the stereochemical integrity of the final active pharmaceutical ingredient.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
  • BenchChem. (2025).
  • Lomsugarit, S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Morin, P., et al. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Excess of (S)-3-(4-Fluorobenzyl)
  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]

  • Madhvan, B., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • BenchChem. (2025).
  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Google Patents. (2008).
  • MDPI. (2020). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. [Link]

  • PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • Royal Society of Chemistry. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]

  • ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • PubMed. (2008). Chiral separations in sub- and supercritical fluid chromatography. [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaceutical Technology. (2004). Supercritical Fluid Chiral Separations. [Link]

  • Royal Society of Chemistry. (2018). New insights into supercritical fluid chromatography for chiral separations. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • American Laboratory. (2011). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Intuition Labs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • ScienceDirect. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • PubMed Central. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • ResearchGate. (2015). NMR Chiral solvating agents. [Link]

  • PubMed Central. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

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A Comparative Analysis of N-Boc and N-Cbz Protecting Groups in the Synthesis of 4-Oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 4-oxopiperidine moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its strategic functionalization is paramount in modulating the pharmacological and pharmacokinetic properties of drug candidates. Central to the synthetic manipulation of this valuable building block is the judicious use of nitrogen protecting groups. This guide provides an in-depth comparative analysis of two of the most ubiquitously employed N-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of the 4-oxopiperidine framework. By examining their respective chemical properties, stability profiles, and practical applications, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The Critical Role of N-Protection in 4-Oxopiperidine Chemistry

The secondary amine of the 4-oxopiperidine ring is a nucleophilic and basic center. Left unprotected, it can readily engage in a variety of reactions, including acylation, alkylation, and Michael additions, often leading to undesired side products and complicating synthetic pathways. The introduction of a protecting group attenuates this reactivity, allowing for selective transformations at other positions of the molecule, most notably at the C4-carbonyl group. The choice between N-Boc and N-Cbz is a critical strategic decision, dictated by the overall synthetic route and the chemical nature of the other functional groups present in the molecule.

At a Glance: A Comparative Overview of N-Boc and N-Cbz

FeatureN-Boc (tert-Butoxycarbonyl)N-Cbz (Benzyloxycarbonyl)
Structure
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Primary Deprotection Acidolysis (e.g., TFA, HCl)[1]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][2]
Stability to Bases Stable[3]Stable[3]
Stability to Hydrogenolysis Stable[3]Labile[3]
Orthogonality Orthogonal to Cbz and Fmoc[4]Orthogonal to Boc and Fmoc[4]
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂

Mechanistic Insights: Protection and Deprotection Pathways

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

N-Boc Protection and Deprotection

The N-Boc group is typically introduced via the reaction of 4-oxopiperidine with di-tert-butyl dicarbonate, often in the presence of a mild base. The deprotection is an acid-catalyzed process that proceeds through a stable tert-butyl cation intermediate.

Boc_Mechanism cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection 4-Oxopiperidine 4-Oxopiperidine Tetrahedral_Intermediate_Boc Tetrahedral_Intermediate_Boc 4-Oxopiperidine->Tetrahedral_Intermediate_Boc +(Boc)₂O N-Boc-4-oxopiperidine N-Boc-4-oxopiperidine Tetrahedral_Intermediate_Boc->N-Boc-4-oxopiperidine -t-BuO⁻, -CO₂, -H⁺ Protonated_Carbamate Protonated_Carbamate N-Boc-4-oxopiperidine->Protonated_Carbamate +H⁺ (e.g., TFA) tert-Butyl_Cation tert-Butyl_Cation Protonated_Carbamate->tert-Butyl_Cation Fragmentation Deprotected_Piperidinium Deprotected_Piperidinium tert-Butyl_Cation->Deprotected_Piperidinium + Carbamic Acid Intermediate Deprotected_Piperidinium->4-Oxopiperidine -CO₂, -H⁺

Caption: Mechanisms of N-Boc protection and deprotection.

N-Cbz Protection and Deprotection

The N-Cbz group is installed using benzyl chloroformate under basic conditions. Its removal is most commonly achieved by catalytic hydrogenolysis, a reductive cleavage that is orthogonal to the acid-labile Boc group.

Cbz_Mechanism cluster_protection N-Cbz Protection cluster_deprotection N-Cbz Deprotection 4-Oxopiperidine 4-Oxopiperidine Tetrahedral_Intermediate_Cbz Tetrahedral_Intermediate_Cbz 4-Oxopiperidine->Tetrahedral_Intermediate_Cbz + Cbz-Cl N-Cbz-4-oxopiperidine N-Cbz-4-oxopiperidine Tetrahedral_Intermediate_Cbz->N-Cbz-4-oxopiperidine -Cl⁻, -H⁺ Surface_Adsorption Surface_Adsorption N-Cbz-4-oxopiperidine->Surface_Adsorption + H₂, Pd/C Deprotected_Piperidine Deprotected_Piperidine Surface_Adsorption->Deprotected_Piperidine Hydrogenolysis Deprotected_Piperidine->4-Oxopiperidine + Toluene + CO₂

Caption: Mechanisms of N-Cbz protection and deprotection.

Experimental Data: A Head-to-Head Comparison

Protection of 4-Oxopiperidine
Protecting GroupReagentSolventBaseTemp. (°C)Time (h)Typical Yield (%)
N-Boc (Boc)₂ODCM-RT16>95%[5]
N-Cbz Cbz-ClDCM/H₂ONa₂CO₃0 to RT2-4~85%[6]
Deprotection of N-Protected 4-Oxopiperidine
Protecting GroupReagents/ConditionsSolventTemp. (°C)TimeTypical Yield (%)
N-Boc TFA (5-50%)DCM0 to RT1-4 h[7]>95%[7]
N-Boc 4M HCl in DioxaneDioxaneRT1-3 h[7]Quantitative[7]
N-Cbz H₂ (1 atm), 10% Pd/CMethanolRT1-16 h>90%[2]
N-Cbz Ammonium formate, 10% Pd/CMethanolReflux0.5-2 hHigh

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of 4-oxopiperidine.

Protocol 1: N-Boc Protection of 4-Oxopiperidine

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Sodium hydroxide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-piperidone monohydrate hydrochloride in water, add sodium hydroxide until the solution is basic.

  • Add a solution of di-tert-butyl dicarbonate in THF.

  • Stir the mixture vigorously at room temperature for 16 hours.[5]

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate under reduced pressure to yield N-Boc-4-oxopiperidone as a white solid.[5]

Protocol 2: N-Cbz Protection of 4-Oxopiperidine

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in dry DCM (40 mL) and cool to 0°C.[6]

  • Add diisopropylethylamine (3.40 mL, 19.5 mmol) and stir for 5 minutes.[6]

  • Add benzyl chloroformate (1.54 mL, 10.7 mmol) dropwise over 20 minutes.[6]

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.[6]

  • Partition the mixture between DCM and water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the residue by column chromatography (e.g., 20-40% EtOAc in hexanes) to afford N-Cbz-4-oxopiperidone.[6]

Protocol 3: N-Boc Deprotection of N-Boc-4-oxopiperidone

Materials:

  • N-Boc-4-oxopiperidone

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Slowly add an excess of TFA.[3]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[3]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product.[3]

Protocol 4: N-Cbz Deprotection of N-Cbz-4-oxopiperidone

Materials:

  • N-Cbz-4-oxopiperidone

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in methanol.[2]

  • Carefully add 10% Pd/C (5-10 mol% Pd).[3]

  • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).[3]

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[3]

  • Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.[3]

Strategic Selection: A Decision-Making Framework

The choice between N-Boc and N-Cbz is not merely a matter of preference but a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. The following decision tree provides a logical framework for selecting the appropriate protecting group.

Decision_Tree Start Start: Need to protect 4-oxopiperidine Acid_Sensitive Are there acid-sensitive functional groups in the molecule? Start->Acid_Sensitive Hydrogenolysis_Sensitive Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, benzyl ethers)? Acid_Sensitive->Hydrogenolysis_Sensitive Yes Use_Boc Use N-Boc Acid_Sensitive->Use_Boc No Hydrogenolysis_Sensitive->Use_Boc No Consider_Alternative Consider alternative protecting groups (e.g., Fmoc, Alloc) Hydrogenolysis_Sensitive->Consider_Alternative Yes Use_Cbz Use N-Cbz

Caption: Decision tree for selecting between N-Boc and N-Cbz.

Conclusion

Both N-Boc and N-Cbz are highly effective protecting groups for the nitrogen atom of 4-oxopiperidines, each with a distinct set of advantages and disadvantages. The acid-labile N-Boc group offers mild deprotection conditions for molecules that are sensitive to reductive cleavage. Conversely, the N-Cbz group, removable by catalytic hydrogenolysis, provides an orthogonal strategy for substrates containing acid-sensitive functionalities. A thorough understanding of their respective stability profiles, deprotection mechanisms, and practical handling is essential for the rational design and successful execution of complex synthetic routes in modern drug discovery and development. By leveraging the comparative data and experimental protocols presented in this guide, researchers can confidently select and implement the optimal N-protection strategy for their specific 4-oxopiperidine-based targets.

References

  • Benchchem. (2026). comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Benchchem. (2026). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • Benchchem. (2026). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Benchchem. (2026). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
  • Benchchem. (2026). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • Benchchem. (2026). A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc on the Nortropine Scaffold.
  • Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Retrieved from [Link]

  • Benchchem. (2026).
  • Benchchem. (2026). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Figshare. (n.d.). Supporting information for: “Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a”. Retrieved from [Link]

  • Wu, J., Zheng, C., Li, B., Hawkins, J. M., & Scott, S. L. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(2), 279-288.
  • OUCI. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances, 14(14), 9636-9651.
  • Benchchem. (2026). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Benchchem. (2026).
  • RSC Publishing. (n.d.). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.
  • Sci-Hub. (n.d.). Preparation of benzimidazole N-oxides by catalytic hydrogenation. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylpropyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methylpropyl 4-oxopiperidine-1-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that laboratory practices are both safe and scientifically sound.

The guidance herein is synthesized from established regulatory frameworks and the safety profiles of structurally analogous compounds, primarily tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone, CAS No. 79099-07-3), due to the limited availability of specific data for the 2-methylpropyl (isobutyl) variant. The core piperidone structure and the carbamate functional group are the primary drivers of the hazard profile and disposal requirements.

Chemical Profile and Hazard Analysis

Understanding the chemical's properties is the foundation of its safe management. This compound is a piperidine derivative. The piperidine ring imparts basic properties, while the carbamate and ketone functionalities introduce other reactive considerations. Based on analogous compounds, it is classified as a hazardous substance.[1]

Table 1: Hazard and Property Summary (based on tert-Butyl 4-oxopiperidine-1-carboxylate)

PropertyDescriptionRationale & Implications for Disposal
Physical State Expected to be a white to off-white solid or powder at room temperature.[2]Solid waste must be handled to prevent dust formation and inhalation.[3] It should not be mixed with liquid waste streams.
Hazard Class Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation.[4][5]Requires appropriate Personal Protective Equipment (PPE) during handling. Disposal containers must be clearly labeled with hazard warnings.[6]
Reactivity Incompatible with strong oxidizing agents and strong acids.Waste must be segregated from incompatible chemicals to prevent violent reactions, heat generation, or release of toxic gases.[7]
Decomposition Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]This profile makes controlled, high-temperature incineration the preferred method of destruction by a licensed disposal facility.[8][9]
Environmental Should not be released into the environment.[1][10] Discharge into drains or sewer systems is prohibited.[9]All waste, including rinsates from container cleaning, must be collected and treated as hazardous waste.

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn to mitigate exposure risks.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[2][11]

  • Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[11]

  • Respiratory Protection: All handling and packaging of this chemical for disposal should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[2][11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. Chemical waste must be tracked from its point of generation to its final disposal.[12]

Step 1: Waste Identification and Segregation

  • Identify: This chemical is classified as non-halogenated organic solid waste.

  • Segregate: Do not mix this waste with other waste streams.[8] Specifically, ensure it is kept separate from:

    • Acids and oxidizing agents.[7]

    • Halogenated organic waste.

    • Liquid waste of any kind.[13]

    • Biologically hazardous or radioactive waste.[8]

    Causality: Segregation prevents dangerous chemical reactions and simplifies the final disposal process, often reducing costs.[8] Mixing hazardous and non-hazardous waste renders the entire volume hazardous.[8]

Step 2: Containerization

  • Primary Container: Use a designated, leak-proof, and sealable hazardous waste container. A wide-mouth polyethylene or glass container with a screw-top lid is ideal.[14]

  • Compatibility: Ensure the container material is compatible with the waste. Do not use metal containers for long-term storage of basic compounds.[15]

  • Contents: Place only solid this compound waste and any materials used for its cleanup (e.g., contaminated weigh boats, wipes) into this container.[16]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate temperature changes and prevent spills.[15]

  • Closure: Keep the container securely closed at all times, except when adding waste.[7][14]

Step 3: Labeling

  • Regulatory Compliance: The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[12]

  • Label Contents: The label must include:

    • The words "Hazardous Waste" .[6][12]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant"). Hazard pictograms are highly recommended.[6]

    • The date accumulation started (the date the first waste was added to the container).

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][12]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[6][15]

  • Storage Conditions: Store in a cool, dry, and well-ventilated location away from heat or ignition sources.[9] Ensure it is stored with compatible chemicals and that secondary containment (such as a spill tray) is available.[13]

  • Time and Volume Limits: An SAA can hold waste for up to one year, provided the volume does not exceed 55 gallons for a single waste stream.[6][7] Once a container is full, it must be moved from the SAA within three days.[7]

Spill Management

Accidental spills must be treated as hazardous waste.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Contain and Clean: For a small, solid spill, gently sweep or scoop the material into a suitable container for disposal.[1] Avoid creating dust.[2] Use an inert absorbent material for any associated liquid.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for the cleanup, including PPE, must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[16]

Final Disposal Pathway: A Decision Workflow

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste contractor. Laboratories are prohibited from disposing of this chemical via drains, regular trash, or evaporation.[9][16] The most common and effective method for final destruction is high-temperature incineration.[8]

DisposalWorkflow Disposal Workflow for this compound cluster_generation In-Lab Waste Generation cluster_storage Temporary On-Site Storage cluster_disposal Final Disposition start Waste Generated: Solid 2-Methylpropyl 4-oxopiperidine-1-carboxylate & Contaminated Materials containerize 1. Place in a designated, compatible, and sealed hazardous waste container. start->containerize labeling 2. Affix a 'Hazardous Waste' Label. Include full chemical name, hazards, and start date. containerize->labeling store 3. Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. labeling->store monitor 4. Monitor accumulation date and volume. (Max 1 year or when full) store->monitor pickup 5. Arrange for pickup by a licensed hazardous waste contractor. monitor->pickup Container is full or time limit reached end 6. Final Disposal via Controlled Incineration at an approved facility. pickup->end

Caption: Disposal decision workflow from generation to final disposition.

Regulatory Context

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][17] Laboratories that generate hazardous waste must comply with these federal regulations, as well as any additional state or local rules.[15] This typically involves obtaining an EPA ID number and adhering to strict guidelines for waste accumulation, storage, transport, and disposal to ensure environmental protection and personnel safety.[6][15]

References

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  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

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Personal protective equipment for handling 2-Methylpropyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methylpropyl 4-oxopiperidine-1-carboxylate

This guide provides essential safety and handling protocols for this compound, a compound utilized in advanced drug development and scientific research. As this molecule is a derivative of piperidine, this document synthesizes established safety data for structurally similar compounds to provide a robust framework for its manipulation in a laboratory setting. Our primary objective is to empower researchers with the knowledge to mitigate risks and ensure a safe, controlled experimental environment.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for this compound is not extensively documented, the known hazards of piperidine and its derivatives necessitate a cautious approach. These compounds can be flammable, harmful if ingested or absorbed through the skin, and may cause significant irritation to the skin, eyes, and respiratory system[1][2][3]. Therefore, all handling procedures must be conducted with the assumption that this compound shares these hazardous properties.

Table 1: Hazard Identification and Classification (Based on Piperidine Derivatives)

Hazard ClassClassificationPrecautionary Measures
Flammability Assumed to be a flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take measures to prevent electrostatic discharge[4][5].
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled[6].Avoid all direct contact. Use in a well-ventilated area, preferably a chemical fume hood[7][8].
Skin Corrosion/Irritation May cause skin irritation or chemical burns[1][2][3].Wear appropriate chemical-resistant gloves and a lab coat[4][9].
Serious Eye Damage/Irritation May cause serious eye irritation or damage[2][3].Wear safety goggles or a face shield[9][10].
Respiratory Irritation May cause respiratory irritation if vapors or aerosols are inhaled[2].Handle in a well-ventilated area or with local exhaust ventilation (fume hood)[8][9].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash risk[10][11].Protects against splashes and vapors that can cause serious eye damage.
Hands Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Gloves must be inspected for integrity before each use[4][10][12].Prevents skin contact and absorption of the chemical.
Body A flame-resistant lab coat or chemical-resistant apron worn over personal clothing[10][13].Protects against spills and splashes, minimizing skin contact.
Feet Closed-toe shoes made of a non-porous material[9][13].Protects feet from spills.
Respiratory Generally not required if handled in a certified chemical fume hood. In case of inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary[7][10].Prevents inhalation of potentially harmful vapors or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for safety. The following steps provide a procedural guide for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for piperidine and other similar carboxylated piperidine derivatives to familiarize yourself with the potential hazards[13].

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly before beginning any work[8][9].

  • Assemble all Necessary Materials: Have all required equipment, including PPE, spill kits, and waste containers, readily accessible.

  • Don PPE: Put on all required PPE as outlined in Table 2 before entering the designated handling area.

Handling the Chemical
  • Work Within a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure[7][8].

  • Grounding and Bonding: If transferring significant quantities of the liquid, ensure containers are properly grounded and bonded to prevent static discharge, which could be an ignition source[4][5].

  • Avoid Contact: Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid direct contact with skin and eyes[11].

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of vapors[1].

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[6][12][14].

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[14].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[14].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[6].

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure proper ventilation and eliminate all ignition sources[7].

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its containers can harm the environment.

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemically compatible container[11].

  • Disposal Route: The material should be disposed of as hazardous chemical waste. This typically involves removal by a licensed chemical destruction facility or controlled incineration with flue gas scrubbing[11].

  • Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways[11][12].

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Review SDS & Plan Experiment PPE 2. Don Appropriate PPE Prep->PPE Vent 3. Verify Fume Hood Function PPE->Vent Handle 4. Work in Fume Hood Vent->Handle Ground 5. Grounding (if needed) Handle->Ground NoContact 6. Avoid Direct Contact Ground->NoContact Clean 7. Clean Work Area NoContact->Clean Waste 8. Segregate & Label Waste Clean->Waste Doff 9. Doff PPE Correctly Waste->Doff Dispose 11. Dispose via Licensed Vendor Waste->Dispose Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for Safe Handling of this compound.

References

  • CATO Research Chemical Inc. (2025).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Accessed January 19, 2026.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Accessed January 19, 2026.
  • Fisher Scientific. (2024). Safety Data Sheet - Methyl 4-oxopiperidine-3-carboxylatehydrochloride. Accessed January 19, 2026.
  • Penta Chemicals. (2024).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine. Accessed January 19, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Carbethoxy-4-piperidone. Accessed January 19, 2026.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed January 19, 2026.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%). Accessed January 19, 2026.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 1-Methylpiperidin-4-ol. Accessed January 19, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride. Accessed January 19, 2026.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. Accessed January 19, 2026.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Boc-4-piperidone. Accessed January 19, 2026.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Accessed January 19, 2026.
  • CymitQuimica. (2024). Safety Data Sheet - (S)-1-BOC-4-OXOPIPERIDINE-2-CARBOXYLIC ACID. Accessed January 19, 2026.
  • Utah State University. (n.d.).
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Accessed January 19, 2026.
  • Angene Chemical. (2024).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride. Accessed January 19, 2026.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Accessed January 19, 2026.

Sources

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